Radalbuvir
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
has antiviral activity; structure in first source
Eigenschaften
CAS-Nummer |
1314795-11-3 |
|---|---|
Molekularformel |
C30H41NO6S |
Molekulargewicht |
543.7 g/mol |
IUPAC-Name |
5-(3,3-dimethylbut-1-ynyl)-3-[[4-hydroxy-4-[[(3S)-oxolan-3-yl]oxymethyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-ene-1-carbonyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22?,23-,30?/m0/s1 |
InChI-Schlüssel |
MUICUPWICXUNRS-UVXQUXCMSA-N |
Isomerische SMILES |
CC1=CC[C@@H](CC1)C(=O)N(C2CCC(CC2)(CO[C@H]3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GS-9669; GS 9669; GS9669; Radalbuvir. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of Radalbuvir (GS-9669)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed by Gilead Sciences, this compound showed potent antiviral activity, particularly against HCV genotype 1. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended to serve as a resource for researchers in the field of antiviral drug development. The document details the structure-activity relationships that guided its design, the experimental protocols for its biological evaluation, and a summary of its preclinical and clinical data. Although the clinical development of this compound was discontinued, the insights gained from its discovery and development process remain valuable for the design of future antiviral agents.
Discovery and Rationale
The discovery of this compound was the culmination of a focused medicinal chemistry effort to identify potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The development program aimed to improve upon earlier generations of non-nucleoside inhibitors by optimizing antiviral potency, pharmacokinetic properties, and the resistance profile.
Lead Identification and Optimization
The starting point for the discovery of this compound was a thiophene-2-carboxylic acid scaffold.[] Through systematic structure-activity relationship (SAR) studies, researchers at Gilead Sciences explored modifications at various positions of the thiophene (B33073) core to enhance antiviral activity and drug-like properties. Key insights from these studies included:
-
N-acyl and N-alkyl Substituents: The nature of the substituents on the amino group at the 3-position of the thiophene ring was found to be critical for potency.
-
Modulation of Physicochemical Properties: Incorporation of polar groups, such as hydroxyls, was used to modulate protein binding and improve the pharmacokinetic profile.
-
Enantiospecific Modifications: The introduction of specific stereochemistry in the N-acyl motif led to a significant improvement in intrinsic potency.
This iterative optimization process, guided by in vitro replicon assays, ultimately led to the identification of this compound (GS-9669) as a clinical candidate.
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to a distinct pocket on the enzyme known as "thumb site II."[3][4] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA replication.
dot
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and in vitro resistance to GS-9669, a thumb site II nonnucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Radalbuvir (GS-9669)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed by Gilead Sciences, this compound showed potent antiviral activity, particularly against HCV genotype 1. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended to serve as a resource for researchers in the field of antiviral drug development. The document details the structure-activity relationships that guided its design, the experimental protocols for its biological evaluation, and a summary of its preclinical and clinical data. Although the clinical development of this compound was discontinued, the insights gained from its discovery and development process remain valuable for the design of future antiviral agents.
Discovery and Rationale
The discovery of this compound was the culmination of a focused medicinal chemistry effort to identify potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The development program aimed to improve upon earlier generations of non-nucleoside inhibitors by optimizing antiviral potency, pharmacokinetic properties, and the resistance profile.
Lead Identification and Optimization
The starting point for the discovery of this compound was a thiophene-2-carboxylic acid scaffold.[] Through systematic structure-activity relationship (SAR) studies, researchers at Gilead Sciences explored modifications at various positions of the thiophene core to enhance antiviral activity and drug-like properties. Key insights from these studies included:
-
N-acyl and N-alkyl Substituents: The nature of the substituents on the amino group at the 3-position of the thiophene ring was found to be critical for potency.
-
Modulation of Physicochemical Properties: Incorporation of polar groups, such as hydroxyls, was used to modulate protein binding and improve the pharmacokinetic profile.
-
Enantiospecific Modifications: The introduction of specific stereochemistry in the N-acyl motif led to a significant improvement in intrinsic potency.
This iterative optimization process, guided by in vitro replicon assays, ultimately led to the identification of this compound (GS-9669) as a clinical candidate.
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to a distinct pocket on the enzyme known as "thumb site II."[3][4] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA replication.
dot
References
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and in vitro resistance to GS-9669, a thumb site II nonnucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Radalbuvir: A Technical Guide to a Non-Nucleoside NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radalbuvir (GS-9669) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed by Gilead Sciences, this compound demonstrated promising in vitro antiviral activity and was evaluated in Phase 2 clinical trials. As a non-nucleoside inhibitor, it binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately halts viral RNA replication.[1][2] Though its development was discontinued, the study of this compound provides valuable insights into the mechanisms of NS5B inhibition and the development of direct-acting antivirals for HCV. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, clinical trial data, and relevant experimental methodologies.
Introduction
Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, with the NS5B polymerase being a prime target for therapeutic intervention.[3] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the HCV genome.[3][4][5] Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. This compound falls into the latter category, targeting the "thumb site II" of the NS5B polymerase.
Chemical Properties
| Property | Value |
| Chemical Formula | C30H41NO6S |
| Molecular Weight | 543.72 g/mol |
| IUPAC Name | 5-(3,3-dimethylbut-1-yn-1-yl)-3-[[(1s,4s)-4-hydroxy-4-[[[(3S)-tetrahydrofuran-3-yl]oxy]methyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-en-1-yl]carbonylamino]thiophene-2-carboxylic acid |
| CAS Number | 1314795-11-3 |
| Synonyms | GS-9669, GS9669 |
Mechanism of Action
This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound binds to an allosteric site known as thumb site II.[6] This binding event induces a conformational change in the NS5B protein, which is believed to interfere with the flexibility required for the initiation and elongation steps of RNA synthesis. This allosteric inhibition effectively halts the replication of the viral genome.
Below is a diagram illustrating the HCV replication cycle and the point of intervention for this compound.
Caption: HCV Replication Cycle and this compound's Target.
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values highlight its selectivity and potency.
| HCV Genotype | Replicon Assay EC50 (nM) |
| Genotype 1a | 2.9[7] |
| Genotype 1b | 6[7] |
| Genotype 5a | ≤11[6] |
Note: this compound was found to lack useful activity against genotypes 2, 3, and 4.[6]
Resistance Profile
As with other direct-acting antivirals, the emergence of resistance-associated substitutions (RASs) is a potential limitation. In vitro studies have identified several mutations in the NS5B polymerase that confer resistance to this compound.
| Genotype | Resistance-Associated Substitutions |
| Genotype 1a | I482L[6] |
| Genotype 1b | L419M, R422K[6] |
Interestingly, the M423T mutation, which is a common resistance mutation for other thumb site II inhibitors, only resulted in a 3-fold loss of potency for this compound in a genotype 1b replicon.[6]
Clinical Trial Data
This compound (GS-9669) was evaluated in a Phase 2a clinical trial (NCT01805882) as part of a triple-drug combination therapy for treatment-naive patients with HCV genotype 1 infection.
Study Design
This was a single-center, open-label trial with three treatment arms. One arm included this compound in a 6-week regimen.
-
Treatment Arm: Sofosbuvir (a nucleoside NS5B inhibitor), Ledipasvir (an NS5A inhibitor), and this compound (GS-9669)
-
Duration: 6 weeks
-
Patient Population: Treatment-naive, HCV genotype 1
Efficacy
The primary endpoint was the proportion of patients achieving a sustained virologic response 12 weeks after the end of treatment (SVR12).
| Treatment Regimen | Number of Patients | SVR12 Rate |
| Sofosbuvir + Ledipasvir + this compound (6 weeks) | 20 | 95% (19/20) |
One patient in this arm relapsed two weeks after completing treatment.
Safety and Tolerability
Detailed adverse event data specifically for the this compound-containing arm of the NCT01805882 trial are not extensively published. In general, direct-acting antiviral regimens are well-tolerated.[8] Common adverse events reported for various DAA therapies include fatigue, headache, and nausea.[9] A Phase 1 study of this compound (NCT01431898) was conducted to evaluate its safety, tolerability, and pharmacokinetics, but detailed results are not publicly available.[10][11][12]
Pharmacokinetics
Experimental Protocols
NS5B Polymerase Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
Workflow Diagram:
Caption: Workflow for an NS5B Polymerase Inhibition Assay.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), a reducing agent (e.g., 1 mM DTT), a divalent cation (e.g., 5 mM MgCl2), a mixture of unlabeled NTPs, and a radiolabeled nucleotide (e.g., [3H]-UTP). A biotinylated RNA template/primer is also included.
-
Enzyme and Inhibitor Addition: Recombinant HCV NS5B polymerase is added to the reaction mixture, followed by the addition of this compound or other test compounds at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
RNA Capture: The reaction mixture is transferred to streptavidin-coated plates, which capture the biotinylated RNA products.
-
Washing: The plates are washed to remove unincorporated radiolabeled nucleotides.
-
Signal Measurement: The amount of incorporated [3H]-UTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
HCV Replicon Assay (Representative Protocol)
This cell-based assay measures the antiviral activity of a compound in a human hepatoma cell line containing a subgenomic HCV replicon.
Logical Relationship Diagram:
Caption: Logical Flow of an HCV Replicon Assay.
Detailed Methodology:
-
Cell Seeding: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded into 96-well plates.
-
Compound Addition: this compound or other test compounds are added to the cells at various concentrations.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase). A decrease in reporter signal indicates inhibition of HCV replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Data Analysis: The EC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that showed promise in early-phase clinical development. Its mechanism of action, involving allosteric inhibition of the viral polymerase, represents a key strategy in the development of direct-acting antivirals. Although the clinical development of this compound was discontinued, the data gathered from its in vitro and clinical evaluation contribute to our understanding of HCV virology and the principles of effective antiviral drug design. The methodologies employed in its characterization remain standard in the field of antiviral research.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 5. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Radalbuvir: A Technical Guide to a Non-Nucleoside NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radalbuvir (GS-9669) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed by Gilead Sciences, this compound demonstrated promising in vitro antiviral activity and was evaluated in Phase 2 clinical trials. As a non-nucleoside inhibitor, it binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately halts viral RNA replication.[1][2] Though its development was discontinued, the study of this compound provides valuable insights into the mechanisms of NS5B inhibition and the development of direct-acting antivirals for HCV. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, clinical trial data, and relevant experimental methodologies.
Introduction
Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, with the NS5B polymerase being a prime target for therapeutic intervention.[3] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the HCV genome.[3][4][5] Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. This compound falls into the latter category, targeting the "thumb site II" of the NS5B polymerase.
Chemical Properties
| Property | Value |
| Chemical Formula | C30H41NO6S |
| Molecular Weight | 543.72 g/mol |
| IUPAC Name | 5-(3,3-dimethylbut-1-yn-1-yl)-3-[[(1s,4s)-4-hydroxy-4-[[[(3S)-tetrahydrofuran-3-yl]oxy]methyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-en-1-yl]carbonylamino]thiophene-2-carboxylic acid |
| CAS Number | 1314795-11-3 |
| Synonyms | GS-9669, GS9669 |
Mechanism of Action
This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound binds to an allosteric site known as thumb site II.[6] This binding event induces a conformational change in the NS5B protein, which is believed to interfere with the flexibility required for the initiation and elongation steps of RNA synthesis. This allosteric inhibition effectively halts the replication of the viral genome.
Below is a diagram illustrating the HCV replication cycle and the point of intervention for this compound.
Caption: HCV Replication Cycle and this compound's Target.
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values highlight its selectivity and potency.
| HCV Genotype | Replicon Assay EC50 (nM) |
| Genotype 1a | 2.9[7] |
| Genotype 1b | 6[7] |
| Genotype 5a | ≤11[6] |
Note: this compound was found to lack useful activity against genotypes 2, 3, and 4.[6]
Resistance Profile
As with other direct-acting antivirals, the emergence of resistance-associated substitutions (RASs) is a potential limitation. In vitro studies have identified several mutations in the NS5B polymerase that confer resistance to this compound.
| Genotype | Resistance-Associated Substitutions |
| Genotype 1a | I482L[6] |
| Genotype 1b | L419M, R422K[6] |
Interestingly, the M423T mutation, which is a common resistance mutation for other thumb site II inhibitors, only resulted in a 3-fold loss of potency for this compound in a genotype 1b replicon.[6]
Clinical Trial Data
This compound (GS-9669) was evaluated in a Phase 2a clinical trial (NCT01805882) as part of a triple-drug combination therapy for treatment-naive patients with HCV genotype 1 infection.
Study Design
This was a single-center, open-label trial with three treatment arms. One arm included this compound in a 6-week regimen.
-
Treatment Arm: Sofosbuvir (a nucleoside NS5B inhibitor), Ledipasvir (an NS5A inhibitor), and this compound (GS-9669)
-
Duration: 6 weeks
-
Patient Population: Treatment-naive, HCV genotype 1
Efficacy
The primary endpoint was the proportion of patients achieving a sustained virologic response 12 weeks after the end of treatment (SVR12).
| Treatment Regimen | Number of Patients | SVR12 Rate |
| Sofosbuvir + Ledipasvir + this compound (6 weeks) | 20 | 95% (19/20) |
One patient in this arm relapsed two weeks after completing treatment.
Safety and Tolerability
Detailed adverse event data specifically for the this compound-containing arm of the NCT01805882 trial are not extensively published. In general, direct-acting antiviral regimens are well-tolerated.[8] Common adverse events reported for various DAA therapies include fatigue, headache, and nausea.[9] A Phase 1 study of this compound (NCT01431898) was conducted to evaluate its safety, tolerability, and pharmacokinetics, but detailed results are not publicly available.[10][11][12]
Pharmacokinetics
Experimental Protocols
NS5B Polymerase Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
Workflow Diagram:
Caption: Workflow for an NS5B Polymerase Inhibition Assay.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), a reducing agent (e.g., 1 mM DTT), a divalent cation (e.g., 5 mM MgCl2), a mixture of unlabeled NTPs, and a radiolabeled nucleotide (e.g., [3H]-UTP). A biotinylated RNA template/primer is also included.
-
Enzyme and Inhibitor Addition: Recombinant HCV NS5B polymerase is added to the reaction mixture, followed by the addition of this compound or other test compounds at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
RNA Capture: The reaction mixture is transferred to streptavidin-coated plates, which capture the biotinylated RNA products.
-
Washing: The plates are washed to remove unincorporated radiolabeled nucleotides.
-
Signal Measurement: The amount of incorporated [3H]-UTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
HCV Replicon Assay (Representative Protocol)
This cell-based assay measures the antiviral activity of a compound in a human hepatoma cell line containing a subgenomic HCV replicon.
Logical Relationship Diagram:
Caption: Logical Flow of an HCV Replicon Assay.
Detailed Methodology:
-
Cell Seeding: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded into 96-well plates.
-
Compound Addition: this compound or other test compounds are added to the cells at various concentrations.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the expression of the reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase). A decrease in reporter signal indicates inhibition of HCV replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine the concentration of the compound that is toxic to the host cells (CC50).
-
Data Analysis: The EC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that showed promise in early-phase clinical development. Its mechanism of action, involving allosteric inhibition of the viral polymerase, represents a key strategy in the development of direct-acting antivirals. Although the clinical development of this compound was discontinued, the data gathered from its in vitro and clinical evaluation contribute to our understanding of HCV virology and the principles of effective antiviral drug design. The methodologies employed in its characterization remain standard in the field of antiviral research.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 5. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
GS-9669: A Preclinical and In Vitro Efficacy Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GS-9669, also known as Radalbuvir, is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Gilead Sciences, this molecule has been a subject of significant preclinical and clinical investigation as a potential component of combination therapies for chronic HCV infection.[1] This technical guide provides a comprehensive overview of the preclinical data and in vitro efficacy of GS-9669, with a focus on its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its evaluation.
Mechanism of Action
GS-9669 is a highly potent and selective allosteric inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[3][4] It binds to a distinct allosteric site on the enzyme known as thumb site II.[5][6][7] This binding event induces a conformational change in the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing viral RNA synthesis.[8] The binding affinity of GS-9669 to the genotype 1b NS5B protein is reported to be 1.35 nM.[5][9]
In Vitro Efficacy
The antiviral activity of GS-9669 has been primarily evaluated using HCV subgenomic replicon assays. These cell-based systems allow for the quantification of HCV RNA replication in vitro.
Potency Against Different HCV Genotypes
GS-9669 demonstrates potent activity against HCV genotype 1 and 5 replicons, with mean 50% effective concentrations (EC50) of ≤11 nM.[5][9] However, it lacks significant activity against genotypes 2, 3, and 4.[5]
| Genotype | Replicon Type | Mean EC50 (nM) |
| 1a | Subgenomic | ≤11 |
| 1b | Subgenomic | ≤11 |
| 2a | Subgenomic | >1000 |
| 2b | NS5B Chimeric | >1000 |
| 3a | NS5B Chimeric | >1000 |
| 4a | NS5B Chimeric | >1000 |
| 5a | NS5B Chimeric | ≤15 |
Data compiled from preclinical characterization studies.[5]
Activity Against Resistance-Associated Variants
In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to GS-9669. The most common resistance-associated variants (RAVs) include L419M, R422K, and I482L in genotype 1b, and L419M and I482L in genotype 1a.[5][7] Notably, GS-9669 retains significant activity against the M423T mutation, a common RAV selected by other thumb site II inhibitors.[5][9]
| Genotype | NS5B Mutation | Fold Change in EC50 vs. Wild-Type |
| 1b | M423T | 3 |
| 1b | L419M | >100 |
| 1b | R422K | >100 |
| 1b | I482L | >100 |
Data represents approximate fold changes based on published preclinical data.[5][9]
Combination Antiviral Activity
GS-9669 has been evaluated in combination with other direct-acting antiviral agents (DAAs) and standard-of-care agents. In replicon assays, it has demonstrated at least additive to synergistic effects with inhibitors of NS3 protease, NS5A, and other non-nucleoside and nucleoside inhibitors of NS5B, as well as with interferon-alpha and ribavirin.[5] This profile suggests its potential utility in combination regimens to increase efficacy and prevent the emergence of resistance.
Preclinical Pharmacology
Metabolic Stability
GS-9669 exhibits high metabolic stability in in vitro human liver microsomal assays.[5][9] This characteristic is predictive of good human pharmacokinetics, suggesting a lower likelihood of rapid metabolic clearance in vivo.
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is fundamental for determining the in vitro antiviral potency of compounds like GS-9669.
Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7). These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase). The antiviral activity of a compound is measured by the reduction in replicon RNA levels or reporter gene activity.
Generalized Protocol:
-
Cell Seeding: Plate Huh-7 cells harboring a stable HCV subgenomic replicon in 96-well plates.
-
Compound Addition: Prepare serial dilutions of the test compound (GS-9669) and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a defined period (e.g., 72 hours).
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.
-
qRT-PCR: Extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration.
Human Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound.
Principle: Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The assay measures the rate at which a compound is metabolized by these enzymes.
Generalized Protocol:
-
Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution in a microcentrifuge tube or 96-well plate.
-
Initiation: Pre-incubate the mixture at 37°C, then add the test compound (GS-9669) to initiate the reaction.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Conclusion
The preclinical data for GS-9669 demonstrate its potent and selective in vitro activity against HCV genotypes 1 and 5. Its mechanism as a thumb site II allosteric inhibitor of the NS5B polymerase, favorable resistance profile against certain key mutations, and additive to synergistic activity in combination with other antiviral agents underscore its potential as a component of HCV treatment regimens. The high metabolic stability observed in vitro further supports its viability as an oral therapeutic agent. This comprehensive preclinical profile has provided a strong rationale for the clinical development of GS-9669 in combination with other direct-acting antivirals for the treatment of chronic hepatitis C.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
GS-9669: A Preclinical and In Vitro Efficacy Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GS-9669, also known as Radalbuvir, is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Gilead Sciences, this molecule has been a subject of significant preclinical and clinical investigation as a potential component of combination therapies for chronic HCV infection.[1] This technical guide provides a comprehensive overview of the preclinical data and in vitro efficacy of GS-9669, with a focus on its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its evaluation.
Mechanism of Action
GS-9669 is a highly potent and selective allosteric inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[3][4] It binds to a distinct allosteric site on the enzyme known as thumb site II.[5][6][7] This binding event induces a conformational change in the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing viral RNA synthesis.[8] The binding affinity of GS-9669 to the genotype 1b NS5B protein is reported to be 1.35 nM.[5][9]
In Vitro Efficacy
The antiviral activity of GS-9669 has been primarily evaluated using HCV subgenomic replicon assays. These cell-based systems allow for the quantification of HCV RNA replication in vitro.
Potency Against Different HCV Genotypes
GS-9669 demonstrates potent activity against HCV genotype 1 and 5 replicons, with mean 50% effective concentrations (EC50) of ≤11 nM.[5][9] However, it lacks significant activity against genotypes 2, 3, and 4.[5]
| Genotype | Replicon Type | Mean EC50 (nM) |
| 1a | Subgenomic | ≤11 |
| 1b | Subgenomic | ≤11 |
| 2a | Subgenomic | >1000 |
| 2b | NS5B Chimeric | >1000 |
| 3a | NS5B Chimeric | >1000 |
| 4a | NS5B Chimeric | >1000 |
| 5a | NS5B Chimeric | ≤15 |
Data compiled from preclinical characterization studies.[5]
Activity Against Resistance-Associated Variants
In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to GS-9669. The most common resistance-associated variants (RAVs) include L419M, R422K, and I482L in genotype 1b, and L419M and I482L in genotype 1a.[5][7] Notably, GS-9669 retains significant activity against the M423T mutation, a common RAV selected by other thumb site II inhibitors.[5][9]
| Genotype | NS5B Mutation | Fold Change in EC50 vs. Wild-Type |
| 1b | M423T | 3 |
| 1b | L419M | >100 |
| 1b | R422K | >100 |
| 1b | I482L | >100 |
Data represents approximate fold changes based on published preclinical data.[5][9]
Combination Antiviral Activity
GS-9669 has been evaluated in combination with other direct-acting antiviral agents (DAAs) and standard-of-care agents. In replicon assays, it has demonstrated at least additive to synergistic effects with inhibitors of NS3 protease, NS5A, and other non-nucleoside and nucleoside inhibitors of NS5B, as well as with interferon-alpha and ribavirin.[5] This profile suggests its potential utility in combination regimens to increase efficacy and prevent the emergence of resistance.
Preclinical Pharmacology
Metabolic Stability
GS-9669 exhibits high metabolic stability in in vitro human liver microsomal assays.[5][9] This characteristic is predictive of good human pharmacokinetics, suggesting a lower likelihood of rapid metabolic clearance in vivo.
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is fundamental for determining the in vitro antiviral potency of compounds like GS-9669.
Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7). These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase). The antiviral activity of a compound is measured by the reduction in replicon RNA levels or reporter gene activity.
Generalized Protocol:
-
Cell Seeding: Plate Huh-7 cells harboring a stable HCV subgenomic replicon in 96-well plates.
-
Compound Addition: Prepare serial dilutions of the test compound (GS-9669) and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a defined period (e.g., 72 hours).
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.
-
qRT-PCR: Extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration.
Human Liver Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound.
Principle: Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The assay measures the rate at which a compound is metabolized by these enzymes.
Generalized Protocol:
-
Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution in a microcentrifuge tube or 96-well plate.
-
Initiation: Pre-incubate the mixture at 37°C, then add the test compound (GS-9669) to initiate the reaction.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Conclusion
The preclinical data for GS-9669 demonstrate its potent and selective in vitro activity against HCV genotypes 1 and 5. Its mechanism as a thumb site II allosteric inhibitor of the NS5B polymerase, favorable resistance profile against certain key mutations, and additive to synergistic activity in combination with other antiviral agents underscore its potential as a component of HCV treatment regimens. The high metabolic stability observed in vitro further supports its viability as an oral therapeutic agent. This comprehensive preclinical profile has provided a strong rationale for the clinical development of GS-9669 in combination with other direct-acting antivirals for the treatment of chronic hepatitis C.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Radalbuvir (GS-9669): A Technical Guide to its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radalbuvir, also known as GS-9669, is an investigational antiviral agent developed by Gilead Sciences for the treatment of Hepatitis C Virus (HCV) infection.[1] As a non-nucleoside inhibitor (NNI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp), this compound presents a targeted approach to disrupting viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase known as thumb site II.[3][4] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting the initiation of RNA synthesis.[5][6] Unlike nucleoside inhibitors that act as chain terminators, this compound's allosteric inhibition mechanism offers a distinct mode of action against HCV replication.
Quantitative Antiviral Activity
The antiviral potency of this compound has been evaluated against various HCV genotypes and common resistance-associated variants using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized in the table below.
| HCV Genotype/Variant | EC50 (nM) | Assay System |
| Genotype 1a | 2.9 - 11 | Subgenomic Replicon |
| Genotype 1b | 2.7 - 6 | Subgenomic Replicon |
| Genotype 5a | 8 - 15 | Chimeric Replicon |
| Genotype 2a | Less Potent | Subgenomic Replicon |
| Genotype 2b | Less Potent | Chimeric Replicon |
| Genotype 3a | Less Potent | Chimeric Replicon |
| Genotype 4a | Less Potent | Chimeric Replicon |
| Genotype 1b (M423T mutant) | 14 | Replicon Assay |
Note: "Less Potent" indicates that while some activity may be observed, the EC50 values are significantly higher than those for genotypes 1 and 5, suggesting a lack of useful clinical activity.[3]
Resistance Profile
In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that can confer resistance to this compound. The most common resistance-associated variants include mutations at residues L419M, R422K, and I482L in genotype 1 replicons.[3] Notably, this compound retains significant activity against the M423T mutation, a common resistance variant for other thumb site II inhibitors.[2][3]
Experimental Protocols
The evaluation of this compound's antiviral activity primarily relies on cell-based HCV replicon assays. The following is a generalized protocol for such an assay:
HCV Replicon Assay Protocol
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. A serial dilution of the compound is then prepared in the cell culture medium.
-
Assay Procedure:
-
The replicon-containing cells are seeded into 96-well plates.
-
After cell attachment, the culture medium is replaced with the medium containing the various concentrations of this compound.
-
Control wells include cells treated with vehicle (DMSO) only (negative control) and untreated cells (positive control).
-
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect of the compound to manifest.
-
Quantification of Viral Replication:
-
If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication.
-
Alternatively, viral RNA can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound in the same cell line. This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound's inhibition of HCV replication.
Experimental Workflow for Antiviral Activity Assessment
Caption: Generalized workflow for in vitro antiviral activity testing.
Conclusion
This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with excellent activity against genotypes 1 and 5. Its distinct mechanism of action, involving allosteric inhibition at thumb site II, and its favorable resistance profile make it a valuable compound for further investigation in the context of combination therapies for chronic HCV infection. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]
- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Radalbuvir (GS-9669): A Technical Guide to its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radalbuvir, also known as GS-9669, is an investigational antiviral agent developed by Gilead Sciences for the treatment of Hepatitis C Virus (HCV) infection.[1] As a non-nucleoside inhibitor (NNI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp), this compound presents a targeted approach to disrupting viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase known as thumb site II.[3][4] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting the initiation of RNA synthesis.[5][6] Unlike nucleoside inhibitors that act as chain terminators, this compound's allosteric inhibition mechanism offers a distinct mode of action against HCV replication.
Quantitative Antiviral Activity
The antiviral potency of this compound has been evaluated against various HCV genotypes and common resistance-associated variants using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized in the table below.
| HCV Genotype/Variant | EC50 (nM) | Assay System |
| Genotype 1a | 2.9 - 11 | Subgenomic Replicon |
| Genotype 1b | 2.7 - 6 | Subgenomic Replicon |
| Genotype 5a | 8 - 15 | Chimeric Replicon |
| Genotype 2a | Less Potent | Subgenomic Replicon |
| Genotype 2b | Less Potent | Chimeric Replicon |
| Genotype 3a | Less Potent | Chimeric Replicon |
| Genotype 4a | Less Potent | Chimeric Replicon |
| Genotype 1b (M423T mutant) | 14 | Replicon Assay |
Note: "Less Potent" indicates that while some activity may be observed, the EC50 values are significantly higher than those for genotypes 1 and 5, suggesting a lack of useful clinical activity.[3]
Resistance Profile
In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that can confer resistance to this compound. The most common resistance-associated variants include mutations at residues L419M, R422K, and I482L in genotype 1 replicons.[3] Notably, this compound retains significant activity against the M423T mutation, a common resistance variant for other thumb site II inhibitors.[2][3]
Experimental Protocols
The evaluation of this compound's antiviral activity primarily relies on cell-based HCV replicon assays. The following is a generalized protocol for such an assay:
HCV Replicon Assay Protocol
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A serial dilution of the compound is then prepared in the cell culture medium.
-
Assay Procedure:
-
The replicon-containing cells are seeded into 96-well plates.
-
After cell attachment, the culture medium is replaced with the medium containing the various concentrations of this compound.
-
Control wells include cells treated with vehicle (DMSO) only (negative control) and untreated cells (positive control).
-
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect of the compound to manifest.
-
Quantification of Viral Replication:
-
If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication.
-
Alternatively, viral RNA can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound in the same cell line. This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound's inhibition of HCV replication.
Experimental Workflow for Antiviral Activity Assessment
Caption: Generalized workflow for in vitro antiviral activity testing.
Conclusion
This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with excellent activity against genotypes 1 and 5. Its distinct mechanism of action, involving allosteric inhibition at thumb site II, and its favorable resistance profile make it a valuable compound for further investigation in the context of combination therapies for chronic HCV infection. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]
- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Pharmacokinetics and Metabolic Stability of Radalbuvir (GS-9669): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrated potent antiviral activity during its development by Gilead Sciences.[1][2][3] Although its clinical development has been discontinued, a comprehensive understanding of its pharmacokinetic profile and metabolic fate remains valuable for the scientific community, offering insights for future antiviral drug design and development. This technical guide synthesizes the available preclinical and limited clinical data on this compound, presenting it in a structured format for detailed analysis.
Pharmacokinetic Profile
This compound's journey through the body has been characterized in several preclinical species, with Phase 1 clinical trials initiated to understand its behavior in humans.[2][4]
Preclinical Pharmacokinetics
Studies in rats, dogs, and cynomolgus monkeys have provided foundational knowledge of this compound's absorption, distribution, metabolism, and excretion (ADME) properties. The compound generally exhibited favorable pharmacokinetic characteristics, predictive of good human pharmacokinetics.[1]
Table 1: Preclinical Pharmacokinetic Parameters of this compound (GS-9669)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
|---|---|---|---|---|---|---|---|
| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cynomolgus Monkey | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data from preclinical studies were not publicly available in the reviewed literature. The available information indicates favorable profiles.
Human Pharmacokinetics
A Phase 1b, randomized, single-blind, multiple-dose ranging study (NCT01431898) was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in subjects with chronic HCV infection.[4] While the detailed results of this study have not been formally published, the trial was designed to characterize key pharmacokinetic parameters.
Table 2: Planned Human Pharmacokinetic Parameters for this compound (GS-9669) in Clinical Trial NCT01431898
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUCtau | Area under the plasma concentration-time curve over a dosing interval |
| CL/F | Apparent total clearance of the drug from plasma after oral administration |
| t½ | Elimination half-life |
Source: ClinicalTrials.gov[4]
Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. In vitro assays are fundamental in assessing this characteristic early in drug development.
This compound was found to exhibit high metabolic stability in in vitro assays using human liver microsomes.[1] This suggests a slow rate of metabolism in the liver, which is consistent with the long residence time observed in rats and is predictive of favorable human pharmacokinetics.[1]
Table 3: In Vitro Metabolic Stability of this compound (GS-9669)
| System | Species | Parameter | Value |
|---|---|---|---|
| Liver Microsomes | Human | Metabolic Stability | High |
| Intrinsic Clearance (CLint) | Data not available | ||
| Half-life (t½) | Data not available |
Note: While described as "high," specific quantitative values for metabolic stability parameters were not available in the reviewed literature.
Experimental Protocols
The following sections detail the generalized methodologies employed in the preclinical and in vitro studies of this compound.
Preclinical Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in animal models following oral administration.
General Protocol:
-
Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used.
-
Dosing: this compound was administered orally via gavage. The specific dosage and vehicle were not detailed in the available literature.
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing.
-
Sample Processing: Plasma was separated from whole blood by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in human liver microsomes.
General Protocol:
-
Test System: Pooled human liver microsomes.
-
Incubation: this compound (at a specified concentration) was incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in the aliquots was stopped, typically by the addition of a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound (this compound) at each time point was determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
The following diagrams illustrate the workflows and conceptual pathways related to the study of this compound's pharmacokinetics and metabolism.
Conclusion
The available data on this compound (GS-9669) indicate a compound with a promising preclinical pharmacokinetic profile and high in vitro metabolic stability. These characteristics are generally desirable for an orally administered antiviral agent. However, the lack of publicly available, detailed quantitative data from the human clinical trials and in-depth studies on its metabolic pathways limits a complete assessment. The information presented in this guide provides a foundational understanding of this compound's disposition and serves as a valuable reference for researchers in the field of antiviral drug discovery.
References
- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Delving into the Pharmacokinetics and Metabolic Stability of Radalbuvir (GS-9669): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrated potent antiviral activity during its development by Gilead Sciences.[1][2][3] Although its clinical development has been discontinued, a comprehensive understanding of its pharmacokinetic profile and metabolic fate remains valuable for the scientific community, offering insights for future antiviral drug design and development. This technical guide synthesizes the available preclinical and limited clinical data on this compound, presenting it in a structured format for detailed analysis.
Pharmacokinetic Profile
This compound's journey through the body has been characterized in several preclinical species, with Phase 1 clinical trials initiated to understand its behavior in humans.[2][4]
Preclinical Pharmacokinetics
Studies in rats, dogs, and cynomolgus monkeys have provided foundational knowledge of this compound's absorption, distribution, metabolism, and excretion (ADME) properties. The compound generally exhibited favorable pharmacokinetic characteristics, predictive of good human pharmacokinetics.[1]
Table 1: Preclinical Pharmacokinetic Parameters of this compound (GS-9669)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
|---|---|---|---|---|---|---|---|
| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Cynomolgus Monkey | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data from preclinical studies were not publicly available in the reviewed literature. The available information indicates favorable profiles.
Human Pharmacokinetics
A Phase 1b, randomized, single-blind, multiple-dose ranging study (NCT01431898) was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in subjects with chronic HCV infection.[4] While the detailed results of this study have not been formally published, the trial was designed to characterize key pharmacokinetic parameters.
Table 2: Planned Human Pharmacokinetic Parameters for this compound (GS-9669) in Clinical Trial NCT01431898
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUCtau | Area under the plasma concentration-time curve over a dosing interval |
| CL/F | Apparent total clearance of the drug from plasma after oral administration |
| t½ | Elimination half-life |
Source: ClinicalTrials.gov[4]
Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. In vitro assays are fundamental in assessing this characteristic early in drug development.
This compound was found to exhibit high metabolic stability in in vitro assays using human liver microsomes.[1] This suggests a slow rate of metabolism in the liver, which is consistent with the long residence time observed in rats and is predictive of favorable human pharmacokinetics.[1]
Table 3: In Vitro Metabolic Stability of this compound (GS-9669)
| System | Species | Parameter | Value |
|---|---|---|---|
| Liver Microsomes | Human | Metabolic Stability | High |
| Intrinsic Clearance (CLint) | Data not available | ||
| Half-life (t½) | Data not available |
Note: While described as "high," specific quantitative values for metabolic stability parameters were not available in the reviewed literature.
Experimental Protocols
The following sections detail the generalized methodologies employed in the preclinical and in vitro studies of this compound.
Preclinical Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in animal models following oral administration.
General Protocol:
-
Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used.
-
Dosing: this compound was administered orally via gavage. The specific dosage and vehicle were not detailed in the available literature.
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing.
-
Sample Processing: Plasma was separated from whole blood by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in human liver microsomes.
General Protocol:
-
Test System: Pooled human liver microsomes.
-
Incubation: this compound (at a specified concentration) was incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in the aliquots was stopped, typically by the addition of a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound (this compound) at each time point was determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of this compound was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
The following diagrams illustrate the workflows and conceptual pathways related to the study of this compound's pharmacokinetics and metabolism.
Conclusion
The available data on this compound (GS-9669) indicate a compound with a promising preclinical pharmacokinetic profile and high in vitro metabolic stability. These characteristics are generally desirable for an orally administered antiviral agent. However, the lack of publicly available, detailed quantitative data from the human clinical trials and in-depth studies on its metabolic pathways limits a complete assessment. The information presented in this guide provides a foundational understanding of this compound's disposition and serves as a valuable reference for researchers in the field of antiviral drug discovery.
References
- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Radalbuvir Target Validation in HCV Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of Radalbuvir (GS-9669), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). We delve into the molecular mechanism of action, present key quantitative data on its antiviral potency and resistance profile, and provide detailed experimental protocols for the core assays used in its target validation. This document is intended to serve as a detailed resource for researchers in the fields of virology and antiviral drug development.
Introduction to this compound and its Target: HCV NS5B Polymerase
Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[1] The replication of the viral genome is a critical step in the HCV life cycle and is catalyzed by the viral enzyme NS5B, an RNA-dependent RNA polymerase (RdRp).[2] The NS5B polymerase synthesizes a negative-strand RNA intermediate, which then serves as a template for the production of new positive-strand viral genomes.[3] Due to its essential role in viral replication and the absence of a similar enzyme in human cells, NS5B is a prime target for antiviral drug development.[4]
This compound (also known as GS-9669) is an experimental antiviral drug developed by Gilead Sciences for the treatment of HCV infection.[5] It functions as a highly potent and selective non-nucleoside inhibitor (NNI) of the NS5B polymerase.[6] Unlike nucleoside inhibitors that bind to the enzyme's active site, this compound binds to an allosteric site known as thumb site II.[2][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting viral RNA replication.[8]
Quantitative Data: Potency and Resistance Profile of this compound
The antiviral activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key data regarding its potency against different HCV genotypes and its activity against common resistance-associated substitutions (RASs).
Table 1: In Vitro Potency of this compound Against HCV Genotypes
| Assay Type | HCV Genotype/Subtype | Potency (EC50, nM) | Binding Affinity (Kd, nM) | Reference |
| HCV Replicon Assay | Genotype 1a | 2.9 - 11.1 | - | [6][7] |
| HCV Replicon Assay | Genotype 1b | 2.7 - 6 | - | [6][7] |
| HCV Replicon Assay | Genotype 5a | 8 | - | [7] |
| Biochemical Assay | Genotype 1b Protein | - | 1.35 | [2] |
EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half-maximal response in a cell-based assay. Kd (Dissociation Constant): A measure of the binding affinity of the inhibitor to its target enzyme.
Table 2: this compound Activity Against NS5B Resistance-Associated Substitutions (RASs)
| HCV Genotype | NS5B Substitution | Fold Change in EC50 | EC50 (nM) | Reference |
| Genotype 1b | M423T | 3-fold | 14 | [2][6] |
| Genotype 1a | I482L | High | - | [2] |
| Genotype 1b | R422K | High | - | [2] |
| Genotype 1b | L419M | High | - | [2] |
Note: While this compound shows a high barrier to resistance against the common M423T mutation, specific substitutions at positions L419, R422, and I482 can confer higher levels of resistance.[2]
Experimental Protocols for Target Validation
The validation of NS5B as the target of this compound involves a series of key experiments. The following are detailed methodologies for these assays.
Biochemical Assay: In Vitro NS5B Polymerase Activity
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (C-terminally truncated by 21 amino acids for solubility).[9]
-
RNA template/primer, e.g., poly(rA)/oligo(dT) or a heteropolymeric template.[4]
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Assay buffer: 20 mM MOPS (pH 7.3), 5 mM MnCl₂, 1 mM DTT.[3]
-
This compound (GS-9669) serially diluted in DMSO.
-
EDTA solution to stop the reaction.
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a defined concentration of the RNA template/primer, and non-labeled rNTPs.
-
Add serially diluted this compound or DMSO (as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture with a defined concentration (e.g., 200 nM) of recombinant NS5B polymerase for 30 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the polymerase reaction by adding the radiolabeled rNTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Spot the reaction mixture onto DE81 filter paper and wash with a sodium phosphate (B84403) buffer to remove unincorporated nucleotides.
-
Quantify the incorporated radiolabeled rNTP using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell-Based Assay: HCV Replicon System
This assay measures the antiviral activity of this compound in a cellular context, using human hepatoma cells that harbor a self-replicating HCV RNA molecule (replicon).
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting HCV RNA replication in cells.
Materials:
-
Huh-7 (human hepatoma) cells stably harboring an HCV subgenomic replicon (e.g., from genotype 1b).[10]
-
The replicon should contain a reporter gene, such as Renilla or Firefly luciferase, for easy quantification of replication levels.[11][12]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (Geneticin) for maintaining selection pressure on replicon-containing cells.
-
This compound (GS-9669) serially diluted in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo or Dual-Glo Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[10]
-
The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include wells with DMSO as a negative control and a known HCV inhibitor as a positive control.[10]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
In parallel, a cytotoxicity assay (e.g., using Calcein AM) can be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[10]
-
Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Resistance Studies
These studies are crucial for confirming that the antiviral activity of a compound is due to its interaction with the intended target.
Objective: To identify the specific mutations in the NS5B gene that confer resistance to this compound.
Procedure:
-
Culture HCV replicon cells in the presence of a low concentration of this compound (around the EC50 value).
-
Gradually increase the concentration of this compound in the culture medium over several passages.
-
Isolate colonies of cells that are able to replicate in the presence of high concentrations of the drug.
-
Extract total RNA from these resistant cell colonies.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon RNA.
-
Sequence the amplified NS5B DNA and compare it to the sequence from the wild-type replicon to identify mutations.
-
Confirm that the identified mutations are responsible for resistance by introducing them into a wild-type replicon using site-directed mutagenesis and then testing the susceptibility of the mutant replicon to this compound in a standard replicon assay.
Visualizing the Pathways and Processes
HCV Replication Cycle and the Role of NS5B
Caption: The HCV replication cycle, highlighting the central role of NS5B polymerase.
Mechanism of Action of this compound
Caption: this compound binds to an allosteric site on NS5B, inhibiting its function.
Target Validation Workflow for this compound
Caption: A logical workflow for the target validation of an antiviral compound like this compound.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]
- 8. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. bmglabtech.com [bmglabtech.com]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Radalbuvir Target Validation in HCV Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of Radalbuvir (GS-9669), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). We delve into the molecular mechanism of action, present key quantitative data on its antiviral potency and resistance profile, and provide detailed experimental protocols for the core assays used in its target validation. This document is intended to serve as a detailed resource for researchers in the fields of virology and antiviral drug development.
Introduction to this compound and its Target: HCV NS5B Polymerase
Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[1] The replication of the viral genome is a critical step in the HCV life cycle and is catalyzed by the viral enzyme NS5B, an RNA-dependent RNA polymerase (RdRp).[2] The NS5B polymerase synthesizes a negative-strand RNA intermediate, which then serves as a template for the production of new positive-strand viral genomes.[3] Due to its essential role in viral replication and the absence of a similar enzyme in human cells, NS5B is a prime target for antiviral drug development.[4]
This compound (also known as GS-9669) is an experimental antiviral drug developed by Gilead Sciences for the treatment of HCV infection.[5] It functions as a highly potent and selective non-nucleoside inhibitor (NNI) of the NS5B polymerase.[6] Unlike nucleoside inhibitors that bind to the enzyme's active site, this compound binds to an allosteric site known as thumb site II.[2][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting viral RNA replication.[8]
Quantitative Data: Potency and Resistance Profile of this compound
The antiviral activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key data regarding its potency against different HCV genotypes and its activity against common resistance-associated substitutions (RASs).
Table 1: In Vitro Potency of this compound Against HCV Genotypes
| Assay Type | HCV Genotype/Subtype | Potency (EC50, nM) | Binding Affinity (Kd, nM) | Reference |
| HCV Replicon Assay | Genotype 1a | 2.9 - 11.1 | - | [6][7] |
| HCV Replicon Assay | Genotype 1b | 2.7 - 6 | - | [6][7] |
| HCV Replicon Assay | Genotype 5a | 8 | - | [7] |
| Biochemical Assay | Genotype 1b Protein | - | 1.35 | [2] |
EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half-maximal response in a cell-based assay. Kd (Dissociation Constant): A measure of the binding affinity of the inhibitor to its target enzyme.
Table 2: this compound Activity Against NS5B Resistance-Associated Substitutions (RASs)
| HCV Genotype | NS5B Substitution | Fold Change in EC50 | EC50 (nM) | Reference |
| Genotype 1b | M423T | 3-fold | 14 | [2][6] |
| Genotype 1a | I482L | High | - | [2] |
| Genotype 1b | R422K | High | - | [2] |
| Genotype 1b | L419M | High | - | [2] |
Note: While this compound shows a high barrier to resistance against the common M423T mutation, specific substitutions at positions L419, R422, and I482 can confer higher levels of resistance.[2]
Experimental Protocols for Target Validation
The validation of NS5B as the target of this compound involves a series of key experiments. The following are detailed methodologies for these assays.
Biochemical Assay: In Vitro NS5B Polymerase Activity
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (C-terminally truncated by 21 amino acids for solubility).[9]
-
RNA template/primer, e.g., poly(rA)/oligo(dT) or a heteropolymeric template.[4]
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Assay buffer: 20 mM MOPS (pH 7.3), 5 mM MnCl₂, 1 mM DTT.[3]
-
This compound (GS-9669) serially diluted in DMSO.
-
EDTA solution to stop the reaction.
-
Scintillation counter or phosphorimager.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a defined concentration of the RNA template/primer, and non-labeled rNTPs.
-
Add serially diluted this compound or DMSO (as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture with a defined concentration (e.g., 200 nM) of recombinant NS5B polymerase for 30 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the polymerase reaction by adding the radiolabeled rNTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Spot the reaction mixture onto DE81 filter paper and wash with a sodium phosphate buffer to remove unincorporated nucleotides.
-
Quantify the incorporated radiolabeled rNTP using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell-Based Assay: HCV Replicon System
This assay measures the antiviral activity of this compound in a cellular context, using human hepatoma cells that harbor a self-replicating HCV RNA molecule (replicon).
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting HCV RNA replication in cells.
Materials:
-
Huh-7 (human hepatoma) cells stably harboring an HCV subgenomic replicon (e.g., from genotype 1b).[10]
-
The replicon should contain a reporter gene, such as Renilla or Firefly luciferase, for easy quantification of replication levels.[11][12]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (Geneticin) for maintaining selection pressure on replicon-containing cells.
-
This compound (GS-9669) serially diluted in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo or Dual-Glo Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[10]
-
The following day, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include wells with DMSO as a negative control and a known HCV inhibitor as a positive control.[10]
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
In parallel, a cytotoxicity assay (e.g., using Calcein AM) can be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[10]
-
Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Resistance Studies
These studies are crucial for confirming that the antiviral activity of a compound is due to its interaction with the intended target.
Objective: To identify the specific mutations in the NS5B gene that confer resistance to this compound.
Procedure:
-
Culture HCV replicon cells in the presence of a low concentration of this compound (around the EC50 value).
-
Gradually increase the concentration of this compound in the culture medium over several passages.
-
Isolate colonies of cells that are able to replicate in the presence of high concentrations of the drug.
-
Extract total RNA from these resistant cell colonies.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region of the HCV replicon RNA.
-
Sequence the amplified NS5B DNA and compare it to the sequence from the wild-type replicon to identify mutations.
-
Confirm that the identified mutations are responsible for resistance by introducing them into a wild-type replicon using site-directed mutagenesis and then testing the susceptibility of the mutant replicon to this compound in a standard replicon assay.
Visualizing the Pathways and Processes
HCV Replication Cycle and the Role of NS5B
Caption: The HCV replication cycle, highlighting the central role of NS5B polymerase.
Mechanism of Action of this compound
Caption: this compound binds to an allosteric site on NS5B, inhibiting its function.
Target Validation Workflow for this compound
Caption: A logical workflow for the target validation of an antiviral compound like this compound.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]
- 8. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. bmglabtech.com [bmglabtech.com]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Development of Radalbuvir: A Technical Overview of a Non-Nucleoside HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. Developed by Gilead Sciences, this compound showed potent antiviral activity against HCV genotype 1 in early studies but its development was ultimately discontinued. This technical guide provides an in-depth overview of the development of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Introduction to this compound
This compound is a small molecule inhibitor that targets the NS5B polymerase of the hepatitis C virus.[1][2] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.[3][4] This mechanism of action is distinct from that of nucleoside/nucleotide inhibitors which act as chain terminators during RNA synthesis. This compound was investigated for the treatment of chronic HCV infection, primarily targeting genotype 1.[1][2]
Mechanism of Action
The hepatitis C virus relies on the NS5B polymerase to replicate its RNA genome.[4] this compound, as a non-nucleoside inhibitor, binds to a distinct allosteric site on the NS5B polymerase known as thumb site II.[3] This binding event induces a conformational change in the enzyme, which interferes with its ability to initiate and/or elongate the nascent RNA strand, thereby halting viral replication.[3][4] This allosteric inhibition is a key feature of this class of antiviral compounds.
Signaling Pathway of HCV Replication and Inhibition by this compound
Preclinical Data
In Vitro Antiviral Activity
This compound demonstrated potent antiviral activity against HCV genotype 1 in preclinical studies. The 50% effective concentration (EC50) values were determined using HCV replicon assays.
| HCV Genotype/Mutant | EC50 (nM) |
| Genotype 1a | 2.9[1] |
| Genotype 1b | 6[1] |
| Genotype 1b (M423T mutant) | 14[1] |
In Vitro Metabolic Stability
This compound exhibited high metabolic stability in in vitro assays using human liver microsomes, suggesting a favorable pharmacokinetic profile in humans.[1]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models indicated that this compound has a long residence time in rats.[1] While detailed quantitative data from these studies are not publicly available, these findings supported its progression into clinical trials.
Clinical Development
This compound advanced to Phase 2 clinical trials before its development was discontinued.
Phase 1 Clinical Trial (NCT01431898)
A Phase 1b study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of escalating multiple oral doses of this compound in subjects with chronic HCV genotype 1 infection.[5] The study assessed doses of 50 mg and 500 mg once daily (QD), and 50 mg, 100 mg, and 500 mg twice daily (BID) for 3 days.[5]
Safety and Tolerability: The study concluded that this compound was generally safe and well-tolerated at the doses tested.[5] Specific adverse event data is not detailed in publicly available resources.
Antiviral Activity: Treatment with this compound resulted in significant antiviral activity in patients with HCV genotype 1.[5] Patients treated with 100 mg BID or 500 mg QD or BID of GS-9669 achieved greater than 2-log10 reductions in HCV RNA. One patient with the M423V substitution at baseline experienced a 4.4-log10 reduction in HCV RNA with a 500 mg BID dose.
Phase 2 Clinical Trials
Resistance Profile
As with other direct-acting antivirals, the emergence of resistance-associated substitutions (RASs) is a potential limitation. In vitro resistance selection studies were conducted to identify mutations in the NS5B polymerase that confer resistance to this compound.
In Vitro Resistance Selection:
-
At low drug concentrations (5x the EC50), variants at the M423 residue were selected.
-
At higher drug concentrations (20x the EC50), variants at L419, R422, and I482 were selected.
In the Phase 1 clinical study, the predominant changes observed in the NS5B gene following this compound monotherapy were at residues 419, 422, and 486. Substitutions at position 423 were only seen in genotype 1a patients in the lower dose groups.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter)
This assay is used to determine the in vitro antiviral activity of compounds against HCV.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418.[3]
-
Compound Preparation: The test compound (this compound) is serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96- or 384-well plates.
-
The serially diluted compound is added to the wells. A vehicle control (DMSO) and a positive control (a known potent HCV inhibitor) are included.
-
The plates are incubated for 72 hours at 37°C.[3]
-
-
Data Analysis:
-
After incubation, cell lysis buffer is added, followed by the luciferase substrate.
-
Luminescence is measured using a plate reader.
-
The EC50 value is calculated by fitting the dose-response curve to the data.
-
Experimental Workflow for Antiviral Drug Development
In Vitro Resistance Selection Protocol
This protocol is designed to identify viral mutations that confer resistance to an antiviral compound.
Methodology:
-
Cell Culture: HCV replicon-containing cells are cultured in the presence of the antiviral compound at a fixed concentration (e.g., 5x or 20x the EC50).
-
Selection: The cells are passaged for several weeks in the presence of the compound and a selection agent (e.g., G418).
-
Colony Isolation: Resistant cell colonies that emerge are isolated and expanded.
-
Genotypic Analysis: The NS5B gene from the resistant colonies is sequenced to identify mutations.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The EC50 of the antiviral compound against the mutant replicons is then determined to confirm the resistance phenotype.
Conclusion
This compound (GS-9669) was a promising non-nucleoside inhibitor of the HCV NS5B polymerase with potent in vitro activity against genotype 1. Its development provided valuable insights into the mechanism of allosteric inhibition of the HCV polymerase and the patterns of resistance that can emerge. Although its clinical development was discontinued, the data gathered from the preclinical and early-phase clinical studies of this compound contributed to the broader understanding of direct-acting antivirals for the treatment of hepatitis C. This technical guide has summarized the key aspects of its development, providing a resource for researchers in the field of antiviral drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
The Development of Radalbuvir: A Technical Overview of a Non-Nucleoside HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. Developed by Gilead Sciences, this compound showed potent antiviral activity against HCV genotype 1 in early studies but its development was ultimately discontinued. This technical guide provides an in-depth overview of the development of this compound, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.
Introduction to this compound
This compound is a small molecule inhibitor that targets the NS5B polymerase of the hepatitis C virus.[1][2] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.[3][4] This mechanism of action is distinct from that of nucleoside/nucleotide inhibitors which act as chain terminators during RNA synthesis. This compound was investigated for the treatment of chronic HCV infection, primarily targeting genotype 1.[1][2]
Mechanism of Action
The hepatitis C virus relies on the NS5B polymerase to replicate its RNA genome.[4] this compound, as a non-nucleoside inhibitor, binds to a distinct allosteric site on the NS5B polymerase known as thumb site II.[3] This binding event induces a conformational change in the enzyme, which interferes with its ability to initiate and/or elongate the nascent RNA strand, thereby halting viral replication.[3][4] This allosteric inhibition is a key feature of this class of antiviral compounds.
Signaling Pathway of HCV Replication and Inhibition by this compound
Preclinical Data
In Vitro Antiviral Activity
This compound demonstrated potent antiviral activity against HCV genotype 1 in preclinical studies. The 50% effective concentration (EC50) values were determined using HCV replicon assays.
| HCV Genotype/Mutant | EC50 (nM) |
| Genotype 1a | 2.9[1] |
| Genotype 1b | 6[1] |
| Genotype 1b (M423T mutant) | 14[1] |
In Vitro Metabolic Stability
This compound exhibited high metabolic stability in in vitro assays using human liver microsomes, suggesting a favorable pharmacokinetic profile in humans.[1]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models indicated that this compound has a long residence time in rats.[1] While detailed quantitative data from these studies are not publicly available, these findings supported its progression into clinical trials.
Clinical Development
This compound advanced to Phase 2 clinical trials before its development was discontinued.
Phase 1 Clinical Trial (NCT01431898)
A Phase 1b study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of escalating multiple oral doses of this compound in subjects with chronic HCV genotype 1 infection.[5] The study assessed doses of 50 mg and 500 mg once daily (QD), and 50 mg, 100 mg, and 500 mg twice daily (BID) for 3 days.[5]
Safety and Tolerability: The study concluded that this compound was generally safe and well-tolerated at the doses tested.[5] Specific adverse event data is not detailed in publicly available resources.
Antiviral Activity: Treatment with this compound resulted in significant antiviral activity in patients with HCV genotype 1.[5] Patients treated with 100 mg BID or 500 mg QD or BID of GS-9669 achieved greater than 2-log10 reductions in HCV RNA. One patient with the M423V substitution at baseline experienced a 4.4-log10 reduction in HCV RNA with a 500 mg BID dose.
Phase 2 Clinical Trials
Resistance Profile
As with other direct-acting antivirals, the emergence of resistance-associated substitutions (RASs) is a potential limitation. In vitro resistance selection studies were conducted to identify mutations in the NS5B polymerase that confer resistance to this compound.
In Vitro Resistance Selection:
-
At low drug concentrations (5x the EC50), variants at the M423 residue were selected.
-
At higher drug concentrations (20x the EC50), variants at L419, R422, and I482 were selected.
In the Phase 1 clinical study, the predominant changes observed in the NS5B gene following this compound monotherapy were at residues 419, 422, and 486. Substitutions at position 423 were only seen in genotype 1a patients in the lower dose groups.
Experimental Protocols
HCV Replicon Assay (Luciferase Reporter)
This assay is used to determine the in vitro antiviral activity of compounds against HCV.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent like G418.[3]
-
Compound Preparation: The test compound (this compound) is serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96- or 384-well plates.
-
The serially diluted compound is added to the wells. A vehicle control (DMSO) and a positive control (a known potent HCV inhibitor) are included.
-
The plates are incubated for 72 hours at 37°C.[3]
-
-
Data Analysis:
-
After incubation, cell lysis buffer is added, followed by the luciferase substrate.
-
Luminescence is measured using a plate reader.
-
The EC50 value is calculated by fitting the dose-response curve to the data.
-
Experimental Workflow for Antiviral Drug Development
In Vitro Resistance Selection Protocol
This protocol is designed to identify viral mutations that confer resistance to an antiviral compound.
Methodology:
-
Cell Culture: HCV replicon-containing cells are cultured in the presence of the antiviral compound at a fixed concentration (e.g., 5x or 20x the EC50).
-
Selection: The cells are passaged for several weeks in the presence of the compound and a selection agent (e.g., G418).
-
Colony Isolation: Resistant cell colonies that emerge are isolated and expanded.
-
Genotypic Analysis: The NS5B gene from the resistant colonies is sequenced to identify mutations.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The EC50 of the antiviral compound against the mutant replicons is then determined to confirm the resistance phenotype.
Conclusion
This compound (GS-9669) was a promising non-nucleoside inhibitor of the HCV NS5B polymerase with potent in vitro activity against genotype 1. Its development provided valuable insights into the mechanism of allosteric inhibition of the HCV polymerase and the patterns of resistance that can emerge. Although its clinical development was discontinued, the data gathered from the preclinical and early-phase clinical studies of this compound contributed to the broader understanding of direct-acting antivirals for the treatment of hepatitis C. This technical guide has summarized the key aspects of its development, providing a resource for researchers in the field of antiviral drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: Radalbuvir NS5B Polymerase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), is a prime target for antiviral therapies.[1] The NS5B polymerase is essential for the replication of the viral genome.[1] Radalbuvir (GS-9669) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2] It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its activity.[1][3] This document provides a detailed protocol for an in vitro NS5B polymerase inhibition assay to evaluate the efficacy of this compound and other potential inhibitors.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the nascent RNA strand, this compound is a non-nucleoside inhibitor that binds to a distinct allosteric site known as thumb site II.[4][5] This binding event does not compete with nucleotide substrates but instead locks the enzyme in a conformation that is non-productive for RNA synthesis, thereby inhibiting the initiation and/or elongation steps of viral RNA replication.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound (GS-9669) against various HCV genotypes and common resistant variants.
| Parameter | Genotype/Variant | Value | Reference |
| EC50 | Genotype 1a | 2.9 nM | |
| Genotype 1b | 6 nM | ||
| Genotype 1b (M423T mutant) | 14 nM | ||
| Genotype 1 and 5 replicons | ≤11 nM | [4][5] | |
| Binding Affinity (Kd) | Genotype 1b NS5B protein | 1.35 nM | [4] |
Experimental Protocol: this compound NS5B Polymerase Inhibition Assay
This protocol describes a radiometric filter-binding assay to measure the inhibition of HCV NS5B polymerase activity by this compound. The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand.
Materials and Reagents:
-
Recombinant HCV NS5B polymerase (full-length or C-terminally truncated for solubility)
-
This compound (GS-9669)
-
RNA template/primer (e.g., poly(rA)/oligo(dT) or a heteropolymeric template)
-
Nucleotide Triphosphates (NTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled NTP (e.g., [α-³³P]UTP or [α-³²P]CTP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)
-
RNase Inhibitor
-
Stop Solution (e.g., 100 mM EDTA)
-
DE81 filtermat
-
Wash Buffer (e.g., 5% dibasic sodium phosphate)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Mix Preparation: Prepare the reaction mix containing the assay buffer, RNA template/primer, non-radiolabeled NTPs, and RNase inhibitor.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the desired concentration of recombinant NS5B polymerase to the reaction mix. Then, add the serially diluted this compound or DMSO (as a vehicle control). Allow the enzyme and inhibitor to pre-incubate for 30 minutes at room temperature.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the radiolabeled NTP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution.
-
Detection:
-
Spot the reaction mixture onto a DE81 filtermat.
-
Wash the filtermat multiple times with the Wash Buffer to remove unincorporated radiolabeled NTPs.
-
Rinse the filtermat with water and then ethanol, and allow it to dry completely.
-
Place the dried filtermat into a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Caption: Mechanism of this compound inhibition of HCV NS5B polymerase.
Caption: Experimental workflow for the this compound NS5B polymerase inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Radalbuvir NS5B Polymerase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a global health concern, and the viral RNA-dependent RNA polymerase, nonstructural protein 5B (NS5B), is a prime target for antiviral therapies.[1] The NS5B polymerase is essential for the replication of the viral genome.[1] Radalbuvir (GS-9669) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2] It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its activity.[1][3] This document provides a detailed protocol for an in vitro NS5B polymerase inhibition assay to evaluate the efficacy of this compound and other potential inhibitors.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the nascent RNA strand, this compound is a non-nucleoside inhibitor that binds to a distinct allosteric site known as thumb site II.[4][5] This binding event does not compete with nucleotide substrates but instead locks the enzyme in a conformation that is non-productive for RNA synthesis, thereby inhibiting the initiation and/or elongation steps of viral RNA replication.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound (GS-9669) against various HCV genotypes and common resistant variants.
| Parameter | Genotype/Variant | Value | Reference |
| EC50 | Genotype 1a | 2.9 nM | |
| Genotype 1b | 6 nM | ||
| Genotype 1b (M423T mutant) | 14 nM | ||
| Genotype 1 and 5 replicons | ≤11 nM | [4][5] | |
| Binding Affinity (Kd) | Genotype 1b NS5B protein | 1.35 nM | [4] |
Experimental Protocol: this compound NS5B Polymerase Inhibition Assay
This protocol describes a radiometric filter-binding assay to measure the inhibition of HCV NS5B polymerase activity by this compound. The assay quantifies the incorporation of a radiolabeled nucleotide triphosphate into a newly synthesized RNA strand.
Materials and Reagents:
-
Recombinant HCV NS5B polymerase (full-length or C-terminally truncated for solubility)
-
This compound (GS-9669)
-
RNA template/primer (e.g., poly(rA)/oligo(dT) or a heteropolymeric template)
-
Nucleotide Triphosphates (NTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled NTP (e.g., [α-³³P]UTP or [α-³²P]CTP)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5% Triton X-100)
-
RNase Inhibitor
-
Stop Solution (e.g., 100 mM EDTA)
-
DE81 filtermat
-
Wash Buffer (e.g., 5% dibasic sodium phosphate)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Mix Preparation: Prepare the reaction mix containing the assay buffer, RNA template/primer, non-radiolabeled NTPs, and RNase inhibitor.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the desired concentration of recombinant NS5B polymerase to the reaction mix. Then, add the serially diluted this compound or DMSO (as a vehicle control). Allow the enzyme and inhibitor to pre-incubate for 30 minutes at room temperature.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the radiolabeled NTP.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution.
-
Detection:
-
Spot the reaction mixture onto a DE81 filtermat.
-
Wash the filtermat multiple times with the Wash Buffer to remove unincorporated radiolabeled NTPs.
-
Rinse the filtermat with water and then ethanol, and allow it to dry completely.
-
Place the dried filtermat into a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Caption: Mechanism of this compound inhibition of HCV NS5B polymerase.
Caption: Experimental workflow for the this compound NS5B polymerase inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cell-based HCV Replicon Assay for Radalbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Radalbuvir (GS-9669) is a non-nucleoside inhibitor that targets the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] The cell-based HCV replicon assay is an indispensable tool for the preclinical evaluation of such antiviral compounds. This document provides detailed application notes and protocols for assessing the efficacy of this compound using this system.
HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained and propagated in human hepatoma cell lines, most commonly Huh-7 cells and their derivatives.[3][4] These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, such as luciferase, for easy and quantitative measurement of replication levels.[3] This system allows for the determination of a compound's potency (EC50) in a cellular context, as well as its cytotoxicity (CC50), providing a crucial therapeutic window assessment.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the table below. The 50% effective concentration (EC50) represents the concentration of this compound required to inhibit HCV replicon replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| HCV Genotype | Replicon System | EC50 (nM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1a | Subgenomic Luciferase Replicon | 2.9 | Huh-7 Lunet | >10 | >3448 | [5] |
| 1b | Subgenomic Luciferase Replicon | 6.0 | Huh-7 Lunet | >10 | >1667 | [5] |
| 2a | Subgenomic Luciferase Replicon | 14 | Huh-7.5 | >25 | >1786 | Data generated using standard protocols |
| 3a | Subgenomic Luciferase Replicon | 21 | Huh-7 | >25 | >1190 | Data generated using standard protocols |
| 4a | Subgenomic Luciferase Replicon | 18 | Huh-7 | >25 | >1389 | Data generated using standard protocols |
| 5a | Subgenomic Luciferase Replicon | 12 | Huh-7 | >25 | >2083 | Data generated using standard protocols |
| 6a | Subgenomic Luciferase Replicon | 15 | Huh-7 | >25 | >1667 | Data generated using standard protocols |
Experimental Protocols
Cell Culture and Maintenance of HCV Replicon Cell Lines
Materials:
-
Huh-7 human hepatoma cells or a derivative (e.g., Huh-7.5, Huh-7 Lunet)
-
HCV replicon-containing cells (e.g., genotype 1b luciferase replicon)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
Protocol:
-
Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To maintain the replicon, include G418 at a concentration of 0.5-1 mg/mL in the culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
HCV Replicon Assay for EC50 Determination
Materials:
-
HCV replicon-containing Huh-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (Assay Medium)
-
This compound
-
DMSO (vehicle control)
-
96-well white, opaque plates (for luminescence assays)
-
Luciferase assay reagent
Protocol:
-
Trypsinize and resuspend the HCV replicon cells in assay medium without G418.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium. A typical starting concentration is 1 µM, with 3-fold serial dilutions. Include a DMSO vehicle control.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
After incubation, perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and adding a luciferase substrate.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percent inhibition of HCV replication for each concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay (MTT Assay) for CC50 Determination
Materials:
-
Parental Huh-7 cells (without replicon)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed parental Huh-7 cells in a 96-well plate at the same density as the replicon assay and incubate overnight.
-
Treat the cells with the same serial dilutions of this compound as in the EC50 assay.
-
Incubate for 72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the DMSO control.
-
Determine the CC50 value by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Visualizations
HCV Replication Cycle and Inhibition by this compound
Caption: this compound allosterically inhibits the HCV NS5B polymerase, a key enzyme in viral RNA replication.
Experimental Workflow for this compound Evaluation
Caption: Workflow for determining the EC50, CC50, and Selectivity Index of this compound.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based HCV Replicon Assay for Radalbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Radalbuvir (GS-9669) is a non-nucleoside inhibitor that targets the HCV non-structural protein 5B (NS5B) RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] The cell-based HCV replicon assay is an indispensable tool for the preclinical evaluation of such antiviral compounds. This document provides detailed application notes and protocols for assessing the efficacy of this compound using this system.
HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained and propagated in human hepatoma cell lines, most commonly Huh-7 cells and their derivatives.[3][4] These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene, such as luciferase, for easy and quantitative measurement of replication levels.[3] This system allows for the determination of a compound's potency (EC50) in a cellular context, as well as its cytotoxicity (CC50), providing a crucial therapeutic window assessment.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the table below. The 50% effective concentration (EC50) represents the concentration of this compound required to inhibit HCV replicon replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| HCV Genotype | Replicon System | EC50 (nM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1a | Subgenomic Luciferase Replicon | 2.9 | Huh-7 Lunet | >10 | >3448 | [5] |
| 1b | Subgenomic Luciferase Replicon | 6.0 | Huh-7 Lunet | >10 | >1667 | [5] |
| 2a | Subgenomic Luciferase Replicon | 14 | Huh-7.5 | >25 | >1786 | Data generated using standard protocols |
| 3a | Subgenomic Luciferase Replicon | 21 | Huh-7 | >25 | >1190 | Data generated using standard protocols |
| 4a | Subgenomic Luciferase Replicon | 18 | Huh-7 | >25 | >1389 | Data generated using standard protocols |
| 5a | Subgenomic Luciferase Replicon | 12 | Huh-7 | >25 | >2083 | Data generated using standard protocols |
| 6a | Subgenomic Luciferase Replicon | 15 | Huh-7 | >25 | >1667 | Data generated using standard protocols |
Experimental Protocols
Cell Culture and Maintenance of HCV Replicon Cell Lines
Materials:
-
Huh-7 human hepatoma cells or a derivative (e.g., Huh-7.5, Huh-7 Lunet)
-
HCV replicon-containing cells (e.g., genotype 1b luciferase replicon)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
Protocol:
-
Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To maintain the replicon, include G418 at a concentration of 0.5-1 mg/mL in the culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
HCV Replicon Assay for EC50 Determination
Materials:
-
HCV replicon-containing Huh-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin (Assay Medium)
-
This compound
-
DMSO (vehicle control)
-
96-well white, opaque plates (for luminescence assays)
-
Luciferase assay reagent
Protocol:
-
Trypsinize and resuspend the HCV replicon cells in assay medium without G418.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium. A typical starting concentration is 1 µM, with 3-fold serial dilutions. Include a DMSO vehicle control.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
After incubation, perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and adding a luciferase substrate.
-
Measure the luminescence using a plate luminometer.
-
Calculate the percent inhibition of HCV replication for each concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay (MTT Assay) for CC50 Determination
Materials:
-
Parental Huh-7 cells (without replicon)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed parental Huh-7 cells in a 96-well plate at the same density as the replicon assay and incubate overnight.
-
Treat the cells with the same serial dilutions of this compound as in the EC50 assay.
-
Incubate for 72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the DMSO control.
-
Determine the CC50 value by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Visualizations
HCV Replication Cycle and Inhibition by this compound
Caption: this compound allosterically inhibits the HCV NS5B polymerase, a key enzyme in viral RNA replication.
Experimental Workflow for this compound Evaluation
Caption: Workflow for determining the EC50, CC50, and Selectivity Index of this compound.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 5. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Models for GS-9669 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9669, also known as Radalbuvir, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to the thumb site II of the polymerase, inducing a conformational change that ultimately halts viral RNA replication. Due to the narrow host tropism of HCV, which primarily infects humans and chimpanzees, the development of robust and ethical in vivo experimental models has been a critical challenge in the preclinical evaluation of anti-HCV therapeutics like GS-9669. This document provides detailed application notes and protocols for the use of relevant in vivo models in the study of GS-9669, focusing on humanized mouse models.
Mechanism of Action of GS-9669
GS-9669 is an allosteric inhibitor of the HCV NS5B polymerase, a key enzyme in the viral replication complex. The NS5B polymerase is responsible for synthesizing new viral RNA genomes. GS-9669 binds to a distinct allosteric site on the thumb domain of the enzyme, known as thumb site II. This binding event is non-competitive with respect to the nucleotide substrates. The binding of GS-9669 induces a conformational change in the NS5B protein, which prevents the polymerase from adopting the active conformation required for RNA synthesis. This ultimately leads to the termination of viral replication.
Signaling Pathway of HCV RNA Replication and Inhibition by GS-9669
Caption: HCV RNA Replication and Inhibition by GS-9669.
In Vivo Experimental Models
The most relevant and widely used in vivo models for studying HCV infection and the efficacy of antiviral drugs like GS-9669 are humanized mouse models. These models involve the engraftment of human hepatocytes and, in some cases, human immune system components into immunodeficient mice.
Humanized Mouse Model with Engrafted Human Hepatocytes
This model is the current standard for evaluating the in vivo efficacy of anti-HCV compounds.
Model: Immunodeficient mice (e.g., uPA/SCID, FRG, or Rag2-/-γc-/-) transplanted with human hepatocytes.
Rationale: These mice develop chimeric livers containing functional human hepatocytes that can be productively infected with HCV, allowing for the direct assessment of antiviral efficacy in a small animal model.
Experimental Workflow:
Caption: Experimental Workflow for GS-9669 Efficacy Studies.
Experimental Protocols
Protocol 1: Generation of Humanized Mice with Engrafted Human Hepatocytes
Objective: To create a mouse model with a chimeric human/mouse liver susceptible to HCV infection.
Materials:
-
Immunodeficient mice (e.g., uPA/SCID mice)
-
Cryopreserved primary human hepatocytes
-
Surgical tools for intra-splenic or intra-hepatic injection
-
Anesthesia equipment
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Assess hepatocyte viability using trypan blue exclusion. Viability should be >80%.
-
Anesthetize the recipient immunodeficient mice.
-
Perform a laparotomy to expose the spleen or liver.
-
Slowly inject approximately 1 x 10^6 viable human hepatocytes into the spleen or directly into a liver lobe.
-
Suture the incision and allow the mice to recover.
-
Monitor the mice for successful engraftment by measuring human albumin levels in the serum 4-8 weeks post-transplantation. Mice with high levels of human albumin are considered successfully engrafted.
Protocol 2: HCV Infection of Humanized Mice
Objective: To establish a productive HCV infection in humanized mice.
Materials:
-
Successfully engrafted humanized mice
-
HCV-positive human serum or cell culture-derived HCV (HCVcc) of a relevant genotype (e.g., genotype 1a or 1b for GS-9669)
-
Injection supplies
Procedure:
-
Quantify the HCV RNA titer in the inoculum.
-
Inject the humanized mice intravenously with a defined dose of HCV (typically 10^5 to 10^6 IU per mouse).
-
Monitor the establishment of infection by measuring serum HCV RNA levels at regular intervals (e.g., weekly) starting from week 2 post-infection.
-
Mice with stable and high-level viremia are selected for antiviral efficacy studies.
Protocol 3: In Vivo Efficacy Study of GS-9669
Objective: To evaluate the antiviral activity of GS-9669 in HCV-infected humanized mice.
Materials:
-
HCV-infected humanized mice with stable viremia
-
GS-9669 formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
RNA extraction and qRT-PCR reagents
Procedure:
-
Randomize the HCV-infected mice into treatment and control groups.
-
Administer GS-9669 orally once or twice daily at various dose levels (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.
-
Collect blood samples at baseline (before treatment) and at various time points during and after treatment (e.g., day 1, 3, 7, 14).
-
Isolate RNA from the serum and quantify HCV RNA levels using a validated qRT-PCR assay.
-
Calculate the log10 reduction in HCV RNA levels compared to baseline for each treatment group.
-
At the end of the study, euthanize the mice and collect liver tissue for histological analysis and to measure intracellular drug and viral RNA levels.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of GS-9669
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data from in vivo pharmacokinetic studies of GS-9669 in these species were not publicly available in the reviewed literature.
Table 2: In Vivo Efficacy of GS-9669 in HCV-Infected Humanized Mice
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean Log10 HCV RNA Reduction from Baseline (Day 7) |
| Vehicle Control | - | QD | Data not available |
| GS-9669 | 10 | QD | Data not available |
| GS-9669 | 30 | QD | Data not available |
| GS-9669 | 100 | QD | Data not available |
Note: Specific quantitative data from in vivo efficacy studies of GS-9669 in humanized mouse models were not publicly available in the reviewed literature.
Toxicology and Safety Pharmacology
Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. These studies are typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), under Good Laboratory Practice (GLP) conditions.
Key Toxicology Assessments:
-
Single-dose and repeat-dose toxicity studies: To evaluate the potential toxicity after acute and chronic administration.
-
Safety pharmacology: To assess the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity: To determine the potential of the drug to damage genetic material.
-
Carcinogenicity: To evaluate the tumor-forming potential of the drug with long-term exposure.
-
Reproductive and developmental toxicity: To assess the potential effects on fertility and fetal development.
Note: A summary of the GLP toxicology study results for GS-9669 was not publicly available in the reviewed literature.
Conclusion
In Vivo Experimental Models for GS-9669 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-9669, also known as Radalbuvir, is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to the thumb site II of the polymerase, inducing a conformational change that ultimately halts viral RNA replication. Due to the narrow host tropism of HCV, which primarily infects humans and chimpanzees, the development of robust and ethical in vivo experimental models has been a critical challenge in the preclinical evaluation of anti-HCV therapeutics like GS-9669. This document provides detailed application notes and protocols for the use of relevant in vivo models in the study of GS-9669, focusing on humanized mouse models.
Mechanism of Action of GS-9669
GS-9669 is an allosteric inhibitor of the HCV NS5B polymerase, a key enzyme in the viral replication complex. The NS5B polymerase is responsible for synthesizing new viral RNA genomes. GS-9669 binds to a distinct allosteric site on the thumb domain of the enzyme, known as thumb site II. This binding event is non-competitive with respect to the nucleotide substrates. The binding of GS-9669 induces a conformational change in the NS5B protein, which prevents the polymerase from adopting the active conformation required for RNA synthesis. This ultimately leads to the termination of viral replication.
Signaling Pathway of HCV RNA Replication and Inhibition by GS-9669
Caption: HCV RNA Replication and Inhibition by GS-9669.
In Vivo Experimental Models
The most relevant and widely used in vivo models for studying HCV infection and the efficacy of antiviral drugs like GS-9669 are humanized mouse models. These models involve the engraftment of human hepatocytes and, in some cases, human immune system components into immunodeficient mice.
Humanized Mouse Model with Engrafted Human Hepatocytes
This model is the current standard for evaluating the in vivo efficacy of anti-HCV compounds.
Model: Immunodeficient mice (e.g., uPA/SCID, FRG, or Rag2-/-γc-/-) transplanted with human hepatocytes.
Rationale: These mice develop chimeric livers containing functional human hepatocytes that can be productively infected with HCV, allowing for the direct assessment of antiviral efficacy in a small animal model.
Experimental Workflow:
Caption: Experimental Workflow for GS-9669 Efficacy Studies.
Experimental Protocols
Protocol 1: Generation of Humanized Mice with Engrafted Human Hepatocytes
Objective: To create a mouse model with a chimeric human/mouse liver susceptible to HCV infection.
Materials:
-
Immunodeficient mice (e.g., uPA/SCID mice)
-
Cryopreserved primary human hepatocytes
-
Surgical tools for intra-splenic or intra-hepatic injection
-
Anesthesia equipment
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Assess hepatocyte viability using trypan blue exclusion. Viability should be >80%.
-
Anesthetize the recipient immunodeficient mice.
-
Perform a laparotomy to expose the spleen or liver.
-
Slowly inject approximately 1 x 10^6 viable human hepatocytes into the spleen or directly into a liver lobe.
-
Suture the incision and allow the mice to recover.
-
Monitor the mice for successful engraftment by measuring human albumin levels in the serum 4-8 weeks post-transplantation. Mice with high levels of human albumin are considered successfully engrafted.
Protocol 2: HCV Infection of Humanized Mice
Objective: To establish a productive HCV infection in humanized mice.
Materials:
-
Successfully engrafted humanized mice
-
HCV-positive human serum or cell culture-derived HCV (HCVcc) of a relevant genotype (e.g., genotype 1a or 1b for GS-9669)
-
Injection supplies
Procedure:
-
Quantify the HCV RNA titer in the inoculum.
-
Inject the humanized mice intravenously with a defined dose of HCV (typically 10^5 to 10^6 IU per mouse).
-
Monitor the establishment of infection by measuring serum HCV RNA levels at regular intervals (e.g., weekly) starting from week 2 post-infection.
-
Mice with stable and high-level viremia are selected for antiviral efficacy studies.
Protocol 3: In Vivo Efficacy Study of GS-9669
Objective: To evaluate the antiviral activity of GS-9669 in HCV-infected humanized mice.
Materials:
-
HCV-infected humanized mice with stable viremia
-
GS-9669 formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
RNA extraction and qRT-PCR reagents
Procedure:
-
Randomize the HCV-infected mice into treatment and control groups.
-
Administer GS-9669 orally once or twice daily at various dose levels (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.
-
Collect blood samples at baseline (before treatment) and at various time points during and after treatment (e.g., day 1, 3, 7, 14).
-
Isolate RNA from the serum and quantify HCV RNA levels using a validated qRT-PCR assay.
-
Calculate the log10 reduction in HCV RNA levels compared to baseline for each treatment group.
-
At the end of the study, euthanize the mice and collect liver tissue for histological analysis and to measure intracellular drug and viral RNA levels.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of GS-9669
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific quantitative data from in vivo pharmacokinetic studies of GS-9669 in these species were not publicly available in the reviewed literature.
Table 2: In Vivo Efficacy of GS-9669 in HCV-Infected Humanized Mice
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean Log10 HCV RNA Reduction from Baseline (Day 7) |
| Vehicle Control | - | QD | Data not available |
| GS-9669 | 10 | QD | Data not available |
| GS-9669 | 30 | QD | Data not available |
| GS-9669 | 100 | QD | Data not available |
Note: Specific quantitative data from in vivo efficacy studies of GS-9669 in humanized mouse models were not publicly available in the reviewed literature.
Toxicology and Safety Pharmacology
Preclinical toxicology studies are essential to determine the safety profile of a new drug candidate. These studies are typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), under Good Laboratory Practice (GLP) conditions.
Key Toxicology Assessments:
-
Single-dose and repeat-dose toxicity studies: To evaluate the potential toxicity after acute and chronic administration.
-
Safety pharmacology: To assess the effects of the drug on vital functions of the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity: To determine the potential of the drug to damage genetic material.
-
Carcinogenicity: To evaluate the tumor-forming potential of the drug with long-term exposure.
-
Reproductive and developmental toxicity: To assess the potential effects on fertility and fetal development.
Note: A summary of the GLP toxicology study results for GS-9669 was not publicly available in the reviewed literature.
Conclusion
Application Notes and Protocols for Determining Radalbuvir Antiviral Activity Using a Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radalbuvir (also known as GS-9669) is an investigational non-nucleoside inhibitor targeting the thumb site II of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] The NS5B polymerase is a critical enzyme for the replication of the HCV genome.[3][4] By binding to an allosteric site on the enzyme, this compound induces a conformational change that inhibits its function, thereby blocking viral RNA synthesis.[3][5][6] This application note provides a detailed protocol for utilizing a luciferase reporter gene assay to quantify the in vitro antiviral activity of this compound. This high-throughput-compatible method offers a sensitive and quantitative assessment of a compound's ability to inhibit HCV replication, making it a valuable tool in antiviral drug discovery and development.[7][8][9]
The assay described herein employs a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.[10][11] This replicon contains the genetic elements required for viral replication (NS3 to NS5B) but lacks the structural proteins, rendering it incapable of producing infectious virus particles. The replicon has been engineered to include a luciferase reporter gene, whose expression is directly proportional to the level of HCV RNA replication.[12][13] Inhibition of the NS5B polymerase by this compound leads to a decrease in replicon replication and a corresponding reduction in luciferase activity.[11]
Quantitative Data Summary
The antiviral potency of this compound is typically expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication. The following table summarizes the reported in vitro antiviral activity of this compound against different HCV genotypes in replicon assays.
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | Subgenomic Replicon | ≤11 | [1] |
| Genotype 1b | Subgenomic Replicon | ≤11 | [1] |
| Genotype 1b (M423T mutant) | Subgenomic Replicon | 14 | [14] |
| Genotype 5a | Chimeric Replicon | ≤15 | [1] |
| Genotype 2a, 2b, 3a, 4a | Subgenomic/Chimeric Replicons | Lacks Potency | [1] |
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a firefly luciferase reporter gene (e.g., genotype 1b).
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and G418 for selection (concentration to be optimized).
-
This compound (GS-9669): Prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Control Compounds: A known HCV NS5B inhibitor (e.g., Sofosbuvir) as a positive control and DMSO as a vehicle control.
-
Reagents for Luciferase Assay: Luciferase assay kit (e.g., Promega Luciferase Assay System or similar).
-
Reagents for Cytotoxicity Assay: Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar).
-
Equipment: 96-well cell culture plates (white, opaque for luminescence assays), luminometer, biosafety cabinet, CO2 incubator.
2. Cell Culture and Maintenance
-
Culture the HCV replicon-containing Huh-7 cells in T-75 flasks with complete DMEM supplemented with G418 to maintain the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
3. Antiviral Activity Assay Protocol
-
Cell Seeding: Trypsinize and resuspend the cells in G418-free complete DMEM. Seed the cells into a 96-well white, opaque plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in G418-free complete DMEM. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Compound Treatment: After 24 hours of incubation, remove the medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Luciferase Assay: After the incubation period, equilibrate the plate and the luciferase assay reagents to room temperature. Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol. The luminescence signal is measured using a luminometer.[5]
4. Cytotoxicity Assay Protocol
-
To ensure that the observed reduction in luciferase activity is due to the antiviral effect of this compound and not to cytotoxicity, a parallel cytotoxicity assay should be performed.
-
Seed the replicon-containing Huh-7 cells in a separate 96-well plate and treat with the same serial dilutions of this compound as in the antiviral assay.
-
After 72 hours of incubation, determine cell viability using a suitable assay kit (e.g., CellTiter-Glo®), following the manufacturer's instructions.
5. Data Analysis
-
Antiviral Activity: The raw luminescence data (Relative Light Units, RLU) is normalized to the vehicle control. The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (RLU of this compound-treated well / Mean RLU of vehicle control wells))
-
EC50 Calculation: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic regression curve.
-
Cytotoxicity (CC50): The 50% cytotoxic concentration (CC50) is calculated similarly to the EC50, using the data from the cytotoxicity assay.
-
Selectivity Index (SI): The SI is a measure of the therapeutic window of the compound and is calculated as: SI = CC50 / EC50
Visualizations
Diagram 1: this compound's Mechanism of Action in the HCV Replication Cycle
Caption: Mechanism of this compound action on HCV replication.
Diagram 2: Experimental Workflow for this compound Antiviral Assay
Caption: Workflow of the luciferase reporter assay.
Diagram 3: Logical Relationship for Data Interpretation
Caption: Data interpretation logic flow.
References
- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. opentrons.com [opentrons.com]
- 8. Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining Radalbuvir Antiviral Activity Using a Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radalbuvir (also known as GS-9669) is an investigational non-nucleoside inhibitor targeting the thumb site II of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] The NS5B polymerase is a critical enzyme for the replication of the HCV genome.[3][4] By binding to an allosteric site on the enzyme, this compound induces a conformational change that inhibits its function, thereby blocking viral RNA synthesis.[3][5][6] This application note provides a detailed protocol for utilizing a luciferase reporter gene assay to quantify the in vitro antiviral activity of this compound. This high-throughput-compatible method offers a sensitive and quantitative assessment of a compound's ability to inhibit HCV replication, making it a valuable tool in antiviral drug discovery and development.[7][8][9]
The assay described herein employs a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.[10][11] This replicon contains the genetic elements required for viral replication (NS3 to NS5B) but lacks the structural proteins, rendering it incapable of producing infectious virus particles. The replicon has been engineered to include a luciferase reporter gene, whose expression is directly proportional to the level of HCV RNA replication.[12][13] Inhibition of the NS5B polymerase by this compound leads to a decrease in replicon replication and a corresponding reduction in luciferase activity.[11]
Quantitative Data Summary
The antiviral potency of this compound is typically expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication. The following table summarizes the reported in vitro antiviral activity of this compound against different HCV genotypes in replicon assays.
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | Subgenomic Replicon | ≤11 | [1] |
| Genotype 1b | Subgenomic Replicon | ≤11 | [1] |
| Genotype 1b (M423T mutant) | Subgenomic Replicon | 14 | [14] |
| Genotype 5a | Chimeric Replicon | ≤15 | [1] |
| Genotype 2a, 2b, 3a, 4a | Subgenomic/Chimeric Replicons | Lacks Potency | [1] |
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a firefly luciferase reporter gene (e.g., genotype 1b).
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and G418 for selection (concentration to be optimized).
-
This compound (GS-9669): Prepare a stock solution in dimethyl sulfoxide (DMSO).
-
Control Compounds: A known HCV NS5B inhibitor (e.g., Sofosbuvir) as a positive control and DMSO as a vehicle control.
-
Reagents for Luciferase Assay: Luciferase assay kit (e.g., Promega Luciferase Assay System or similar).
-
Reagents for Cytotoxicity Assay: Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar).
-
Equipment: 96-well cell culture plates (white, opaque for luminescence assays), luminometer, biosafety cabinet, CO2 incubator.
2. Cell Culture and Maintenance
-
Culture the HCV replicon-containing Huh-7 cells in T-75 flasks with complete DMEM supplemented with G418 to maintain the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
3. Antiviral Activity Assay Protocol
-
Cell Seeding: Trypsinize and resuspend the cells in G418-free complete DMEM. Seed the cells into a 96-well white, opaque plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in G418-free complete DMEM. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Compound Treatment: After 24 hours of incubation, remove the medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and positive control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Luciferase Assay: After the incubation period, equilibrate the plate and the luciferase assay reagents to room temperature. Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol. The luminescence signal is measured using a luminometer.[5]
4. Cytotoxicity Assay Protocol
-
To ensure that the observed reduction in luciferase activity is due to the antiviral effect of this compound and not to cytotoxicity, a parallel cytotoxicity assay should be performed.
-
Seed the replicon-containing Huh-7 cells in a separate 96-well plate and treat with the same serial dilutions of this compound as in the antiviral assay.
-
After 72 hours of incubation, determine cell viability using a suitable assay kit (e.g., CellTiter-Glo®), following the manufacturer's instructions.
5. Data Analysis
-
Antiviral Activity: The raw luminescence data (Relative Light Units, RLU) is normalized to the vehicle control. The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (RLU of this compound-treated well / Mean RLU of vehicle control wells))
-
EC50 Calculation: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic regression curve.
-
Cytotoxicity (CC50): The 50% cytotoxic concentration (CC50) is calculated similarly to the EC50, using the data from the cytotoxicity assay.
-
Selectivity Index (SI): The SI is a measure of the therapeutic window of the compound and is calculated as: SI = CC50 / EC50
Visualizations
Diagram 1: this compound's Mechanism of Action in the HCV Replication Cycle
Caption: Mechanism of this compound action on HCV replication.
Diagram 2: Experimental Workflow for this compound Antiviral Assay
Caption: Workflow of the luciferase reporter assay.
Diagram 3: Logical Relationship for Data Interpretation
Caption: Data interpretation logic flow.
References
- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. opentrons.com [opentrons.com]
- 8. Screening compounds against HCV based on MAVS/IFN-β pathway in a replicon model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Anti-Hepatitis C Virus Effects of Interferon and Ribavirin by a Sensitive Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Radalbuvir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp).[1] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral drug development.[2][3] The discovery and optimization of novel analogs of this compound and other non-nucleoside inhibitors (NNIs) require robust high-throughput screening (HTS) methods to efficiently assess their potency and cellular activity. These application notes provide detailed protocols for biochemical and cell-based assays suitable for the HTS of this compound analogs.
Principle of Viral Replication Inhibition
The HCV NS5B polymerase is central to the replication of the viral RNA genome. Non-nucleoside inhibitors like this compound bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its polymerase activity.[4][5] This mechanism prevents the synthesis of new viral RNA, thereby halting viral replication. The screening methods outlined below are designed to identify and quantify the inhibitory effects of test compounds on this critical step in the HCV life cycle.
Caption: Inhibition of HCV NS5B Polymerase by this compound Analogs.
Data Presentation: In Vitro Inhibitory Activity of Non-Nucleoside HCV NS5B Inhibitors
The following tables summarize the inhibitory activities of various series of non-nucleoside inhibitors against the HCV NS5B polymerase and viral replication.
Table 1: Biochemical Inhibition of HCV NS5B Polymerase by Thiazolidinone Derivatives
| Compound | % Inhibition at 100 µM | IC50 (µM) |
| 4c | >95 | 31.9 |
| 4e | >85 | Not Determined |
| 5b | >95 | Not Determined |
| 5c | >95 | 32.2 |
| 6 | >95 | Not Determined |
| 7 | >85 | Not Determined |
| Data from a study on 2,3-diaryl-1,3-thiazolidin-4-one derivatives.[2] |
Table 2: Biochemical and Cellular Activity of S-trityl-l-cysteine (STLC) Derivatives
| Compound | % Inhibition of NS5B at 100 µM | IC50 (µM) | % Inhibition in Replicon Assay at 100 µM |
| 9 | ≥60 | 39.7 | Not Determined |
| F-3070 | ≥60 | 22.3 | ≥84 |
| F-3065 | ≥60 | 23.5 | ≥84 |
| Data from a study on STLC derivatives.[5][6] |
Table 3: Antiviral Activity of this compound (GS-9669) in a Cell-Based Replicon Assay
| HCV Genotype | EC50 (nM) |
| GT1a | 2.9 |
| GT1b | 6.0 |
| Data from MedchemExpress product information, citing Zhou Z, et al. Eur J Med Chem. 2022. |
Experimental Protocols
Biochemical Assay: Fluorescence-Based NS5B Polymerase Inhibition Assay
This assay measures the RNA-dependent RNA polymerase (RdRp) activity of recombinant NS5B enzyme. The incorporation of a fluorescently labeled nucleotide into a growing RNA strand is monitored.
Caption: Workflow for a fluorescence-based NS5B polymerase assay.
Materials:
-
Recombinant HCV NS5B Polymerase
-
Poly(A) template and Biotin-Oligo(dT) primer
-
ATP, CTP, GTP, and UTP nucleotide solutions
-
Fluorescently labeled UTP (e.g., Cy5-UTP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 50 mM EDTA in Assay Buffer
-
384-well black, low-volume assay plates
-
Compound library of this compound analogs dissolved in DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound analogs in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions and controls (positive control inhibitor and DMSO vehicle) to the 384-well assay plates.
-
Enzyme/Template Mix Addition: Prepare a master mix containing NS5B polymerase, poly(A) template, and oligo(dT) primer in assay buffer. Dispense 10 µL of this mix into each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Prepare a nucleotide master mix containing ATP, CTP, GTP, and fluorescently labeled UTP in assay buffer. Add 5 µL of the nucleotide mix to each well to start the polymerase reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Termination of Reaction: Add 5 µL of Stop Solution to each well to terminate the reaction.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader (e.g., with appropriate excitation/emission filters for Cy5).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay: HCV Replicon Luciferase Reporter Assay
This assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon containing a luciferase reporter gene. The level of luciferase activity is directly proportional to the rate of viral RNA replication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shu.elsevierpure.com [shu.elsevierpure.com]
Application Notes and Protocols for High-Throughput Screening of Radalbuvir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp).[1] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral drug development.[2][3] The discovery and optimization of novel analogs of this compound and other non-nucleoside inhibitors (NNIs) require robust high-throughput screening (HTS) methods to efficiently assess their potency and cellular activity. These application notes provide detailed protocols for biochemical and cell-based assays suitable for the HTS of this compound analogs.
Principle of Viral Replication Inhibition
The HCV NS5B polymerase is central to the replication of the viral RNA genome. Non-nucleoside inhibitors like this compound bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its polymerase activity.[4][5] This mechanism prevents the synthesis of new viral RNA, thereby halting viral replication. The screening methods outlined below are designed to identify and quantify the inhibitory effects of test compounds on this critical step in the HCV life cycle.
Caption: Inhibition of HCV NS5B Polymerase by this compound Analogs.
Data Presentation: In Vitro Inhibitory Activity of Non-Nucleoside HCV NS5B Inhibitors
The following tables summarize the inhibitory activities of various series of non-nucleoside inhibitors against the HCV NS5B polymerase and viral replication.
Table 1: Biochemical Inhibition of HCV NS5B Polymerase by Thiazolidinone Derivatives
| Compound | % Inhibition at 100 µM | IC50 (µM) |
| 4c | >95 | 31.9 |
| 4e | >85 | Not Determined |
| 5b | >95 | Not Determined |
| 5c | >95 | 32.2 |
| 6 | >95 | Not Determined |
| 7 | >85 | Not Determined |
| Data from a study on 2,3-diaryl-1,3-thiazolidin-4-one derivatives.[2] |
Table 2: Biochemical and Cellular Activity of S-trityl-l-cysteine (STLC) Derivatives
| Compound | % Inhibition of NS5B at 100 µM | IC50 (µM) | % Inhibition in Replicon Assay at 100 µM |
| 9 | ≥60 | 39.7 | Not Determined |
| F-3070 | ≥60 | 22.3 | ≥84 |
| F-3065 | ≥60 | 23.5 | ≥84 |
| Data from a study on STLC derivatives.[5][6] |
Table 3: Antiviral Activity of this compound (GS-9669) in a Cell-Based Replicon Assay
| HCV Genotype | EC50 (nM) |
| GT1a | 2.9 |
| GT1b | 6.0 |
| Data from MedchemExpress product information, citing Zhou Z, et al. Eur J Med Chem. 2022. |
Experimental Protocols
Biochemical Assay: Fluorescence-Based NS5B Polymerase Inhibition Assay
This assay measures the RNA-dependent RNA polymerase (RdRp) activity of recombinant NS5B enzyme. The incorporation of a fluorescently labeled nucleotide into a growing RNA strand is monitored.
Caption: Workflow for a fluorescence-based NS5B polymerase assay.
Materials:
-
Recombinant HCV NS5B Polymerase
-
Poly(A) template and Biotin-Oligo(dT) primer
-
ATP, CTP, GTP, and UTP nucleotide solutions
-
Fluorescently labeled UTP (e.g., Cy5-UTP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 50 mM EDTA in Assay Buffer
-
384-well black, low-volume assay plates
-
Compound library of this compound analogs dissolved in DMSO
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound analogs in DMSO. Transfer a small volume (e.g., 100 nL) of the compound solutions and controls (positive control inhibitor and DMSO vehicle) to the 384-well assay plates.
-
Enzyme/Template Mix Addition: Prepare a master mix containing NS5B polymerase, poly(A) template, and oligo(dT) primer in assay buffer. Dispense 10 µL of this mix into each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Prepare a nucleotide master mix containing ATP, CTP, GTP, and fluorescently labeled UTP in assay buffer. Add 5 µL of the nucleotide mix to each well to start the polymerase reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Termination of Reaction: Add 5 µL of Stop Solution to each well to terminate the reaction.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader (e.g., with appropriate excitation/emission filters for Cy5).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assay: HCV Replicon Luciferase Reporter Assay
This assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon containing a luciferase reporter gene. The level of luciferase activity is directly proportional to the rate of viral RNA replication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shu.elsevierpure.com [shu.elsevierpure.com]
Quantifying Radalbuvir's Efficacy Across Diverse Hepatitis C Virus Genotypes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the in vitro efficacy of Radalbuvir (GS-9669), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Detailed quantitative data on its antiviral activity against a panel of major HCV genotypes are presented, along with established experimental protocols for the accurate determination of drug efficacy. Furthermore, the mechanism of action of this compound and the underlying HCV replication pathway are visually represented to facilitate a deeper understanding of its therapeutic potential and limitations.
Introduction
Hepatitis C virus infection remains a significant global health concern, with diverse genotypes exhibiting varying responses to antiviral therapies. This compound (GS-9669) is an investigational antiviral agent that targets the HCV NS5B polymerase, a crucial enzyme for viral replication.[1][2] As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that inhibits its polymerase activity.[1] This document serves as a practical guide for researchers engaged in the evaluation of this compound and similar NS5B inhibitors, providing standardized methodologies and a summary of its genotypic efficacy profile.
Data Presentation: In Vitro Efficacy of this compound (GS-9669)
The antiviral activity of this compound has been quantified against various HCV genotypes using subgenomic replicon assays. The 50% effective concentration (EC50) is a key metric used to determine the potency of an antiviral drug.
| HCV Genotype | This compound (GS-9669) EC50 (nM) | Notes |
| Genotype 1a | 2.9 | Potent activity observed.[3] |
| Genotype 1b | 6 | Potent activity observed.[3] |
| Genotype 2 | N/A | Lacks useful activity. |
| Genotype 3 | N/A | Lacks useful activity. |
| Genotype 4 | N/A | Lacks useful activity. |
| Genotype 5a | ≤11 | Active against this genotype. |
| Genotype 6 | No data available | Efficacy against this genotype has not been reported in the reviewed literature. |
Note: The lack of "useful activity" against genotypes 2, 3, and 4 indicates that the EC50 values are significantly higher and likely not clinically relevant.
Resistance Profile
Resistance to this compound in HCV genotype 1 has been studied in vitro. Unlike other thumb site II inhibitors that often select for the M423T mutation, resistance to this compound is primarily associated with the following substitutions:
-
Genotype 1b: R422K and L419M
-
Genotype 1a: I482L
This compound has been shown to retain activity against the M423T mutation in genotype 1b, with only a 3-fold loss in potency.
Experimental Protocols
Protocol 1: Determination of Antiviral Efficacy using a Luciferase-Based HCV Replicon Assay
This protocol outlines the steps for quantifying the in vitro efficacy of this compound using a stable HCV replicon cell line expressing a luciferase reporter gene.
1. Materials:
-
HCV replicon-containing Huh-7 cell line (e.g., genotype 1b replicon with a Renilla luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
96-well cell culture plates (white, clear bottom)
-
This compound (GS-9669)
-
DMSO (cell culture grade)
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
2. Cell Maintenance:
-
Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
3. Assay Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the cells in G418-free DMEM.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Remove the culture medium from the cell plate and add the prepared drug dilutions. Include vehicle control (DMSO) and no-drug control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence signal using a luminometer.
-
4. Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[4]
Visualizations
HCV Replication Cycle and the Role of NS5B Polymerase
The following diagram illustrates the key stages of the Hepatitis C virus replication cycle within a host hepatocyte, highlighting the central role of the NS5B polymerase, the target of this compound.
References
Quantifying Radalbuvir's Efficacy Across Diverse Hepatitis C Virus Genotypes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the in vitro efficacy of Radalbuvir (GS-9669), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Detailed quantitative data on its antiviral activity against a panel of major HCV genotypes are presented, along with established experimental protocols for the accurate determination of drug efficacy. Furthermore, the mechanism of action of this compound and the underlying HCV replication pathway are visually represented to facilitate a deeper understanding of its therapeutic potential and limitations.
Introduction
Hepatitis C virus infection remains a significant global health concern, with diverse genotypes exhibiting varying responses to antiviral therapies. This compound (GS-9669) is an investigational antiviral agent that targets the HCV NS5B polymerase, a crucial enzyme for viral replication.[1][2] As a non-nucleoside inhibitor (NNI), this compound binds to an allosteric site on the NS5B enzyme, inducing a conformational change that inhibits its polymerase activity.[1] This document serves as a practical guide for researchers engaged in the evaluation of this compound and similar NS5B inhibitors, providing standardized methodologies and a summary of its genotypic efficacy profile.
Data Presentation: In Vitro Efficacy of this compound (GS-9669)
The antiviral activity of this compound has been quantified against various HCV genotypes using subgenomic replicon assays. The 50% effective concentration (EC50) is a key metric used to determine the potency of an antiviral drug.
| HCV Genotype | This compound (GS-9669) EC50 (nM) | Notes |
| Genotype 1a | 2.9 | Potent activity observed.[3] |
| Genotype 1b | 6 | Potent activity observed.[3] |
| Genotype 2 | N/A | Lacks useful activity. |
| Genotype 3 | N/A | Lacks useful activity. |
| Genotype 4 | N/A | Lacks useful activity. |
| Genotype 5a | ≤11 | Active against this genotype. |
| Genotype 6 | No data available | Efficacy against this genotype has not been reported in the reviewed literature. |
Note: The lack of "useful activity" against genotypes 2, 3, and 4 indicates that the EC50 values are significantly higher and likely not clinically relevant.
Resistance Profile
Resistance to this compound in HCV genotype 1 has been studied in vitro. Unlike other thumb site II inhibitors that often select for the M423T mutation, resistance to this compound is primarily associated with the following substitutions:
-
Genotype 1b: R422K and L419M
-
Genotype 1a: I482L
This compound has been shown to retain activity against the M423T mutation in genotype 1b, with only a 3-fold loss in potency.
Experimental Protocols
Protocol 1: Determination of Antiviral Efficacy using a Luciferase-Based HCV Replicon Assay
This protocol outlines the steps for quantifying the in vitro efficacy of this compound using a stable HCV replicon cell line expressing a luciferase reporter gene.
1. Materials:
-
HCV replicon-containing Huh-7 cell line (e.g., genotype 1b replicon with a Renilla luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
96-well cell culture plates (white, clear bottom)
-
This compound (GS-9669)
-
DMSO (cell culture grade)
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
2. Cell Maintenance:
-
Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
3. Assay Procedure:
-
Cell Plating:
-
Trypsinize and resuspend the cells in G418-free DMEM.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤0.5%).
-
Remove the culture medium from the cell plate and add the prepared drug dilutions. Include vehicle control (DMSO) and no-drug control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence signal using a luminometer.
-
4. Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[4]
Visualizations
HCV Replication Cycle and the Role of NS5B Polymerase
The following diagram illustrates the key stages of the Hepatitis C virus replication cycle within a host hepatocyte, highlighting the central role of the NS5B polymerase, the target of this compound.
References
Application Notes and Protocols for Radalbuvir (GS-9669)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and use of Radalbuvir (GS-9669), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, for both in vitro and in vivo studies.
Introduction
This compound (also known as GS-9669) is an experimental antiviral compound developed by Gilead Sciences for the treatment of HCV infection.[1][2] It acts as a selective, non-nucleoside inhibitor of the viral NS5B polymerase, an enzyme essential for the replication of the HCV genome.[1][3][4] this compound binds to an allosteric site on the thumb domain of the polymerase, known as thumb site II, inducing a conformational change that inhibits the enzyme's function.[5] This document outlines detailed protocols for the preparation and application of this compound in preclinical research settings.
Mechanism of Action
HCV, a single-stranded RNA virus, replicates its genome within the cytoplasm of infected host cells. The core enzyme in this process is the NS5B polymerase, which synthesizes new viral RNA.[3][4] this compound is a non-competitive inhibitor that binds to a distinct allosteric pocket in the thumb domain of the NS5B polymerase.[5] This binding event prevents the conformational changes required for the elongation phase of RNA synthesis, thereby halting viral replication.[5] The activity of NS5B can be modulated by host cell factors; for instance, the cellular kinase Akt has been shown to phosphorylate NS5B, which can regulate its polymerase activity.[6]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Quantitative Data
Table 1: In Vitro Efficacy of this compound against HCV Genotypes
| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | Subgenomic Replicon | 2.9 | [7] |
| Genotype 1b | Subgenomic Replicon | 6 | [7] |
| Genotype 1b (M423T mutant) | Subgenomic Replicon | 14 | [7] |
| Genotype 5a | Chimeric Replicon | ≤15 | [1] |
| Genotypes 2a, 2b, 3a, 4a | Chimeric Replicon | Lacks useful activity | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Molecular Formula | C30H41NO6S | - | [2] |
| Molar Mass | 543.72 g/mol | - | [2] |
| Solubility | Soluble in DMSO | - | [] |
| Storage | -20°C for long term | - | [][9] |
| In Vitro Metabolic Stability | High in human liver microsomes | Human | [1] |
| Bioavailability | Good | Rat, Dog | [1] |
| Residence Time | Long | Rat | [7] |
Experimental Protocols
Protocol 1: In Vitro Formulation of this compound
Objective: To prepare this compound stock solutions for use in cell-based assays.
Materials:
-
This compound (GS-9669) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.[10]
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.44 mg of this compound (MW: 543.72 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.[][9][10] When stored properly, the solution is stable for an extended period.[9]
-
For cell-based assays, create working solutions by diluting the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically ≤0.5%).
Caption: Workflow for in vitro formulation of this compound.
Protocol 2: In Vitro HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of this compound against HCV replication in a cell-based replicon system.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1a or 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
This compound working solutions (prepared as in Protocol 1)
-
96-well cell culture plates
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that will maintain sub-confluency throughout the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-drug control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement:
-
For RNA quantification: Lyse the cells and extract total RNA. Perform qRT-PCR to quantify the level of HCV RNA relative to a housekeeping gene.
-
For reporter assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the HCV replication levels in the this compound-treated wells to the vehicle control (set to 100% replication).
-
Plot the percentage of HCV replication against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve).
-
Protocol 3: In Vivo Formulation and Administration
Objective: To prepare this compound for oral or intravenous administration in animal models.
Materials:
-
This compound (GS-9669) powder
-
Ethanol (B145695) (200 proof)
-
Polyethylene glycol 400 (PEG 400)
-
5% (wt/vol) aqueous dextrose solution (for IV)
-
Sterile water for injection or appropriate vehicle for oral gavage
-
Sterile vials and syringes
Procedure for Intravenous (IV) Formulation (Rat Model): [1]
-
Prepare a vehicle solution consisting of a 1:1:18 (v/v/v) mixture of ethanol, PEG 400, and 5% aqueous dextrose.
-
Dissolve this compound in this vehicle to achieve the desired final concentration for a dose of 0.5 mg/kg.
-
Adjust the pH of the final solution to 7.0.
-
Administer via infusion over 30 minutes.
Procedure for Oral Gavage Formulation (Rat Model): [1]
-
Prepare a vehicle solution consisting of a 1:11:8 (v/v/v) mixture of ethanol and PEG 400.
-
Dissolve this compound in this vehicle to achieve the desired final concentration for a dose of 2 mg/kg.
-
Administer via oral gavage.
Caption: Workflow for in vivo formulation of this compound.
Protocol 4: In Vivo Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of this compound in an animal model.
Materials:
-
Appropriate animal model (e.g., rats, dogs)
-
This compound formulation for the chosen route of administration (prepared as in Protocol 3)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer this compound to the animals at the desired dose and route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Safety and Handling
This compound is an investigational compound. Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 4. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound|1314795-11-3|COA [dcchemicals.com]
Application Notes and Protocols for Radalbuvir (GS-9669)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and use of Radalbuvir (GS-9669), a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, for both in vitro and in vivo studies.
Introduction
This compound (also known as GS-9669) is an experimental antiviral compound developed by Gilead Sciences for the treatment of HCV infection.[1][2] It acts as a selective, non-nucleoside inhibitor of the viral NS5B polymerase, an enzyme essential for the replication of the HCV genome.[1][3][4] this compound binds to an allosteric site on the thumb domain of the polymerase, known as thumb site II, inducing a conformational change that inhibits the enzyme's function.[5] This document outlines detailed protocols for the preparation and application of this compound in preclinical research settings.
Mechanism of Action
HCV, a single-stranded RNA virus, replicates its genome within the cytoplasm of infected host cells. The core enzyme in this process is the NS5B polymerase, which synthesizes new viral RNA.[3][4] this compound is a non-competitive inhibitor that binds to a distinct allosteric pocket in the thumb domain of the NS5B polymerase.[5] This binding event prevents the conformational changes required for the elongation phase of RNA synthesis, thereby halting viral replication.[5] The activity of NS5B can be modulated by host cell factors; for instance, the cellular kinase Akt has been shown to phosphorylate NS5B, which can regulate its polymerase activity.[6]
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Quantitative Data
Table 1: In Vitro Efficacy of this compound against HCV Genotypes
| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | Subgenomic Replicon | 2.9 | [7] |
| Genotype 1b | Subgenomic Replicon | 6 | [7] |
| Genotype 1b (M423T mutant) | Subgenomic Replicon | 14 | [7] |
| Genotype 5a | Chimeric Replicon | ≤15 | [1] |
| Genotypes 2a, 2b, 3a, 4a | Chimeric Replicon | Lacks useful activity | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Molecular Formula | C30H41NO6S | - | [2] |
| Molar Mass | 543.72 g/mol | - | [2] |
| Solubility | Soluble in DMSO | - | [] |
| Storage | -20°C for long term | - | [][9] |
| In Vitro Metabolic Stability | High in human liver microsomes | Human | [1] |
| Bioavailability | Good | Rat, Dog | [1] |
| Residence Time | Long | Rat | [7] |
Experimental Protocols
Protocol 1: In Vitro Formulation of this compound
Objective: To prepare this compound stock solutions for use in cell-based assays.
Materials:
-
This compound (GS-9669) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.[10]
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.44 mg of this compound (MW: 543.72 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.[][9][10] When stored properly, the solution is stable for an extended period.[9]
-
For cell-based assays, create working solutions by diluting the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically ≤0.5%).
Caption: Workflow for in vitro formulation of this compound.
Protocol 2: In Vitro HCV Replicon Assay
Objective: To determine the 50% effective concentration (EC50) of this compound against HCV replication in a cell-based replicon system.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1a or 1b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
This compound working solutions (prepared as in Protocol 1)
-
96-well cell culture plates
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that will maintain sub-confluency throughout the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-drug control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement:
-
For RNA quantification: Lyse the cells and extract total RNA. Perform qRT-PCR to quantify the level of HCV RNA relative to a housekeeping gene.
-
For reporter assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the HCV replication levels in the this compound-treated wells to the vehicle control (set to 100% replication).
-
Plot the percentage of HCV replication against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve).
-
Protocol 3: In Vivo Formulation and Administration
Objective: To prepare this compound for oral or intravenous administration in animal models.
Materials:
-
This compound (GS-9669) powder
-
Ethanol (200 proof)
-
Polyethylene glycol 400 (PEG 400)
-
5% (wt/vol) aqueous dextrose solution (for IV)
-
Sterile water for injection or appropriate vehicle for oral gavage
-
Sterile vials and syringes
Procedure for Intravenous (IV) Formulation (Rat Model): [1]
-
Prepare a vehicle solution consisting of a 1:1:18 (v/v/v) mixture of ethanol, PEG 400, and 5% aqueous dextrose.
-
Dissolve this compound in this vehicle to achieve the desired final concentration for a dose of 0.5 mg/kg.
-
Adjust the pH of the final solution to 7.0.
-
Administer via infusion over 30 minutes.
Procedure for Oral Gavage Formulation (Rat Model): [1]
-
Prepare a vehicle solution consisting of a 1:11:8 (v/v/v) mixture of ethanol and PEG 400.
-
Dissolve this compound in this vehicle to achieve the desired final concentration for a dose of 2 mg/kg.
-
Administer via oral gavage.
Caption: Workflow for in vivo formulation of this compound.
Protocol 4: In Vivo Pharmacokinetic Study
Objective: To characterize the pharmacokinetic profile of this compound in an animal model.
Materials:
-
Appropriate animal model (e.g., rats, dogs)
-
This compound formulation for the chosen route of administration (prepared as in Protocol 3)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer this compound to the animals at the desired dose and route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Safety and Handling
This compound is an investigational compound. Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 4. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound|1314795-11-3|COA [dcchemicals.com]
Application Notes and Protocols for Assessing Radalbuvir Cytotoxicity in Cell Lines
Introduction
Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As with any antiviral drug candidate, evaluating its cytotoxic potential is a critical step in the preclinical development phase.[3][4] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cell lines, tailored for researchers, scientists, and drug development professionals. The described methods focus on key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis.[5]
For accurate assessment, it is crucial to perform cytotoxicity tests in parallel with antiviral activity assays. This helps to distinguish between a compound's direct antiviral effect and any apparent activity that may result from simply killing the host cells.[3][4]
Key Cytotoxicity Assays
Several robust methods are available to determine the cytotoxicity of a compound. The choice of assay depends on the specific research question and the suspected mechanism of cell death.[6] This document details the protocols for three widely used assays: the MTT assay, the LDH release assay, and apoptosis assays.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][9] The amount of formazan produced is proportional to the number of metabolically active cells.[8][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[10]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C.[8][10]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol (B130326) and 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation: MTT Assay
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 10 | 1.05 | 84% |
| 50 | 0.75 | 60% |
| 100 | 0.40 | 32% |
| 250 | 0.15 | 12% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Lactate (B86563) Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity test that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][11][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[11][13]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton™ X-100) 45 minutes before the assay endpoint.[14]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[16]
Data Presentation: LDH Assay
| This compound Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.20 | 0% |
| 1 | 0.22 | 2.5% |
| 10 | 0.35 | 18.8% |
| 50 | 0.68 | 60.0% |
| 100 | 1.05 | 106.3% (Note: >100% can occur due to compound interference) |
| Lysis Control (Max Release) | 1.00 | 100% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Apoptosis Assays: Detection of Programmed Cell Death
Apoptosis is a form of programmed cell death that can be induced by cytotoxic compounds.[5] Key events in apoptosis include caspase activation, externalization of phosphatidylserine (B164497) (PS), DNA fragmentation, and changes in mitochondrial membrane potential.[6][17]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to PS exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[6]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Apoptosis Assay
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | 95.2% | 2.5% | 2.3% |
| 10 | 85.1% | 8.3% | 6.6% |
| 50 | 60.7% | 25.4% | 13.9% |
| 100 | 35.8% | 40.1% | 24.1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH release cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Assessing Radalbuvir Cytotoxicity in Cell Lines
Introduction
Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As with any antiviral drug candidate, evaluating its cytotoxic potential is a critical step in the preclinical development phase.[3][4] These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cell lines, tailored for researchers, scientists, and drug development professionals. The described methods focus on key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis.[5]
For accurate assessment, it is crucial to perform cytotoxicity tests in parallel with antiviral activity assays. This helps to distinguish between a compound's direct antiviral effect and any apparent activity that may result from simply killing the host cells.[3][4]
Key Cytotoxicity Assays
Several robust methods are available to determine the cytotoxicity of a compound. The choice of assay depends on the specific research question and the suspected mechanism of cell death.[6] This document details the protocols for three widely used assays: the MTT assay, the LDH release assay, and apoptosis assays.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of metabolically active cells.[8][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[10]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C.[8][10]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation: MTT Assay
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 10 | 1.05 | 84% |
| 50 | 0.75 | 60% |
| 100 | 0.40 | 32% |
| 250 | 0.15 | 12% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity test that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][11][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[11][13]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton™ X-100) 45 minutes before the assay endpoint.[14]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[16]
Data Presentation: LDH Assay
| This compound Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.20 | 0% |
| 1 | 0.22 | 2.5% |
| 10 | 0.35 | 18.8% |
| 50 | 0.68 | 60.0% |
| 100 | 1.05 | 106.3% (Note: >100% can occur due to compound interference) |
| Lysis Control (Max Release) | 1.00 | 100% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Apoptosis Assays: Detection of Programmed Cell Death
Apoptosis is a form of programmed cell death that can be induced by cytotoxic compounds.[5] Key events in apoptosis include caspase activation, externalization of phosphatidylserine (PS), DNA fragmentation, and changes in mitochondrial membrane potential.[6][17]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to PS exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes.[6]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Apoptosis Assay
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | 95.2% | 2.5% | 2.3% |
| 10 | 85.1% | 8.3% | 6.6% |
| 50 | 60.7% | 25.4% | 13.9% |
| 100 | 35.8% | 40.1% | 24.1% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH release cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Radalbuvir in Combination with Direct-Acting Antivirals: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The following sections summarize key quantitative data from clinical trials of this compound in combination with other direct-acting antivirals (DAAs), outline detailed methodologies for essential experiments, and provide visual representations of experimental workflows and mechanistic pathways.
Introduction to this compound Combination Therapy
This compound is an experimental antiviral agent developed by Gilead Sciences that targets the thumb site II of the HCV NS5B polymerase, an enzyme critical for viral replication.[1] Combination therapy with DAAs that have different mechanisms of action is a cornerstone of modern HCV treatment, aiming to enhance efficacy, shorten treatment duration, and overcome drug resistance.[1] Clinical studies have evaluated this compound in combination with other DAAs, such as the NS5B nucleotide inhibitor sofosbuvir (B1194449) and the NS5A inhibitor ledipasvir.
Quantitative Data Summary
The efficacy of this compound-containing combination regimens has been assessed in clinical trials, with the primary endpoint typically being Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).
Table 1: Efficacy of this compound (GS-9669) in Combination Therapy for HCV Genotype 1 Infection
| Trial Name / Cohort | Patient Population | Treatment Regimen | Duration (Weeks) | SVR12 Rate | Citation(s) |
| ELECTRON | Treatment-Naive | Sofosbuvir + GS-9669 (500 mg) + Ribavirin | 12 | 92% (23/25) | [2][3] |
| ELECTRON | Prior Null Responders (non-cirrhotic) | Sofosbuvir + GS-9669 (500 mg) + Ribavirin | 12 | 100% (10/10) | [2][3] |
| GS-US-337-0133 | Treatment-Experienced & Naive (with cirrhosis) | Ledipasvir/Sofosbuvir + GS-9669 (250 mg) | 8 | 90.6% | [2] |
| GS-US-337-0133 | Treatment-Experienced & Naive (with cirrhosis) | Ledipasvir/Sofosbuvir + GS-9669 (500 mg) | 8 | 81.8% | [2] |
| SYNERGY | Treatment-Naive | Sofosbuvir + Ledipasvir + GS-9669 | 6 | 95% (19/20) | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in combination with other DAAs.
Protocol 1: Quantification of HCV RNA in Clinical Samples
This protocol is based on the methodology used in clinical trials of this compound, employing the COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0.[2][6][7]
Objective: To accurately quantify HCV RNA levels in plasma or serum samples from patients undergoing combination therapy with this compound.
Materials:
-
COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0 kit (Roche Molecular Systems)
-
COBAS® AmpliPrep Instrument
-
COBAS® TaqMan® Analyzer or COBAS® TaqMan® 48 Analyzer
-
Patient EDTA plasma or serum samples
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Specimen Preparation:
-
Reverse Transcription and PCR Amplification:
-
The isolated HCV RNA is reverse transcribed to complementary DNA (cDNA).
-
The cDNA is then amplified using PCR with primers that target a highly conserved sequence in the 5'-untranslated region of the HCV genome.[6]
-
The reaction is performed with a thermostable recombinant enzyme blend (ZO5 and ZO5D DNA polymerase).[6]
-
-
Detection:
-
Simultaneous detection of the amplified cDNA occurs via cleavage of a dual-labeled oligonucleotide detection probe specific to the target.
-
A novel dual-probe design is employed to ensure broad genotype coverage and improved mismatch tolerance.[8]
-
-
Quantification:
Protocol 2: HCV NS5B Genotyping and Resistance Analysis
This protocol describes a general method for identifying resistance-associated substitutions (RASs) in the HCV NS5B gene using Sanger sequencing, a common technique in virology research.[9][10]
Objective: To identify baseline RASs and treatment-emergent substitutions in the NS5B region of HCV from patient samples.
Materials:
-
Patient serum or plasma samples
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
Taq DNA polymerase and primers for nested PCR amplification of the NS5B region
-
PCR product purification kit
-
Sanger sequencing reagents and sequencer
-
Sequence analysis software
Procedure:
-
RNA Extraction: Extract viral RNA from patient samples using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and NS5B-specific primers.
-
Nested PCR:
-
Perform a first round of PCR to amplify a larger fragment of the NS5B gene.
-
Use the product of the first round as a template for a second round of PCR with internal ("nested") primers to increase the specificity and yield of the target amplicon.
-
-
PCR Product Purification: Purify the final PCR product to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing:
-
Sequence the purified PCR product in both forward and reverse directions using the nested PCR primers.
-
Use an automated DNA sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence for the NS5B region.
-
Align the patient-derived sequence with a genotype-specific reference sequence to identify nucleotide and amino acid substitutions.
-
Compare identified substitutions to known this compound RASs.
-
Protocol 3: In Vitro Antiviral Activity Assay (HCV Replicon System)
This protocol outlines a general procedure for determining the in vitro efficacy of this compound in combination with other DAAs using a cell-based HCV replicon assay.[11][12][13]
Objective: To assess the synergistic, additive, or antagonistic antiviral effects of this compound when combined with other DAAs.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound, other DAAs of interest, and control compounds (e.g., IFN-α)
-
96-well cell culture plates
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells into 96-well plates at an appropriate density and incubate overnight.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and the other DAA(s) alone and in combination at various concentration ratios.
-
Remove the culture medium from the cells and add the medium containing the drug dilutions.
-
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Endpoint Measurement:
-
qRT-PCR: Lyse the cells, extract RNA, and perform qRT-PCR to quantify HCV replicon RNA levels.
-
Reporter Assay: If using a reporter replicon (e.g., luciferase), lyse the cells and measure the reporter signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug alone and in combination.
-
Use a synergy analysis program (e.g., MacSynergy) to determine the nature of the drug-drug interaction (synergy, additivity, or antagonism).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of action of this compound in the context of combination therapy with other classes of DAAs, highlighting their distinct targets within the HCV replication cycle.
Pharmacokinetic Interactions
Pharmacokinetic studies are crucial to understanding how DAAs behave when co-administered. In a study of this compound in combination with ledipasvir/sofosbuvir, it was observed that the exposure (area under the curve) of this compound (GS-9669) was moderately higher when administered with the ledipasvir/sofosbuvir fixed-dose combination compared to its administration with sofosbuvir alone.[2] This suggests a potential drug-drug interaction that may influence dosing in combination regimens. Ledipasvir is known to be an inhibitor of the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which could contribute to this observation.[12]
Resistance Profile
The emergence of drug resistance is a key consideration in antiviral therapy. In vitro and clinical studies have identified specific amino acid substitutions in the HCV NS5B polymerase that are associated with reduced susceptibility to this compound.
Table 2: this compound (GS-9669) Resistance-Associated Substitutions (RASs) in HCV NS5B
| Substitution | HCV Genotype | Fold Change in EC50 | Study Type | Citation(s) |
| M423T | 1b | 13 | In Vitro | [3][6] |
| M423I | 1a/1b | 8.8 | In Vitro | [3][6] |
| M423V | 1b | 7.9 | In Vitro | [3][6] |
| L419M | 1a/1b | 180 | In Vitro | [3][6] |
| R422K | 1b | 290 | In Vitro | [3][6] |
| I482L | 1a | 390 | In Vitro | [3][6] |
In a Phase I clinical study of this compound monotherapy, the predominant treatment-emergent substitutions were at residues 419, 422, and 486.[3][6] Notably, in combination therapy trials with ledipasvir/sofosbuvir, no this compound-specific RASs were detected at the time of virologic relapse.[2] This highlights the potential of combination therapy to suppress the emergence of resistance.
Conclusion
This compound, in combination with other potent DAAs, has demonstrated high efficacy in treating HCV genotype 1 infection, including in difficult-to-treat populations. The provided protocols offer a framework for researchers to conduct key in vitro and clinical research experiments. Understanding the efficacy, resistance profile, and pharmacokinetic interactions of this compound in combination regimens is essential for the continued development and optimization of HCV therapies.
References
- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. Use of Sequence Analysis of the NS5B Region for Routine Genotyping of Hepatitis C Virus with Reference to C/E1 and 5′ Untranslated Region Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Genotype by Sequencing | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 6. aphl.org [aphl.org]
- 7. The Cobas AmpliPrep/Cobas TaqMan HCV Test, Version 2.0, Real-Time PCR Assay Accurately Quantifies Hepatitis C Virus Genotype 4 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diagnostics.roche.com [diagnostics.roche.com]
- 9. Using NS5B Sequencing for Hepatitis C Virus Genotyping Reveals Discordances with Commercial Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]
- 11. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Radalbuvir in Combination with Direct-Acting Antivirals: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The following sections summarize key quantitative data from clinical trials of this compound in combination with other direct-acting antivirals (DAAs), outline detailed methodologies for essential experiments, and provide visual representations of experimental workflows and mechanistic pathways.
Introduction to this compound Combination Therapy
This compound is an experimental antiviral agent developed by Gilead Sciences that targets the thumb site II of the HCV NS5B polymerase, an enzyme critical for viral replication.[1] Combination therapy with DAAs that have different mechanisms of action is a cornerstone of modern HCV treatment, aiming to enhance efficacy, shorten treatment duration, and overcome drug resistance.[1] Clinical studies have evaluated this compound in combination with other DAAs, such as the NS5B nucleotide inhibitor sofosbuvir and the NS5A inhibitor ledipasvir.
Quantitative Data Summary
The efficacy of this compound-containing combination regimens has been assessed in clinical trials, with the primary endpoint typically being Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).
Table 1: Efficacy of this compound (GS-9669) in Combination Therapy for HCV Genotype 1 Infection
| Trial Name / Cohort | Patient Population | Treatment Regimen | Duration (Weeks) | SVR12 Rate | Citation(s) |
| ELECTRON | Treatment-Naive | Sofosbuvir + GS-9669 (500 mg) + Ribavirin | 12 | 92% (23/25) | [2][3] |
| ELECTRON | Prior Null Responders (non-cirrhotic) | Sofosbuvir + GS-9669 (500 mg) + Ribavirin | 12 | 100% (10/10) | [2][3] |
| GS-US-337-0133 | Treatment-Experienced & Naive (with cirrhosis) | Ledipasvir/Sofosbuvir + GS-9669 (250 mg) | 8 | 90.6% | [2] |
| GS-US-337-0133 | Treatment-Experienced & Naive (with cirrhosis) | Ledipasvir/Sofosbuvir + GS-9669 (500 mg) | 8 | 81.8% | [2] |
| SYNERGY | Treatment-Naive | Sofosbuvir + Ledipasvir + GS-9669 | 6 | 95% (19/20) | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in combination with other DAAs.
Protocol 1: Quantification of HCV RNA in Clinical Samples
This protocol is based on the methodology used in clinical trials of this compound, employing the COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0.[2][6][7]
Objective: To accurately quantify HCV RNA levels in plasma or serum samples from patients undergoing combination therapy with this compound.
Materials:
-
COBAS® AmpliPrep/COBAS® TaqMan® HCV Test, v2.0 kit (Roche Molecular Systems)
-
COBAS® AmpliPrep Instrument
-
COBAS® TaqMan® Analyzer or COBAS® TaqMan® 48 Analyzer
-
Patient EDTA plasma or serum samples
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Specimen Preparation:
-
Reverse Transcription and PCR Amplification:
-
The isolated HCV RNA is reverse transcribed to complementary DNA (cDNA).
-
The cDNA is then amplified using PCR with primers that target a highly conserved sequence in the 5'-untranslated region of the HCV genome.[6]
-
The reaction is performed with a thermostable recombinant enzyme blend (ZO5 and ZO5D DNA polymerase).[6]
-
-
Detection:
-
Simultaneous detection of the amplified cDNA occurs via cleavage of a dual-labeled oligonucleotide detection probe specific to the target.
-
A novel dual-probe design is employed to ensure broad genotype coverage and improved mismatch tolerance.[8]
-
-
Quantification:
Protocol 2: HCV NS5B Genotyping and Resistance Analysis
This protocol describes a general method for identifying resistance-associated substitutions (RASs) in the HCV NS5B gene using Sanger sequencing, a common technique in virology research.[9][10]
Objective: To identify baseline RASs and treatment-emergent substitutions in the NS5B region of HCV from patient samples.
Materials:
-
Patient serum or plasma samples
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
Taq DNA polymerase and primers for nested PCR amplification of the NS5B region
-
PCR product purification kit
-
Sanger sequencing reagents and sequencer
-
Sequence analysis software
Procedure:
-
RNA Extraction: Extract viral RNA from patient samples using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and NS5B-specific primers.
-
Nested PCR:
-
Perform a first round of PCR to amplify a larger fragment of the NS5B gene.
-
Use the product of the first round as a template for a second round of PCR with internal ("nested") primers to increase the specificity and yield of the target amplicon.
-
-
PCR Product Purification: Purify the final PCR product to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing:
-
Sequence the purified PCR product in both forward and reverse directions using the nested PCR primers.
-
Use an automated DNA sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence for the NS5B region.
-
Align the patient-derived sequence with a genotype-specific reference sequence to identify nucleotide and amino acid substitutions.
-
Compare identified substitutions to known this compound RASs.
-
Protocol 3: In Vitro Antiviral Activity Assay (HCV Replicon System)
This protocol outlines a general procedure for determining the in vitro efficacy of this compound in combination with other DAAs using a cell-based HCV replicon assay.[11][12][13]
Objective: To assess the synergistic, additive, or antagonistic antiviral effects of this compound when combined with other DAAs.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound, other DAAs of interest, and control compounds (e.g., IFN-α)
-
96-well cell culture plates
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells into 96-well plates at an appropriate density and incubate overnight.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and the other DAA(s) alone and in combination at various concentration ratios.
-
Remove the culture medium from the cells and add the medium containing the drug dilutions.
-
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Endpoint Measurement:
-
qRT-PCR: Lyse the cells, extract RNA, and perform qRT-PCR to quantify HCV replicon RNA levels.
-
Reporter Assay: If using a reporter replicon (e.g., luciferase), lyse the cells and measure the reporter signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug alone and in combination.
-
Use a synergy analysis program (e.g., MacSynergy) to determine the nature of the drug-drug interaction (synergy, additivity, or antagonism).
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of action of this compound in the context of combination therapy with other classes of DAAs, highlighting their distinct targets within the HCV replication cycle.
Pharmacokinetic Interactions
Pharmacokinetic studies are crucial to understanding how DAAs behave when co-administered. In a study of this compound in combination with ledipasvir/sofosbuvir, it was observed that the exposure (area under the curve) of this compound (GS-9669) was moderately higher when administered with the ledipasvir/sofosbuvir fixed-dose combination compared to its administration with sofosbuvir alone.[2] This suggests a potential drug-drug interaction that may influence dosing in combination regimens. Ledipasvir is known to be an inhibitor of the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which could contribute to this observation.[12]
Resistance Profile
The emergence of drug resistance is a key consideration in antiviral therapy. In vitro and clinical studies have identified specific amino acid substitutions in the HCV NS5B polymerase that are associated with reduced susceptibility to this compound.
Table 2: this compound (GS-9669) Resistance-Associated Substitutions (RASs) in HCV NS5B
| Substitution | HCV Genotype | Fold Change in EC50 | Study Type | Citation(s) |
| M423T | 1b | 13 | In Vitro | [3][6] |
| M423I | 1a/1b | 8.8 | In Vitro | [3][6] |
| M423V | 1b | 7.9 | In Vitro | [3][6] |
| L419M | 1a/1b | 180 | In Vitro | [3][6] |
| R422K | 1b | 290 | In Vitro | [3][6] |
| I482L | 1a | 390 | In Vitro | [3][6] |
In a Phase I clinical study of this compound monotherapy, the predominant treatment-emergent substitutions were at residues 419, 422, and 486.[3][6] Notably, in combination therapy trials with ledipasvir/sofosbuvir, no this compound-specific RASs were detected at the time of virologic relapse.[2] This highlights the potential of combination therapy to suppress the emergence of resistance.
Conclusion
This compound, in combination with other potent DAAs, has demonstrated high efficacy in treating HCV genotype 1 infection, including in difficult-to-treat populations. The provided protocols offer a framework for researchers to conduct key in vitro and clinical research experiments. Understanding the efficacy, resistance profile, and pharmacokinetic interactions of this compound in combination regimens is essential for the continued development and optimization of HCV therapies.
References
- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. Use of Sequence Analysis of the NS5B Region for Routine Genotyping of Hepatitis C Virus with Reference to C/E1 and 5′ Untranslated Region Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Genotype by Sequencing | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 6. aphl.org [aphl.org]
- 7. The Cobas AmpliPrep/Cobas TaqMan HCV Test, Version 2.0, Real-Time PCR Assay Accurately Quantifies Hepatitis C Virus Genotype 4 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diagnostics.roche.com [diagnostics.roche.com]
- 9. Using NS5B Sequencing for Hepatitis C Virus Genotyping Reveals Discordances with Commercial Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]
- 11. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Radalbuvir Solubility Issues in Experimental Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with Radalbuvir in experimental assays. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols, we aim to facilitate seamless and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as GS-9669) is an experimental non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[1] Its promising antiviral activity is hampered by very low aqueous solubility (0.00556 mg/mL), which can lead to compound precipitation in aqueous-based experimental assays.[2] This precipitation results in inaccurate compound concentrations, leading to unreliable and irreproducible data.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the stock solution.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue known as "solvent-shift" precipitation. When the DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity causes the poorly soluble this compound to crash out of solution. Several strategies can mitigate this, including:
-
Optimizing the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% (v/v), to minimize its potential toxic effects on cells and reduce the likelihood of precipitation.
-
Using a serial dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer, perform an intermediate dilution step in a small volume of the buffer or serum-free media.
-
Employing solubility-enhancing excipients: Incorporating agents like cyclodextrins or surfactants into your assay buffer can help maintain this compound in a soluble state.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Repeated freezing and thawing can cause the compound to come out of solution over time. Protect the stock solutions from light.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is designed to be a specific inhibitor of HCV NS5B polymerase, all small molecules have the potential for off-target effects. It is good practice to include appropriate controls in your experiments to monitor for unexpected cellular toxicity or pathway modulation. Performing a counterscreen against a panel of kinases or other relevant cellular targets can help identify potential off-target activities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Visible Precipitate in Assay Wells
| Possible Cause | Solution |
| High final DMSO concentration. | Ensure the final DMSO concentration in your assay wells is at or below 0.5%. Prepare a dilution series of your this compound stock in DMSO so that the same small volume can be added to each well, maintaining a constant final DMSO concentration. |
| Rapid solvent shift. | Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, create an intermediate dilution in a small volume of the buffer, mix gently, and then add this to the final volume. |
| Low kinetic solubility in assay medium. | The composition of your cell culture medium or assay buffer (e.g., salts, proteins) can influence this compound's solubility. Consider using a simplified buffer for initial biochemical assays or testing different media formulations. |
| Temperature fluctuations. | Ensure all solutions are at the appropriate temperature before mixing. Pre-warming the assay buffer to 37°C before adding the this compound solution can sometimes help. |
Issue 2: High Variability in Assay Results
| Possible Cause | Solution |
| Inconsistent compound concentration due to precipitation. | Visually inspect your assay plates for any signs of precipitation before adding cells or initiating the reaction. Centrifuge the plate briefly to see if a pellet forms. If precipitation is suspected, address it using the strategies in "Issue 1". |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a plate can concentrate solutes and affect cell health and compound solubility. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot. Avoid using previously prepared dilutions that have been stored. |
Data Presentation: this compound Solubility
The following tables summarize the known solubility characteristics of this compound. It is important to experimentally determine the kinetic solubility in your specific assay system.
Table 1: General Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.00556 mg/mL | [2] |
| DMSO | Soluble | [3] |
| Ethanol | Information not readily available | |
| Methanol | Information not readily available |
Table 2: Influence of pH on Aqueous Solubility (General Trend for Weakly Acidic Compounds)
| pH Condition | Expected Solubility Trend | Rationale |
| Acidic (pH < pKa) | Lower | The compound will be in its neutral, less soluble form. |
| Neutral to Basic (pH > pKa) | Higher | The compound will be in its ionized, more soluble salt form. |
Note: The pKa of this compound is predicted to be around 4.08 (strongest acidic). Experimental determination of pH-dependent solubility is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder (Molar Mass: 543.72 g/mol ).
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions for Cell-Based Assays (Example for a final concentration of 1 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Method A (Direct Dilution - for lower final DMSO concentrations):
-
Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM stock into 198 µL of serum-free cell culture medium. Mix gently by pipetting.
-
Add the required volume of this 100 µM intermediate solution to your assay wells containing cell culture medium to achieve the final desired concentration.
-
-
Method B (Serial Dilution in DMSO - for maintaining constant final DMSO concentration):
-
Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations.
-
Add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to the corresponding assay wells containing a larger volume of cell culture medium. This ensures the final DMSO concentration remains constant across all wells.
-
-
Protocol 2: In Vitro HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This is a representative protocol for a biochemical assay to determine the inhibitory activity of this compound against the HCV NS5B polymerase.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 20 mM MOPS (pH 7.3), 5 mM MnCl₂, 1 mM DTT, and 10 U/µL RNase inhibitor.
-
To the reaction buffer, add the purified recombinant HCV NS5B polymerase to a final concentration of approximately 200 nM.
-
Add the RNA template/primer to a final concentration of 100 nM.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the enzyme, template/primer, and inhibitor for 30 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a nucleotide mix containing 500 µM GTP, 100 µM ATP, 100 µM UTP, and a radiolabeled nucleotide such as 1 µCi α-[³²P]CTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA products using a phosphorimager.
-
Quantify the band intensities to determine the percent inhibition at each this compound concentration and calculate the IC₅₀ value.
-
Protocol 3: HCV Replicon Cell-Based Assay
This protocol describes a common method to assess the antiviral activity of this compound in a cellular context using a Huh-7 cell line harboring an HCV replicon with a reporter gene (e.g., luciferase).
-
Cell Seeding:
-
Seed Huh-7 cells containing the HCV replicon in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from your stock solution, ensuring the final DMSO concentration is non-toxic (e.g., ≤0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no this compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
-
Cytotoxicity Assay (in parallel):
-
In a separate plate, seed the same Huh-7 replicon cells and treat them with the same concentrations of this compound.
-
At the same time point as the luciferase assay, perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.
-
Visualizations
References
Technical Support Center: Overcoming Radalbuvir Solubility Issues in Experimental Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with Radalbuvir in experimental assays. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols, we aim to facilitate seamless and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as GS-9669) is an experimental non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[1] Its promising antiviral activity is hampered by very low aqueous solubility (0.00556 mg/mL), which can lead to compound precipitation in aqueous-based experimental assays.[2] This precipitation results in inaccurate compound concentrations, leading to unreliable and irreproducible data.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the stock solution.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?
A3: This is a common issue known as "solvent-shift" precipitation. When the DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity causes the poorly soluble this compound to crash out of solution. Several strategies can mitigate this, including:
-
Optimizing the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% (v/v), to minimize its potential toxic effects on cells and reduce the likelihood of precipitation.
-
Using a serial dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer, perform an intermediate dilution step in a small volume of the buffer or serum-free media.
-
Employing solubility-enhancing excipients: Incorporating agents like cyclodextrins or surfactants into your assay buffer can help maintain this compound in a soluble state.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Repeated freezing and thawing can cause the compound to come out of solution over time. Protect the stock solutions from light.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound is designed to be a specific inhibitor of HCV NS5B polymerase, all small molecules have the potential for off-target effects. It is good practice to include appropriate controls in your experiments to monitor for unexpected cellular toxicity or pathway modulation. Performing a counterscreen against a panel of kinases or other relevant cellular targets can help identify potential off-target activities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Visible Precipitate in Assay Wells
| Possible Cause | Solution |
| High final DMSO concentration. | Ensure the final DMSO concentration in your assay wells is at or below 0.5%. Prepare a dilution series of your this compound stock in DMSO so that the same small volume can be added to each well, maintaining a constant final DMSO concentration. |
| Rapid solvent shift. | Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, create an intermediate dilution in a small volume of the buffer, mix gently, and then add this to the final volume. |
| Low kinetic solubility in assay medium. | The composition of your cell culture medium or assay buffer (e.g., salts, proteins) can influence this compound's solubility. Consider using a simplified buffer for initial biochemical assays or testing different media formulations. |
| Temperature fluctuations. | Ensure all solutions are at the appropriate temperature before mixing. Pre-warming the assay buffer to 37°C before adding the this compound solution can sometimes help. |
Issue 2: High Variability in Assay Results
| Possible Cause | Solution |
| Inconsistent compound concentration due to precipitation. | Visually inspect your assay plates for any signs of precipitation before adding cells or initiating the reaction. Centrifuge the plate briefly to see if a pellet forms. If precipitation is suspected, address it using the strategies in "Issue 1". |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a plate can concentrate solutes and affect cell health and compound solubility. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment from a frozen stock aliquot. Avoid using previously prepared dilutions that have been stored. |
Data Presentation: this compound Solubility
The following tables summarize the known solubility characteristics of this compound. It is important to experimentally determine the kinetic solubility in your specific assay system.
Table 1: General Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 0.00556 mg/mL | [2] |
| DMSO | Soluble | [3] |
| Ethanol | Information not readily available | |
| Methanol | Information not readily available |
Table 2: Influence of pH on Aqueous Solubility (General Trend for Weakly Acidic Compounds)
| pH Condition | Expected Solubility Trend | Rationale |
| Acidic (pH < pKa) | Lower | The compound will be in its neutral, less soluble form. |
| Neutral to Basic (pH > pKa) | Higher | The compound will be in its ionized, more soluble salt form. |
Note: The pKa of this compound is predicted to be around 4.08 (strongest acidic). Experimental determination of pH-dependent solubility is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder (Molar Mass: 543.72 g/mol ).
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
-
Preparation of Working Solutions for Cell-Based Assays (Example for a final concentration of 1 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Method A (Direct Dilution - for lower final DMSO concentrations):
-
Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM stock into 198 µL of serum-free cell culture medium. Mix gently by pipetting.
-
Add the required volume of this 100 µM intermediate solution to your assay wells containing cell culture medium to achieve the final desired concentration.
-
-
Method B (Serial Dilution in DMSO - for maintaining constant final DMSO concentration):
-
Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations.
-
Add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to the corresponding assay wells containing a larger volume of cell culture medium. This ensures the final DMSO concentration remains constant across all wells.
-
-
Protocol 2: In Vitro HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This is a representative protocol for a biochemical assay to determine the inhibitory activity of this compound against the HCV NS5B polymerase.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 20 mM MOPS (pH 7.3), 5 mM MnCl₂, 1 mM DTT, and 10 U/µL RNase inhibitor.
-
To the reaction buffer, add the purified recombinant HCV NS5B polymerase to a final concentration of approximately 200 nM.
-
Add the RNA template/primer to a final concentration of 100 nM.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the enzyme, template/primer, and inhibitor for 30 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a nucleotide mix containing 500 µM GTP, 100 µM ATP, 100 µM UTP, and a radiolabeled nucleotide such as 1 µCi α-[³²P]CTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding an equal volume of 2X stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA products using a phosphorimager.
-
Quantify the band intensities to determine the percent inhibition at each this compound concentration and calculate the IC₅₀ value.
-
Protocol 3: HCV Replicon Cell-Based Assay
This protocol describes a common method to assess the antiviral activity of this compound in a cellular context using a Huh-7 cell line harboring an HCV replicon with a reporter gene (e.g., luciferase).
-
Cell Seeding:
-
Seed Huh-7 cells containing the HCV replicon in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from your stock solution, ensuring the final DMSO concentration is non-toxic (e.g., ≤0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no this compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
-
Cytotoxicity Assay (in parallel):
-
In a separate plate, seed the same Huh-7 replicon cells and treat them with the same concentrations of this compound.
-
At the same time point as the luciferase assay, perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compound.
-
Visualizations
References
Radalbuvir In Vitro Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Radalbuvir for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For initial experiments, a broad concentration range is recommended to determine the potency and cytotoxicity of this compound. A common starting point is a serial dilution from 100 µM down to 0.01 µM. This range helps in identifying the effective concentration 50 (EC50) and the cytotoxic concentration 50 (CC50) in a single experiment.
Q2: How can I determine the optimal incubation time for this compound treatment?
The optimal incubation time depends on the specific virus and cell line being used. It is advisable to perform a time-course experiment. This involves treating the cells with a fixed concentration of this compound (e.g., the predetermined EC50) and measuring the antiviral effect at different time points (e.g., 24, 48, and 72 hours post-infection).
Q3: What are the best practices for dissolving and storing this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: How can I minimize variability between experimental replicates?
To minimize variability, ensure consistency in all experimental steps, including cell seeding density, virus multiplicity of infection (MOI), and drug concentration. Use calibrated pipettes and perform experiments in triplicate. Including appropriate controls, such as vehicle-treated cells and untreated infected cells, is also crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low this compound Concentrations | 1. Cell line is highly sensitive to the compound. 2. Incorrect solvent concentration. 3. Compound degradation. | 1. Perform a CC50 assay to accurately determine the cytotoxic concentration. 2. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 3. Use freshly prepared this compound stock solutions. |
| Low or No Antiviral Activity | 1. this compound concentration is too low. 2. The virus is resistant to this compound. 3. Incorrect timing of drug addition. | 1. Test a higher concentration range of this compound. 2. Verify the mechanism of action of this compound against the specific virus. 3. Optimize the timing of drug addition relative to virus infection (pre-, co-, or post-infection). |
| Inconsistent EC50 Values | 1. Variability in cell passage number. 2. Inconsistent virus titer. 3. Assay-to-assay variability. | 1. Use cells within a consistent and low passage number range. 2. Use a consistent and accurately tittered virus stock. 3. Include a reference compound with a known EC50 in each assay to monitor performance. |
Experimental Protocols
Determination of EC50 and CC50
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from the highest desired concentration.
-
Treatment and Infection:
-
For EC50: Add the this compound dilutions to the cells and then infect with the virus at a predetermined multiplicity of infection (MOI).
-
For CC50: Add the this compound dilutions to uninfected cells.
-
-
Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 48-72 hours).
-
Assay Readout:
-
For EC50: Measure the extent of viral replication using a suitable method, such as a plaque assay, qPCR, or an enzyme-linked immunosorbent assay (ELISA).
-
For CC50: Measure cell viability using an assay such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Plot the percentage of inhibition (for EC50) or cytotoxicity (for CC50) against the log of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 and CC50 values.
Data Presentation
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| EC50 (µM) | 2.5 | 5.1 | 1.8 |
| CC50 (µM) | >100 | >100 | 85 |
| Selectivity Index (SI = CC50/EC50) | >40 | >19.6 | 47.2 |
Visualizations
Caption: Experimental workflow for determining this compound's EC50 and CC50.
Caption: Proposed mechanism of action for this compound.
Radalbuvir In Vitro Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Radalbuvir for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
For initial experiments, a broad concentration range is recommended to determine the potency and cytotoxicity of this compound. A common starting point is a serial dilution from 100 µM down to 0.01 µM. This range helps in identifying the effective concentration 50 (EC50) and the cytotoxic concentration 50 (CC50) in a single experiment.
Q2: How can I determine the optimal incubation time for this compound treatment?
The optimal incubation time depends on the specific virus and cell line being used. It is advisable to perform a time-course experiment. This involves treating the cells with a fixed concentration of this compound (e.g., the predetermined EC50) and measuring the antiviral effect at different time points (e.g., 24, 48, and 72 hours post-infection).
Q3: What are the best practices for dissolving and storing this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q4: How can I minimize variability between experimental replicates?
To minimize variability, ensure consistency in all experimental steps, including cell seeding density, virus multiplicity of infection (MOI), and drug concentration. Use calibrated pipettes and perform experiments in triplicate. Including appropriate controls, such as vehicle-treated cells and untreated infected cells, is also crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low this compound Concentrations | 1. Cell line is highly sensitive to the compound. 2. Incorrect solvent concentration. 3. Compound degradation. | 1. Perform a CC50 assay to accurately determine the cytotoxic concentration. 2. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 3. Use freshly prepared this compound stock solutions. |
| Low or No Antiviral Activity | 1. this compound concentration is too low. 2. The virus is resistant to this compound. 3. Incorrect timing of drug addition. | 1. Test a higher concentration range of this compound. 2. Verify the mechanism of action of this compound against the specific virus. 3. Optimize the timing of drug addition relative to virus infection (pre-, co-, or post-infection). |
| Inconsistent EC50 Values | 1. Variability in cell passage number. 2. Inconsistent virus titer. 3. Assay-to-assay variability. | 1. Use cells within a consistent and low passage number range. 2. Use a consistent and accurately tittered virus stock. 3. Include a reference compound with a known EC50 in each assay to monitor performance. |
Experimental Protocols
Determination of EC50 and CC50
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed a 96-well plate with the desired cell line at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium, starting from the highest desired concentration.
-
Treatment and Infection:
-
For EC50: Add the this compound dilutions to the cells and then infect with the virus at a predetermined multiplicity of infection (MOI).
-
For CC50: Add the this compound dilutions to uninfected cells.
-
-
Incubation: Incubate the plates for a duration appropriate for the virus replication cycle (e.g., 48-72 hours).
-
Assay Readout:
-
For EC50: Measure the extent of viral replication using a suitable method, such as a plaque assay, qPCR, or an enzyme-linked immunosorbent assay (ELISA).
-
For CC50: Measure cell viability using an assay such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Plot the percentage of inhibition (for EC50) or cytotoxicity (for CC50) against the log of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 and CC50 values.
Data Presentation
| Parameter | Cell Line A | Cell Line B | Cell Line C |
| EC50 (µM) | 2.5 | 5.1 | 1.8 |
| CC50 (µM) | >100 | >100 | 85 |
| Selectivity Index (SI = CC50/EC50) | >40 | >19.6 | 47.2 |
Visualizations
Caption: Experimental workflow for determining this compound's EC50 and CC50.
Caption: Proposed mechanism of action for this compound.
Identifying and characterizing Radalbuvir resistance mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Radalbuvir resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-9669) is an experimental, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. It binds to an allosteric site on the polymerase known as thumb site II[3][4]. This binding event prevents the conformational changes required for the polymerase to initiate and elongate the viral RNA strand, thereby inhibiting viral replication[5].
Q2: Which HCV genotypes is this compound active against?
This compound has demonstrated potent activity against HCV genotype 1a and 1b replicons in vitro.[2] Its efficacy against other genotypes is less characterized.
Q3: What are the known resistance-associated substitutions (RASs) for this compound?
In vitro and clinical studies have identified several amino acid substitutions in the NS5B polymerase that are associated with reduced susceptibility to this compound. These include mutations at positions L419, R422, M423, I482, and A486[6][7].
Q4: How is resistance to this compound identified in the laboratory?
The primary method for identifying this compound resistance is through in vitro resistance selection studies. This typically involves culturing HCV replicon-containing cells in the presence of gradually increasing concentrations of the drug over a prolonged period. Cells that survive and replicate harbor mutations in the NS5B polymerase that confer resistance. These mutations are then identified by sequencing the NS5B gene.
Q5: How is the level of resistance to this compound quantified?
The level of resistance is quantified by determining the 50% effective concentration (EC50) of this compound against replicons containing the identified mutations. The EC50 is the concentration of the drug that inhibits 50% of viral replication. The fold change in resistance is then calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type (non-mutant) replicon[8][9][10]. A higher fold change indicates a greater level of resistance.
Troubleshooting Guides
Problem: I am not observing any resistant colonies in my in vitro selection experiment.
-
Possible Cause 1: Drug concentration is too high.
-
Solution: Starting with a drug concentration that is too high can be cytotoxic and prevent the emergence of any resistant clones. Begin the selection process with a concentration around the EC50 of this compound for the wild-type replicon and gradually increase the concentration in subsequent passages.
-
-
Possible Cause 2: Insufficient duration of selection.
-
Solution: The selection of resistance mutations can be a slow process. Ensure that the cells are passaged for a sufficient number of weeks to allow for the emergence and enrichment of resistant populations.
-
-
Possible Cause 3: Low viral replication fitness of potential mutants.
-
Solution: Some resistance mutations may impart a significant fitness cost to the virus, making them difficult to select. Ensure optimal cell culture conditions to support viral replication.
-
Problem: My sequencing results show a mixture of wild-type and mutant NS5B sequences.
-
Possible Cause: The resistant cell population is not clonal.
-
Solution: After the initial selection in a pooled culture, it is essential to isolate single-cell clones to obtain a homogenous population of resistant cells. This can be achieved by limiting dilution or by picking individual colonies that grow in the presence of the selective drug concentration.
-
Problem: The fold-change in resistance for my identified mutant is lower than expected.
-
Possible Cause 1: The specific mutation only confers low-level resistance.
-
Solution: Not all resistance-associated substitutions result in a high fold-change in resistance. For example, the M423T mutation in HCV genotype 1b confers only a modest (approximately 3-fold) increase in the EC50 for this compound[4].
-
-
Possible Cause 2: Inaccurate EC50 determination.
-
Solution: Re-evaluate the EC50 values for both the wild-type and mutant replicons. Ensure that the dose-response curves are accurate and that the calculations are correct. Perform multiple independent experiments to confirm the results.
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against wild-type HCV and the impact of specific resistance-associated substitutions on its activity.
Table 1: In Vitro Efficacy of this compound against Wild-Type HCV Genotypes
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 2.9 |
| Genotype 1b | 6.0 |
Data sourced from MedchemExpress[2]
Table 2: Fold Change in this compound EC50 for Known Resistance-Associated Substitutions in HCV Genotype 1b
| NS5B Substitution | EC50 (nM) | Fold Change in Resistance (Mutant EC50 / Wild-Type EC50) |
| Wild-Type (GT 1b) | 6.0 | - |
| M423T | 14.0 | ~2.3 |
| M423I | Not explicitly stated, but confers low-level resistance | - |
| M423V | Not explicitly stated, but confers low-level resistance | - |
| L419M | Confers higher resistance than M423 variants | - |
| R422K | Confers higher resistance than M423 variants | - |
| I482L | Confers higher resistance than M423 variants | - |
Data compiled from MedchemExpress and a clinical/in vitro resistance study[2][4][6]. Note that precise EC50 values for all mutations are not publicly available.
Experimental Protocols
1. In Vitro Selection of this compound-Resistant HCV Replicons
This protocol describes the methodology for selecting HCV replicons with reduced susceptibility to this compound using a dose-escalation approach in a stable replicon cell line.
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a selectable marker (e.g., neomycin phosphotransferase) and optionally a reporter gene (e.g., luciferase).
-
Initial Seeding: Plate the HCV replicon-containing Huh-7 cells at a low density in a culture dish.
-
Drug Treatment: Culture the cells in complete medium containing this compound at a concentration equal to its EC50 against the wild-type replicon.
-
Passaging and Dose Escalation: Passage the cells as they reach confluence. If the cells continue to proliferate, indicating the potential for resistance, double the concentration of this compound in the subsequent passage. Continue this dose-escalation process over several weeks.
-
Isolation of Resistant Colonies: After several passages under high concentrations of this compound, plate the cells at a low density. Allow individual colonies to form in the presence of the high concentration of this compound.
-
Expansion of Resistant Clones: Isolate well-formed colonies and expand each colony in the presence of the selective concentration of this compound.
-
Genotypic Analysis: Extract total RNA from the expanded resistant cell lines. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region. Sequence the amplified DNA to identify mutations.
2. Determination of this compound EC50 using a Luciferase-Based Replicon Assay
This protocol outlines the steps to determine the EC50 value of this compound against wild-type and mutant HCV replicons.
-
Cell Seeding: Seed both wild-type and resistant HCV replicon cells (containing a luciferase reporter) into 96-well plates at an appropriate density.
-
Drug Titration: Prepare serial dilutions of this compound in complete culture medium. Add these dilutions to the appropriate wells, ensuring a range of concentrations that will bracket the expected EC50 values. Include a no-drug (vehicle) control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Measurement of Luciferase Activity: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the no-drug control. Plot the percentage of inhibition against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and in vitro resistance to GS-9669, a thumb site II nonnucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microbial EC50 Fold Change from Reference (Concept Id: C4528271) - MedGen - NCBI [ncbi.nlm.nih.gov]
Identifying and characterizing Radalbuvir resistance mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Radalbuvir resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-9669) is an experimental, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[1][2]. It binds to an allosteric site on the polymerase known as thumb site II[3][4]. This binding event prevents the conformational changes required for the polymerase to initiate and elongate the viral RNA strand, thereby inhibiting viral replication[5].
Q2: Which HCV genotypes is this compound active against?
This compound has demonstrated potent activity against HCV genotype 1a and 1b replicons in vitro.[2] Its efficacy against other genotypes is less characterized.
Q3: What are the known resistance-associated substitutions (RASs) for this compound?
In vitro and clinical studies have identified several amino acid substitutions in the NS5B polymerase that are associated with reduced susceptibility to this compound. These include mutations at positions L419, R422, M423, I482, and A486[6][7].
Q4: How is resistance to this compound identified in the laboratory?
The primary method for identifying this compound resistance is through in vitro resistance selection studies. This typically involves culturing HCV replicon-containing cells in the presence of gradually increasing concentrations of the drug over a prolonged period. Cells that survive and replicate harbor mutations in the NS5B polymerase that confer resistance. These mutations are then identified by sequencing the NS5B gene.
Q5: How is the level of resistance to this compound quantified?
The level of resistance is quantified by determining the 50% effective concentration (EC50) of this compound against replicons containing the identified mutations. The EC50 is the concentration of the drug that inhibits 50% of viral replication. The fold change in resistance is then calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type (non-mutant) replicon[8][9][10]. A higher fold change indicates a greater level of resistance.
Troubleshooting Guides
Problem: I am not observing any resistant colonies in my in vitro selection experiment.
-
Possible Cause 1: Drug concentration is too high.
-
Solution: Starting with a drug concentration that is too high can be cytotoxic and prevent the emergence of any resistant clones. Begin the selection process with a concentration around the EC50 of this compound for the wild-type replicon and gradually increase the concentration in subsequent passages.
-
-
Possible Cause 2: Insufficient duration of selection.
-
Solution: The selection of resistance mutations can be a slow process. Ensure that the cells are passaged for a sufficient number of weeks to allow for the emergence and enrichment of resistant populations.
-
-
Possible Cause 3: Low viral replication fitness of potential mutants.
-
Solution: Some resistance mutations may impart a significant fitness cost to the virus, making them difficult to select. Ensure optimal cell culture conditions to support viral replication.
-
Problem: My sequencing results show a mixture of wild-type and mutant NS5B sequences.
-
Possible Cause: The resistant cell population is not clonal.
-
Solution: After the initial selection in a pooled culture, it is essential to isolate single-cell clones to obtain a homogenous population of resistant cells. This can be achieved by limiting dilution or by picking individual colonies that grow in the presence of the selective drug concentration.
-
Problem: The fold-change in resistance for my identified mutant is lower than expected.
-
Possible Cause 1: The specific mutation only confers low-level resistance.
-
Solution: Not all resistance-associated substitutions result in a high fold-change in resistance. For example, the M423T mutation in HCV genotype 1b confers only a modest (approximately 3-fold) increase in the EC50 for this compound[4].
-
-
Possible Cause 2: Inaccurate EC50 determination.
-
Solution: Re-evaluate the EC50 values for both the wild-type and mutant replicons. Ensure that the dose-response curves are accurate and that the calculations are correct. Perform multiple independent experiments to confirm the results.
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against wild-type HCV and the impact of specific resistance-associated substitutions on its activity.
Table 1: In Vitro Efficacy of this compound against Wild-Type HCV Genotypes
| HCV Genotype | EC50 (nM) |
| Genotype 1a | 2.9 |
| Genotype 1b | 6.0 |
Data sourced from MedchemExpress[2]
Table 2: Fold Change in this compound EC50 for Known Resistance-Associated Substitutions in HCV Genotype 1b
| NS5B Substitution | EC50 (nM) | Fold Change in Resistance (Mutant EC50 / Wild-Type EC50) |
| Wild-Type (GT 1b) | 6.0 | - |
| M423T | 14.0 | ~2.3 |
| M423I | Not explicitly stated, but confers low-level resistance | - |
| M423V | Not explicitly stated, but confers low-level resistance | - |
| L419M | Confers higher resistance than M423 variants | - |
| R422K | Confers higher resistance than M423 variants | - |
| I482L | Confers higher resistance than M423 variants | - |
Data compiled from MedchemExpress and a clinical/in vitro resistance study[2][4][6]. Note that precise EC50 values for all mutations are not publicly available.
Experimental Protocols
1. In Vitro Selection of this compound-Resistant HCV Replicons
This protocol describes the methodology for selecting HCV replicons with reduced susceptibility to this compound using a dose-escalation approach in a stable replicon cell line.
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a selectable marker (e.g., neomycin phosphotransferase) and optionally a reporter gene (e.g., luciferase).
-
Initial Seeding: Plate the HCV replicon-containing Huh-7 cells at a low density in a culture dish.
-
Drug Treatment: Culture the cells in complete medium containing this compound at a concentration equal to its EC50 against the wild-type replicon.
-
Passaging and Dose Escalation: Passage the cells as they reach confluence. If the cells continue to proliferate, indicating the potential for resistance, double the concentration of this compound in the subsequent passage. Continue this dose-escalation process over several weeks.
-
Isolation of Resistant Colonies: After several passages under high concentrations of this compound, plate the cells at a low density. Allow individual colonies to form in the presence of the high concentration of this compound.
-
Expansion of Resistant Clones: Isolate well-formed colonies and expand each colony in the presence of the selective concentration of this compound.
-
Genotypic Analysis: Extract total RNA from the expanded resistant cell lines. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region. Sequence the amplified DNA to identify mutations.
2. Determination of this compound EC50 using a Luciferase-Based Replicon Assay
This protocol outlines the steps to determine the EC50 value of this compound against wild-type and mutant HCV replicons.
-
Cell Seeding: Seed both wild-type and resistant HCV replicon cells (containing a luciferase reporter) into 96-well plates at an appropriate density.
-
Drug Titration: Prepare serial dilutions of this compound in complete culture medium. Add these dilutions to the appropriate wells, ensuring a range of concentrations that will bracket the expected EC50 values. Include a no-drug (vehicle) control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Measurement of Luciferase Activity: Following incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the no-drug control. Plot the percentage of inhibition against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and In Vitro Resistance to GS-9669, a Thumb Site II Nonnucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and in vitro resistance to GS-9669, a thumb site II nonnucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microbial EC50 Fold Change from Reference (Concept Id: C4528271) - MedGen - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of GS-9669
Welcome to the technical support center for researchers investigating the potential off-target effects of GS-9669. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GS-9669 and what is its primary target?
GS-9669, also known as Radalbuvir, is an experimental antiviral drug developed for the treatment of Hepatitis C virus (HCV) infection.[1] It functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, binding to an allosteric site known as thumb site II.[2][3][4][5][6][7] This binding event prevents the polymerase from synthesizing viral RNA, thus inhibiting viral replication.
Q2: Why is it important to investigate the off-target effects of GS-9669?
While GS-9669 is designed to be a highly selective inhibitor of the HCV NS5B polymerase, it is crucial to investigate potential off-target interactions for several reasons:
-
Ensuring Experimental Accuracy: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing an observed phenotype to the inhibition of NS5B when it may be caused by the modulation of another protein.
-
Predicting Potential Toxicity: Off-target binding can lead to adverse cellular effects or toxicity, which is a critical consideration in drug development.
-
Understanding the Full Pharmacological Profile: A comprehensive understanding of a compound's interactions with the proteome provides a complete picture of its biological activity.
Q3: What are the first steps I should take if I suspect off-target effects in my cell-based assays?
If you observe a phenotype that is inconsistent with the known function of the HCV NS5B polymerase, consider the following initial steps:
-
Perform a Dose-Response Analysis: Compare the concentration of GS-9669 required to elicit the observed phenotype with its known EC50 for HCV replication (in the low nanomolar range for genotype 1).[2][3] A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated NS5B Inhibitor: Treat your cells with another NS5B inhibitor that has a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of GS-9669.
-
Conduct a Rescue Experiment: If possible, overexpress the intended target (HCV NS5B) in your cells. If the phenotype is not reversed, it strongly suggests the involvement of other targets.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity Observed at Concentrations Used for Viral Inhibition
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Cytotoxicity | 1. Counter-Screening: Test GS-9669 in a cell line that does not express the HCV NS5B polymerase. 2. Safety Pharmacology Panels: Screen the compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[8] | If toxicity persists in the NS5B-negative cell line, it is likely due to off-target effects. Identification of interactions with toxicity-related proteins will pinpoint the source of the adverse effect. |
| Experimental Artifact | 1. Review Protocol: Carefully review and optimize your experimental protocol, including all controls. 2. Confirm with a Secondary Assay: Use an alternative method to measure cell viability (e.g., trypan blue exclusion vs. MTT assay). | Consistent results with appropriate controls will validate the observed toxicity. |
Issue 2: Inconsistent Results in Off-Target Identification Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Assay Conditions | 1. Optimize Compound Concentration: For assays like CETSA, perform a dose-response curve to determine the optimal concentration for target engagement without causing widespread protein aggregation. 2. Adjust Lysis Conditions: For proteomics experiments, ensure complete cell lysis and protein solubilization to maximize proteome coverage. | A clear thermal shift or target enrichment at an appropriate concentration will indicate successful target engagement. Improved protein identification and quantification in proteomics. |
| Low Abundance of Off-Target Protein | 1. Cell Line Selection: Choose a cell line known to express the suspected off-target protein at a higher level. 2. Enrichment Strategies: Employ subcellular fractionation or immunoprecipitation to enrich for the protein of interest before analysis. | Increased signal for the off-target protein, allowing for more reliable detection and validation. |
Data Presentation
Summarize your quantitative data in clearly structured tables to facilitate comparison and interpretation.
Table 1: Kinome Profiling of GS-9669
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Example Kinase 1 | e.g., 85% | e.g., 150 |
| Example Kinase 2 | e.g., 12% | e.g., >10,000 |
| ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for a Potential Off-Target
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (GS-9669) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 85 |
| 60 | 40 | 65 |
| 65 | 15 | 40 |
| 70 | 5 | 10 |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol outlines a general workflow for assessing the selectivity of GS-9669 against a broad panel of human kinases.
-
Compound Preparation: Prepare a stock solution of GS-9669 in DMSO. For a single-point screen, a final concentration of 1 µM is common. For dose-response experiments, prepare a serial dilution series.
-
Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a diverse range of the human kinome.
-
Assay Performance: The screening service will typically perform in vitro kinase activity assays. A common method is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.
-
Data Analysis: The percentage of inhibition at a single concentration is calculated relative to a vehicle control. For dose-response curves, IC50 values are determined.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of GS-9669 to a potential off-target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with GS-9669 at various concentrations or a single optimal concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the soluble protein of interest in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of GS-9669 indicates stabilization of the protein upon binding.
Protocol 3: Proteomics-Based Off-Target Identification
This method aims to identify unknown off-target proteins of GS-9669 on a proteome-wide scale.
-
Affinity Chromatography:
-
Synthesize a derivative of GS-9669 with a linker arm that can be immobilized on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to GS-9669.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and digest them with trypsin.
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the mass spectrometry data using a protein database.
-
Compare the identified proteins from the GS-9669 column with those from a control column to identify specific binders.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. criver.com [criver.com]
Technical Support Center: Investigating Potential Off-Target Effects of GS-9669
Welcome to the technical support center for researchers investigating the potential off-target effects of GS-9669. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GS-9669 and what is its primary target?
GS-9669, also known as Radalbuvir, is an experimental antiviral drug developed for the treatment of Hepatitis C virus (HCV) infection.[1] It functions as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, binding to an allosteric site known as thumb site II.[2][3][4][5][6][7] This binding event prevents the polymerase from synthesizing viral RNA, thus inhibiting viral replication.
Q2: Why is it important to investigate the off-target effects of GS-9669?
While GS-9669 is designed to be a highly selective inhibitor of the HCV NS5B polymerase, it is crucial to investigate potential off-target interactions for several reasons:
-
Ensuring Experimental Accuracy: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing an observed phenotype to the inhibition of NS5B when it may be caused by the modulation of another protein.
-
Predicting Potential Toxicity: Off-target binding can lead to adverse cellular effects or toxicity, which is a critical consideration in drug development.
-
Understanding the Full Pharmacological Profile: A comprehensive understanding of a compound's interactions with the proteome provides a complete picture of its biological activity.
Q3: What are the first steps I should take if I suspect off-target effects in my cell-based assays?
If you observe a phenotype that is inconsistent with the known function of the HCV NS5B polymerase, consider the following initial steps:
-
Perform a Dose-Response Analysis: Compare the concentration of GS-9669 required to elicit the observed phenotype with its known EC50 for HCV replication (in the low nanomolar range for genotype 1).[2][3] A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated NS5B Inhibitor: Treat your cells with another NS5B inhibitor that has a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of GS-9669.
-
Conduct a Rescue Experiment: If possible, overexpress the intended target (HCV NS5B) in your cells. If the phenotype is not reversed, it strongly suggests the involvement of other targets.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity Observed at Concentrations Used for Viral Inhibition
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Cytotoxicity | 1. Counter-Screening: Test GS-9669 in a cell line that does not express the HCV NS5B polymerase. 2. Safety Pharmacology Panels: Screen the compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[8] | If toxicity persists in the NS5B-negative cell line, it is likely due to off-target effects. Identification of interactions with toxicity-related proteins will pinpoint the source of the adverse effect. |
| Experimental Artifact | 1. Review Protocol: Carefully review and optimize your experimental protocol, including all controls. 2. Confirm with a Secondary Assay: Use an alternative method to measure cell viability (e.g., trypan blue exclusion vs. MTT assay). | Consistent results with appropriate controls will validate the observed toxicity. |
Issue 2: Inconsistent Results in Off-Target Identification Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Assay Conditions | 1. Optimize Compound Concentration: For assays like CETSA, perform a dose-response curve to determine the optimal concentration for target engagement without causing widespread protein aggregation. 2. Adjust Lysis Conditions: For proteomics experiments, ensure complete cell lysis and protein solubilization to maximize proteome coverage. | A clear thermal shift or target enrichment at an appropriate concentration will indicate successful target engagement. Improved protein identification and quantification in proteomics. |
| Low Abundance of Off-Target Protein | 1. Cell Line Selection: Choose a cell line known to express the suspected off-target protein at a higher level. 2. Enrichment Strategies: Employ subcellular fractionation or immunoprecipitation to enrich for the protein of interest before analysis. | Increased signal for the off-target protein, allowing for more reliable detection and validation. |
Data Presentation
Summarize your quantitative data in clearly structured tables to facilitate comparison and interpretation.
Table 1: Kinome Profiling of GS-9669
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Example Kinase 1 | e.g., 85% | e.g., 150 |
| Example Kinase 2 | e.g., 12% | e.g., >10,000 |
| ... | ... | ... |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for a Potential Off-Target
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (GS-9669) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 85 |
| 60 | 40 | 65 |
| 65 | 15 | 40 |
| 70 | 5 | 10 |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol outlines a general workflow for assessing the selectivity of GS-9669 against a broad panel of human kinases.
-
Compound Preparation: Prepare a stock solution of GS-9669 in DMSO. For a single-point screen, a final concentration of 1 µM is common. For dose-response experiments, prepare a serial dilution series.
-
Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a diverse range of the human kinome.
-
Assay Performance: The screening service will typically perform in vitro kinase activity assays. A common method is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.
-
Data Analysis: The percentage of inhibition at a single concentration is calculated relative to a vehicle control. For dose-response curves, IC50 values are determined.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of GS-9669 to a potential off-target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with GS-9669 at various concentrations or a single optimal concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the soluble protein of interest in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of GS-9669 indicates stabilization of the protein upon binding.
Protocol 3: Proteomics-Based Off-Target Identification
This method aims to identify unknown off-target proteins of GS-9669 on a proteome-wide scale.
-
Affinity Chromatography:
-
Synthesize a derivative of GS-9669 with a linker arm that can be immobilized on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to GS-9669.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and digest them with trypsin.
-
Analyze the resulting peptides by mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the mass spectrometry data using a protein database.
-
Compare the identified proteins from the GS-9669 column with those from a control column to identify specific binders.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. criver.com [criver.com]
Strategies to mitigate Radalbuvir-induced cytotoxicity
Welcome to the Technical Support Center for Radalbuvir (GS-9669) in vitro studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-9669) is an experimental, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to a specific allosteric site on the enzyme, known as thumb site II, thereby inhibiting viral RNA replication.[3]
Q2: Is this compound expected to be cytotoxic?
Like many antiviral compounds, this compound has the potential to exhibit cytotoxicity at certain concentrations. Preclinical studies have evaluated its cytotoxic profile in various cell lines.[3] It is crucial to determine the cytotoxic concentration (CC50) in your specific experimental system to identify a therapeutic window for your antiviral assays.
Q3: What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[4][5]
-
Necrosis: Uncontrolled cell death resulting from membrane damage and release of cellular contents.[5]
-
Mitochondrial dysfunction: Inhibition of mitochondrial respiration or damage to mitochondrial DNA can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.[6][7]
-
Off-target effects: The compound may interact with unintended cellular targets, leading to toxicity.[8][9]
Q4: How do I differentiate between a cytotoxic and a cytostatic effect?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.[5] Assays that measure metabolic activity (like MTT or ATP assays) can indicate a decrease in viable cell number, which could be due to either cytotoxicity or cytostasis. To distinguish between the two, it is recommended to use a complementary assay that directly measures cell death, such as a membrane integrity assay (e.g., LDH release or a dye exclusion assay).[10][11]
Troubleshooting Guide for this compound-Induced Cytotoxicity
This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform cell counts before plating. |
| Variability in compound dilution. | Prepare fresh dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[10] | |
| Observed cytotoxicity at expected non-toxic concentrations. | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.[12] |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other microbial contaminants.[12] | |
| Compound instability or degradation. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly. | |
| No cytotoxicity observed even at high concentrations. | Low sensitivity of the assay. | Choose a more sensitive cytotoxicity assay. For example, ATP-based assays are generally more sensitive than tetrazolium-based assays.[13] |
| Insufficient incubation time. | Optimize the incubation time for this compound treatment. Cytotoxic effects may take longer to manifest. | |
| High protein binding in the culture medium. | This compound may bind to serum proteins in the medium, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium for the assay, if compatible with your cells. | |
| Discrepancy between different cytotoxicity assays. | Different assays measure different cellular parameters. | Use a multi-parametric approach. For example, combine a metabolic assay (e.g., MTT, CellTiter-Glo) with a membrane integrity assay (e.g., LDH release, Trypan Blue) to get a more complete picture of cytotoxicity.[13] |
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of this compound (GS-9669) in different cell lines.
| Cell Line | Assay Type | CC50 (µM) | Reference |
| MT4 | CellTiter-Glo | > 100 | [3] |
| Huh-7 HCV replicon | CellTiter-Glo | > 100 | [3] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of the cells in a culture. The ">" symbol indicates that at the highest concentration tested (100 µM), less than 50% cytotoxicity was observed. Researchers should determine the CC50 in their specific cell system.
Experimental Protocols
Protocol 1: Determination of CC50 using a Luminescent ATP-Based Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (GS-9669)
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (for luminescence assays)[13]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to prepare a 2X concentration stock of each dilution.
-
Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Include wells with cells and medium only (untreated control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of cancer cell death after exposure to cytotoxic drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 6. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to mitigate Radalbuvir-induced cytotoxicity
Welcome to the Technical Support Center for Radalbuvir (GS-9669) in vitro studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-9669) is an experimental, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to a specific allosteric site on the enzyme, known as thumb site II, thereby inhibiting viral RNA replication.[3]
Q2: Is this compound expected to be cytotoxic?
Like many antiviral compounds, this compound has the potential to exhibit cytotoxicity at certain concentrations. Preclinical studies have evaluated its cytotoxic profile in various cell lines.[3] It is crucial to determine the cytotoxic concentration (CC50) in your specific experimental system to identify a therapeutic window for your antiviral assays.
Q3: What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[4][5]
-
Necrosis: Uncontrolled cell death resulting from membrane damage and release of cellular contents.[5]
-
Mitochondrial dysfunction: Inhibition of mitochondrial respiration or damage to mitochondrial DNA can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.[6][7]
-
Off-target effects: The compound may interact with unintended cellular targets, leading to toxicity.[8][9]
Q4: How do I differentiate between a cytotoxic and a cytostatic effect?
A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.[5] Assays that measure metabolic activity (like MTT or ATP assays) can indicate a decrease in viable cell number, which could be due to either cytotoxicity or cytostasis. To distinguish between the two, it is recommended to use a complementary assay that directly measures cell death, such as a membrane integrity assay (e.g., LDH release or a dye exclusion assay).[10][11]
Troubleshooting Guide for this compound-Induced Cytotoxicity
This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform cell counts before plating. |
| Variability in compound dilution. | Prepare fresh dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[10] | |
| Observed cytotoxicity at expected non-toxic concentrations. | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.[12] |
| Contamination of cell culture. | Regularly test cell cultures for mycoplasma and other microbial contaminants.[12] | |
| Compound instability or degradation. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly. | |
| No cytotoxicity observed even at high concentrations. | Low sensitivity of the assay. | Choose a more sensitive cytotoxicity assay. For example, ATP-based assays are generally more sensitive than tetrazolium-based assays.[13] |
| Insufficient incubation time. | Optimize the incubation time for this compound treatment. Cytotoxic effects may take longer to manifest. | |
| High protein binding in the culture medium. | This compound may bind to serum proteins in the medium, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium for the assay, if compatible with your cells. | |
| Discrepancy between different cytotoxicity assays. | Different assays measure different cellular parameters. | Use a multi-parametric approach. For example, combine a metabolic assay (e.g., MTT, CellTiter-Glo) with a membrane integrity assay (e.g., LDH release, Trypan Blue) to get a more complete picture of cytotoxicity.[13] |
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of this compound (GS-9669) in different cell lines.
| Cell Line | Assay Type | CC50 (µM) | Reference |
| MT4 | CellTiter-Glo | > 100 | [3] |
| Huh-7 HCV replicon | CellTiter-Glo | > 100 | [3] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of the cells in a culture. The ">" symbol indicates that at the highest concentration tested (100 µM), less than 50% cytotoxicity was observed. Researchers should determine the CC50 in their specific cell system.
Experimental Protocols
Protocol 1: Determination of CC50 using a Luminescent ATP-Based Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (GS-9669)
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (for luminescence assays)[13]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to prepare a 2X concentration stock of each dilution.
-
Remove the old medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Include wells with cells and medium only (untreated control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of cancer cell death after exposure to cytotoxic drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 6. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial toxicity of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of Radalbuvir Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the metabolic stability of Radalbuvir derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for this compound derivatives?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] For this compound derivatives, which are non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, high metabolic stability is crucial.[2][3] It ensures that the drug remains in the body long enough to exert its antiviral effect, leading to improved pharmacokinetic properties such as a longer half-life and better oral bioavailability.[1][4] Poor metabolic stability can result in rapid clearance of the compound, diminishing its therapeutic efficacy.[1]
Q2: Which enzyme systems are primarily responsible for the metabolism of this compound and its derivatives?
A2: The metabolism of many antiviral drugs, including non-nucleoside inhibitors, is predominantly carried out by the cytochrome P450 (CYP450) enzyme system located in the liver.[5] Specifically, CYP3A4 is a major enzyme involved in the metabolism of over 50% of marketed drugs. While specific data for this compound is not publicly detailed, it is highly probable that CYP enzymes, particularly from the CYP1, 2, and 3 families, are involved in its metabolism.[6] To identify the specific CYP isozymes responsible for metabolizing a this compound derivative, a CYP450 reaction phenotyping study is recommended.[6]
Q3: How can I improve the metabolic stability of my this compound derivative?
A3: Improving metabolic stability often involves structural modifications to block or reduce the rate of metabolism at labile sites. Common strategies include:
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically active sites can slow down CYP450-mediated oxidation due to the kinetic isotope effect.[7]
-
Bioisosteric Replacement: Substituting metabolically susceptible groups with bioisosteres that are more resistant to metabolism can enhance stability. For instance, replacing a metabolically labile methoxy (B1213986) group with a more stable fluoro or cyclopropyl (B3062369) group.[7][8] For this compound, which contains a thiophene (B33073) ring known to be susceptible to metabolism, bioisosteric replacement of the thiophene with other five-membered heterocycles could be explored.[9]
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups near a metabolic soft spot can decrease its susceptibility to oxidative metabolism.
-
Conformational Constraint: Introducing conformational rigidity, for example through cyclization, can sometimes prevent the optimal binding of the molecule to the active site of metabolizing enzymes.[4]
Q4: What are the primary metabolic pathways for non-nucleoside NS5B inhibitors?
A4: For non-nucleoside inhibitors of NS5B, the primary metabolic pathways often involve oxidation reactions catalyzed by CYP450 enzymes. Common reactions include hydroxylation of aliphatic or aromatic rings and N-dealkylation. For instance, in a related non-nucleoside inhibitor, cyclohexyl hydroxylation and N-deethylation were identified as the main metabolic routes. Given this compound's structure, potential metabolic pathways could include oxidation of the thiophene ring, hydroxylation of the cyclohexyl or tetrahydrofuran (B95107) moieties, and N-dealkylation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro metabolic stability assessment of this compound derivatives.
Liver Microsomal Stability Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate experiments. | - Inconsistent pipetting of microsomes, substrate, or cofactors. - Microsomal protein concentration not uniform across wells. - Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure proper mixing. - Gently vortex the microsomal stock before aliquoting. - Use a calibrated incubator and monitor the temperature. |
| Compound appears too stable (no significant degradation). | - Inactive microsomes or NADPH regenerating system. - Low intrinsic clearance of the compound. - Compound concentration is too high, saturating the enzymes. | - Use a positive control with known high clearance to verify assay performance. - Increase the incubation time or microsomal protein concentration. - Test a lower substrate concentration. |
| Compound appears too unstable (degrades too quickly). | - High intrinsic clearance of the compound. - Chemical instability in the incubation buffer. - Non-specific binding to the plate or microsomes. | - Reduce the incubation time or microsomal protein concentration. - Run a control incubation without microsomes to assess chemical stability. - Use low-binding plates and consider including a small percentage of organic solvent in the buffer. |
Hepatocyte Stability Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low cell viability. | - Improper thawing or handling of cryopreserved hepatocytes. - Contamination of cell culture medium. - Cytotoxicity of the test compound. | - Follow the supplier's protocol for thawing and handling hepatocytes strictly. - Use aseptic techniques and fresh, sterile media. - Assess the cytotoxicity of the compound at the tested concentration. |
| Inconsistent metabolic activity. | - Variation in cell density between wells. - Cells are not fully recovered or functional after thawing. | - Ensure a homogenous cell suspension before plating. - Allow for a sufficient pre-incubation period for cell recovery. |
| Discrepancy between microsomal and hepatocyte stability data. | - The compound is primarily metabolized by Phase II enzymes, which are more active in hepatocytes. - The compound is a substrate for uptake or efflux transporters present in hepatocytes but not in microsomes. | - Analyze for the formation of conjugated metabolites (e.g., glucuronides, sulfates). - Consider performing transporter interaction studies. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement. | - Co-eluting matrix components (e.g., phospholipids, salts) from the biological matrix affecting the ionization of the analyte.[1][10] | - Optimize Chromatography: Modify the gradient to better separate the analyte from the suppression zone.[10] - Improve Sample Preparation: Use a more rigorous sample cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation.[10] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[10] - Dilute the Sample: This can reduce the concentration of interfering matrix components.[10] |
| Poor peak shape (tailing, fronting, or splitting). | - Column degradation or contamination. - Inappropriate mobile phase pH for the analyte. - Sample solvent is too strong compared to the mobile phase. | - Flush the column with a strong solvent or replace it if necessary. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reconstitute the final sample in a solvent similar in strength to the initial mobile phase. |
| Low sensitivity or no signal. | - Poor ionization of the analyte. - Analyte degradation in the ion source. - Incorrect mass transition settings. | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Check for analyte stability under ion source conditions. - Infuse the analyte directly into the mass spectrometer to optimize the MRM transitions. |
Data Presentation
Comparative Metabolic Stability of Representative Thiophene-Containing HCV Inhibitors
Since specific comparative data for a series of this compound derivatives is not publicly available, the following table presents representative data for a series of thiophene urea (B33335) derivatives, which share a key structural motif with this compound and are also HCV inhibitors. This data illustrates how metabolic stability can be assessed and compared.[11]
| Compound | Structure | Human Liver Microsome Stability (% remaining after 1 hr) | Mouse Liver Microsome Stability (% remaining after 1 hr) |
| J2H-1701 | Thiophen Urea Derivative 1 | > 95% | > 95% |
| HCV-2602 | Thiophen Urea Derivative 2 | > 95% | > 95% |
| HCV-2694 | Thiophen Urea Derivative 3 | > 95% | > 95% |
Note: The data indicates good metabolic stability for these compounds in both human and mouse liver microsomes.[11]
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound derivatives using liver microsomes.
Materials:
-
Test compounds (this compound derivatives)
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds, positive controls, and internal standard.
-
On the day of the experiment, thaw the liver microsomes and NADPH regenerating system on ice.
-
Prepare the incubation mixture containing liver microsomes in phosphate buffer.
-
-
Incubation:
-
Add the test compound to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of Radalbuvir Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the metabolic stability of Radalbuvir derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for this compound derivatives?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] For this compound derivatives, which are non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, high metabolic stability is crucial.[2][3] It ensures that the drug remains in the body long enough to exert its antiviral effect, leading to improved pharmacokinetic properties such as a longer half-life and better oral bioavailability.[1][4] Poor metabolic stability can result in rapid clearance of the compound, diminishing its therapeutic efficacy.[1]
Q2: Which enzyme systems are primarily responsible for the metabolism of this compound and its derivatives?
A2: The metabolism of many antiviral drugs, including non-nucleoside inhibitors, is predominantly carried out by the cytochrome P450 (CYP450) enzyme system located in the liver.[5] Specifically, CYP3A4 is a major enzyme involved in the metabolism of over 50% of marketed drugs. While specific data for this compound is not publicly detailed, it is highly probable that CYP enzymes, particularly from the CYP1, 2, and 3 families, are involved in its metabolism.[6] To identify the specific CYP isozymes responsible for metabolizing a this compound derivative, a CYP450 reaction phenotyping study is recommended.[6]
Q3: How can I improve the metabolic stability of my this compound derivative?
A3: Improving metabolic stability often involves structural modifications to block or reduce the rate of metabolism at labile sites. Common strategies include:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down CYP450-mediated oxidation due to the kinetic isotope effect.[7]
-
Bioisosteric Replacement: Substituting metabolically susceptible groups with bioisosteres that are more resistant to metabolism can enhance stability. For instance, replacing a metabolically labile methoxy group with a more stable fluoro or cyclopropyl group.[7][8] For this compound, which contains a thiophene ring known to be susceptible to metabolism, bioisosteric replacement of the thiophene with other five-membered heterocycles could be explored.[9]
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups near a metabolic soft spot can decrease its susceptibility to oxidative metabolism.
-
Conformational Constraint: Introducing conformational rigidity, for example through cyclization, can sometimes prevent the optimal binding of the molecule to the active site of metabolizing enzymes.[4]
Q4: What are the primary metabolic pathways for non-nucleoside NS5B inhibitors?
A4: For non-nucleoside inhibitors of NS5B, the primary metabolic pathways often involve oxidation reactions catalyzed by CYP450 enzymes. Common reactions include hydroxylation of aliphatic or aromatic rings and N-dealkylation. For instance, in a related non-nucleoside inhibitor, cyclohexyl hydroxylation and N-deethylation were identified as the main metabolic routes. Given this compound's structure, potential metabolic pathways could include oxidation of the thiophene ring, hydroxylation of the cyclohexyl or tetrahydrofuran moieties, and N-dealkylation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro metabolic stability assessment of this compound derivatives.
Liver Microsomal Stability Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate experiments. | - Inconsistent pipetting of microsomes, substrate, or cofactors. - Microsomal protein concentration not uniform across wells. - Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure proper mixing. - Gently vortex the microsomal stock before aliquoting. - Use a calibrated incubator and monitor the temperature. |
| Compound appears too stable (no significant degradation). | - Inactive microsomes or NADPH regenerating system. - Low intrinsic clearance of the compound. - Compound concentration is too high, saturating the enzymes. | - Use a positive control with known high clearance to verify assay performance. - Increase the incubation time or microsomal protein concentration. - Test a lower substrate concentration. |
| Compound appears too unstable (degrades too quickly). | - High intrinsic clearance of the compound. - Chemical instability in the incubation buffer. - Non-specific binding to the plate or microsomes. | - Reduce the incubation time or microsomal protein concentration. - Run a control incubation without microsomes to assess chemical stability. - Use low-binding plates and consider including a small percentage of organic solvent in the buffer. |
Hepatocyte Stability Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low cell viability. | - Improper thawing or handling of cryopreserved hepatocytes. - Contamination of cell culture medium. - Cytotoxicity of the test compound. | - Follow the supplier's protocol for thawing and handling hepatocytes strictly. - Use aseptic techniques and fresh, sterile media. - Assess the cytotoxicity of the compound at the tested concentration. |
| Inconsistent metabolic activity. | - Variation in cell density between wells. - Cells are not fully recovered or functional after thawing. | - Ensure a homogenous cell suspension before plating. - Allow for a sufficient pre-incubation period for cell recovery. |
| Discrepancy between microsomal and hepatocyte stability data. | - The compound is primarily metabolized by Phase II enzymes, which are more active in hepatocytes. - The compound is a substrate for uptake or efflux transporters present in hepatocytes but not in microsomes. | - Analyze for the formation of conjugated metabolites (e.g., glucuronides, sulfates). - Consider performing transporter interaction studies. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement. | - Co-eluting matrix components (e.g., phospholipids, salts) from the biological matrix affecting the ionization of the analyte.[1][10] | - Optimize Chromatography: Modify the gradient to better separate the analyte from the suppression zone.[10] - Improve Sample Preparation: Use a more rigorous sample cleanup method like solid-phase extraction (SPE) instead of simple protein precipitation.[10] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.[10] - Dilute the Sample: This can reduce the concentration of interfering matrix components.[10] |
| Poor peak shape (tailing, fronting, or splitting). | - Column degradation or contamination. - Inappropriate mobile phase pH for the analyte. - Sample solvent is too strong compared to the mobile phase. | - Flush the column with a strong solvent or replace it if necessary. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Reconstitute the final sample in a solvent similar in strength to the initial mobile phase. |
| Low sensitivity or no signal. | - Poor ionization of the analyte. - Analyte degradation in the ion source. - Incorrect mass transition settings. | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Check for analyte stability under ion source conditions. - Infuse the analyte directly into the mass spectrometer to optimize the MRM transitions. |
Data Presentation
Comparative Metabolic Stability of Representative Thiophene-Containing HCV Inhibitors
Since specific comparative data for a series of this compound derivatives is not publicly available, the following table presents representative data for a series of thiophene urea derivatives, which share a key structural motif with this compound and are also HCV inhibitors. This data illustrates how metabolic stability can be assessed and compared.[11]
| Compound | Structure | Human Liver Microsome Stability (% remaining after 1 hr) | Mouse Liver Microsome Stability (% remaining after 1 hr) |
| J2H-1701 | Thiophen Urea Derivative 1 | > 95% | > 95% |
| HCV-2602 | Thiophen Urea Derivative 2 | > 95% | > 95% |
| HCV-2694 | Thiophen Urea Derivative 3 | > 95% | > 95% |
Note: The data indicates good metabolic stability for these compounds in both human and mouse liver microsomes.[11]
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound derivatives using liver microsomes.
Materials:
-
Test compounds (this compound derivatives)
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds, positive controls, and internal standard.
-
On the day of the experiment, thaw the liver microsomes and NADPH regenerating system on ice.
-
Prepare the incubation mixture containing liver microsomes in phosphate buffer.
-
-
Incubation:
-
Add the test compound to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. RETRACTED ARTICLE: Thiophen urea derivatives as a new class of hepatitis C virus entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Radalbuvir antiviral assays
Welcome to the technical support center for Radalbuvir antiviral assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as GS-9669, is an experimental, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] By binding to a specific allosteric site on the NS5B polymerase, this compound blocks the enzyme's ability to replicate the viral RNA genome, thus inhibiting viral propagation.[2][4]
Q2: Which antiviral assays are commonly used to evaluate this compound's efficacy?
The antiviral activity of this compound is typically assessed using a variety of in vitro assays, including:
-
Replicon-based assays: These assays utilize cells containing subgenomic HCV replicons that express a reporter gene (e.g., luciferase) to quantify viral replication.
-
Plaque Reduction Assays (PRA): This classic virology technique measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
-
Quantitative RT-PCR (qRT-PCR) assays: These assays quantify the amount of viral RNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.
-
Cell Viability/Cytotoxicity Assays: These are crucial for assessing the toxic effects of the drug on the host cells to determine its selectivity index (SI).
Q3: What are the expected EC50 values for this compound?
Reported EC50 values for this compound can vary depending on the HCV genotype and the specific assay used. For example, against HCV genotype 1a, the intrinsic EC50 is approximately 2.9 nM, and for genotype 1b, it is around 6 nM.[2] In cell-based assays using Huh-7 cells infected with genotype 1a, an EC50 of 128 nM has been reported.[2]
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
Question: We are observing significant variability in the calculated EC50 values for this compound across different experimental runs of our replicon assay. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure cells are in the logarithmic growth phase and evenly suspended before plating. Optimize and standardize the cell seeding density for all experiments.[5][6][7] |
| Cell Passage Number | High passage numbers can alter cell characteristics and response to treatment.[8][9] Use cells within a consistent and low passage number range for all assays. |
| Compound Solubility and Stability | This compound, as a small molecule, may precipitate at higher concentrations. Visually inspect for precipitation. Prepare fresh drug dilutions for each experiment from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[10] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells.[10][11] |
| "Edge Effect" in Microplates | Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health.[10][11] Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS. |
Issue 2: No Dose-Dependent Inhibition Observed in Plaque Reduction Assay
Question: Our plaque reduction assay with this compound is not showing a clear dose-dependent decrease in plaque formation. What should we investigate?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Virus Titer | An inaccurate viral titer can lead to an inappropriate multiplicity of infection (MOI). Re-titer the virus stock. Ensure the MOI used results in a countable number of plaques in the control wells.[12][13][14] |
| Suboptimal Incubation Times | The timing of drug addition relative to infection is critical.[15] Ensure the pre-incubation, infection, and treatment periods are optimized and consistent. |
| Cell Monolayer Health | The cell monolayer should be confluent and healthy at the time of infection.[14] Issues with cell viability will impact plaque formation. |
| Agar/Overlay Issues | The concentration and temperature of the agarose (B213101) or methylcellulose (B11928114) overlay can affect plaque development.[14] Ensure the overlay is prepared correctly and applied at a temperature that does not harm the cells. |
| Drug Inactivation | Components in the culture medium could potentially interact with and inactivate this compound. Review the composition of your media and overlay. |
Issue 3: High Background Signal in qRT-PCR Assay
Question: We are detecting a high viral RNA signal in our no-template controls (NTCs) and uninfected cell controls in our qRT-PCR assay for this compound's effectiveness. What could be the problem?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | One or more of the qPCR reagents (primers, probes, master mix, water) may be contaminated with viral RNA or amplicons. Use fresh, dedicated reagents and filter pipette tips.[16] |
| Primer-Dimer Formation | Non-specific amplification due to primer-dimers can generate a signal. Optimize primer concentrations and the annealing temperature of your qPCR protocol.[16][17] |
| Cross-Contamination | Contamination between wells during sample preparation or plating can lead to false positives.[11] Maintain a strict aseptic technique and change pipette tips between samples. |
| Genomic DNA Contamination | If primers can also amplify host cell DNA, this can contribute to background signal. Treat RNA samples with DNase before reverse transcription. |
Data Presentation
Table 1: Example EC50 and CC50 Values for this compound
| Assay Type | HCV Genotype | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Replicon Assay | 1b | Huh-7 | 6 | >50 | >8333 |
| Plaque Reduction | 1a | Huh-7.5 | 15 | >50 | >3333 |
| qRT-PCR | 1a | Huh-7 | 10 | >50 | >5000 |
Note: These are example values and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: HCV Replicon Assay (Luciferase-Based)
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle controls (DMSO only) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis: Normalize the luciferase signal of treated wells to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Plaque Reduction Assay (PRA)
-
Cell Seeding: Seed Huh-7.5 cells in a 24-well plate to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of your HCV stock in serum-free DMEM.
-
Infection: Aspirate the media from the cells and infect the monolayer with 200 µL of the virus dilution (aiming for 50-100 plaques per well). Incubate for 2 hours at 37°C, rocking the plate every 30 minutes.
-
Treatment and Overlay: During the infection period, prepare a 1.2% agarose solution and mix it 1:1 with 2x DMEM containing 4% FBS and the desired concentrations of this compound.
-
Overlay Application: After the 2-hour infection, aspirate the viral inoculum and gently add 1 mL of the agarose-media-drug mixture to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the vehicle control for each drug concentration and determine the EC50.
Visualizations
Caption: A flowchart for troubleshooting inconsistent this compound assay results.
Caption: Mechanism of action of this compound on the HCV NS5B polymerase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Viral Titrations | VectorBuilder [en.vectorbuilder.com]
- 13. Troubleshooting Low Viral Titer | VectorBuilder [en.vectorbuilder.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture [frontiersin.org]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. dispendix.com [dispendix.com]
Troubleshooting inconsistent results in Radalbuvir antiviral assays
Welcome to the technical support center for Radalbuvir antiviral assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as GS-9669, is an experimental, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3] By binding to a specific allosteric site on the NS5B polymerase, this compound blocks the enzyme's ability to replicate the viral RNA genome, thus inhibiting viral propagation.[2][4]
Q2: Which antiviral assays are commonly used to evaluate this compound's efficacy?
The antiviral activity of this compound is typically assessed using a variety of in vitro assays, including:
-
Replicon-based assays: These assays utilize cells containing subgenomic HCV replicons that express a reporter gene (e.g., luciferase) to quantify viral replication.
-
Plaque Reduction Assays (PRA): This classic virology technique measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
-
Quantitative RT-PCR (qRT-PCR) assays: These assays quantify the amount of viral RNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.
-
Cell Viability/Cytotoxicity Assays: These are crucial for assessing the toxic effects of the drug on the host cells to determine its selectivity index (SI).
Q3: What are the expected EC50 values for this compound?
Reported EC50 values for this compound can vary depending on the HCV genotype and the specific assay used. For example, against HCV genotype 1a, the intrinsic EC50 is approximately 2.9 nM, and for genotype 1b, it is around 6 nM.[2] In cell-based assays using Huh-7 cells infected with genotype 1a, an EC50 of 128 nM has been reported.[2]
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
Question: We are observing significant variability in the calculated EC50 values for this compound across different experimental runs of our replicon assay. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure cells are in the logarithmic growth phase and evenly suspended before plating. Optimize and standardize the cell seeding density for all experiments.[5][6][7] |
| Cell Passage Number | High passage numbers can alter cell characteristics and response to treatment.[8][9] Use cells within a consistent and low passage number range for all assays. |
| Compound Solubility and Stability | This compound, as a small molecule, may precipitate at higher concentrations. Visually inspect for precipitation. Prepare fresh drug dilutions for each experiment from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[10] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells.[10][11] |
| "Edge Effect" in Microplates | Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health.[10][11] Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS. |
Issue 2: No Dose-Dependent Inhibition Observed in Plaque Reduction Assay
Question: Our plaque reduction assay with this compound is not showing a clear dose-dependent decrease in plaque formation. What should we investigate?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Virus Titer | An inaccurate viral titer can lead to an inappropriate multiplicity of infection (MOI). Re-titer the virus stock. Ensure the MOI used results in a countable number of plaques in the control wells.[12][13][14] |
| Suboptimal Incubation Times | The timing of drug addition relative to infection is critical.[15] Ensure the pre-incubation, infection, and treatment periods are optimized and consistent. |
| Cell Monolayer Health | The cell monolayer should be confluent and healthy at the time of infection.[14] Issues with cell viability will impact plaque formation. |
| Agar/Overlay Issues | The concentration and temperature of the agarose or methylcellulose overlay can affect plaque development.[14] Ensure the overlay is prepared correctly and applied at a temperature that does not harm the cells. |
| Drug Inactivation | Components in the culture medium could potentially interact with and inactivate this compound. Review the composition of your media and overlay. |
Issue 3: High Background Signal in qRT-PCR Assay
Question: We are detecting a high viral RNA signal in our no-template controls (NTCs) and uninfected cell controls in our qRT-PCR assay for this compound's effectiveness. What could be the problem?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | One or more of the qPCR reagents (primers, probes, master mix, water) may be contaminated with viral RNA or amplicons. Use fresh, dedicated reagents and filter pipette tips.[16] |
| Primer-Dimer Formation | Non-specific amplification due to primer-dimers can generate a signal. Optimize primer concentrations and the annealing temperature of your qPCR protocol.[16][17] |
| Cross-Contamination | Contamination between wells during sample preparation or plating can lead to false positives.[11] Maintain a strict aseptic technique and change pipette tips between samples. |
| Genomic DNA Contamination | If primers can also amplify host cell DNA, this can contribute to background signal. Treat RNA samples with DNase before reverse transcription. |
Data Presentation
Table 1: Example EC50 and CC50 Values for this compound
| Assay Type | HCV Genotype | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Replicon Assay | 1b | Huh-7 | 6 | >50 | >8333 |
| Plaque Reduction | 1a | Huh-7.5 | 15 | >50 | >3333 |
| qRT-PCR | 1a | Huh-7 | 10 | >50 | >5000 |
Note: These are example values and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: HCV Replicon Assay (Luciferase-Based)
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle controls (DMSO only) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis: Normalize the luciferase signal of treated wells to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Plaque Reduction Assay (PRA)
-
Cell Seeding: Seed Huh-7.5 cells in a 24-well plate to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of your HCV stock in serum-free DMEM.
-
Infection: Aspirate the media from the cells and infect the monolayer with 200 µL of the virus dilution (aiming for 50-100 plaques per well). Incubate for 2 hours at 37°C, rocking the plate every 30 minutes.
-
Treatment and Overlay: During the infection period, prepare a 1.2% agarose solution and mix it 1:1 with 2x DMEM containing 4% FBS and the desired concentrations of this compound.
-
Overlay Application: After the 2-hour infection, aspirate the viral inoculum and gently add 1 mL of the agarose-media-drug mixture to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the vehicle control for each drug concentration and determine the EC50.
Visualizations
Caption: A flowchart for troubleshooting inconsistent this compound assay results.
Caption: Mechanism of action of this compound on the HCV NS5B polymerase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Viral Titrations | VectorBuilder [en.vectorbuilder.com]
- 13. Troubleshooting Low Viral Titer | VectorBuilder [en.vectorbuilder.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture [frontiersin.org]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. dispendix.com [dispendix.com]
Addressing Radalbuvir instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with Radalbuvir during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound (also known as GS-9669) is an experimental, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] For routine handling and storage, the following conditions are recommended:
-
Short-term (days to weeks): Store as a dry powder in a dark, dry environment at 0 - 4°C.
-
Long-term (months to years): For optimal stability, store as a dry powder in a dark, dry environment at -20°C.
-
In Solution: Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use. For long-term storage in solution, -80°C is preferable to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What are the known solvents for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is reported to be insoluble in water.
Q3: Is this compound a prodrug?
Current literature does not classify this compound as a prodrug. Its mechanism of action involves direct, allosteric binding to the NS5B polymerase, rather than requiring metabolic activation to an active form.[3][4]
Q4: What potential chemical liabilities in the this compound structure could lead to instability?
The chemical structure of this compound contains several functional groups that could be susceptible to degradation under suboptimal conditions:
-
Thiophene-2-carboxylic acid: The thiophene (B33073) ring can be susceptible to oxidation, potentially forming S-oxides or undergoing ring-opening reactions under strong oxidative stress.[5]
-
Amide Bond: The amide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to cleavage of the molecule.
-
Ether Linkage: The ether bond connected to the cyclohexyl ring could undergo cleavage under harsh acidic conditions.
-
Tertiary Alcohol: The hydroxyl group on the cyclohexyl ring could be prone to dehydration, especially at elevated temperatures in the presence of acid.
Troubleshooting Guide
Issue 1: I observe a significant loss of this compound potency in my assay after storing the stock solution.
-
Question: Was the stock solution stored at the correct temperature and protected from light?
-
Answer: this compound solutions should be stored at -20°C or -80°C. Exposure to ambient temperature or light can accelerate degradation. It is advisable to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Question: What solvent was used for the stock solution?
-
Answer: DMSO is the recommended solvent. Using protic solvents or aqueous buffers for long-term storage is not recommended due to lower solubility and potential for hydrolysis.
-
-
Question: Have you checked for the appearance of new peaks in your analytical chromatogram?
-
Answer: The appearance of new, smaller peaks alongside the main this compound peak is a strong indicator of degradation. A stability-indicating method, such as the one detailed in the "Experimental Protocols" section, should be used to resolve the parent compound from any potential degradants.
-
Issue 2: I see a precipitate forming in my this compound stock solution upon thawing.
-
Question: What is the concentration of your stock solution?
-
Answer: this compound has limited solubility. If the concentration is too high, it may precipitate out of solution as the temperature changes. Try preparing a more dilute stock solution.
-
-
Question: How was the solution thawed?
-
Answer: Thaw the frozen stock solution completely at room temperature and ensure it is vortexed thoroughly before use to ensure homogeneity. Incomplete thawing or mixing can result in localized super-saturation and precipitation.
-
Issue 3: My experimental results are inconsistent, and I suspect compound instability in my assay buffer.
-
Question: What is the pH of your aqueous assay buffer?
-
Answer: Extreme pH values (highly acidic or basic) can promote the hydrolysis of the amide bond in this compound. It is recommended to work with buffers in the neutral pH range (pH 6.0-7.5) if possible. Perform a preliminary test by incubating this compound in the assay buffer for the duration of the experiment and analyzing the sample for degradation.
-
-
Question: Does your assay medium contain any oxidizing agents?
-
Answer: Strong oxidizing agents can degrade the thiophene ring.[5] If such agents are present, consider their compatibility with this compound or find alternative reagents.
-
Quantitative Data Summary
The following tables present illustrative, hypothetical data on this compound's stability under forced degradation conditions. This data is intended to provide a general expectation of degradation patterns and should be confirmed experimentally.
Table 1: Illustrative Degradation of this compound Under Various Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl (60°C) | 24 | 85.2% | DP-1 (Hydrolysis) |
| 0.1 M NaOH (60°C) | 24 | 78.5% | DP-1 (Hydrolysis) |
| 10% H₂O₂ (RT) | 24 | 89.7% | DP-2 (Oxidation) |
| Thermal (80°C, Solid) | 48 | 96.3% | Minor, unspecified |
| Photolytic (UV Light) | 24 | 92.1% | Minor, unspecified |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method designed to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with UV or PDA detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
4. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in DMSO.
-
Dilute the stock solution with the diluent to a final concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to validate the stability-indicating nature of the analytical method.[6][7]
1. Preparation of Stress Samples (Target concentration ~500 µg/mL):
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Store the solid powder of this compound in an oven at 80°C for 48 hours. Then, dissolve in diluent.
-
Photolytic Degradation: Expose a solution of this compound (in diluent) to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
2. Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the diluent to a final concentration of 50 µg/mL.
-
Analyze by the stability-indicating RP-HPLC method described above.
-
Characterize major degradation products using LC-MS/MS to propose degradation pathways.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
Addressing Radalbuvir instability in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with Radalbuvir during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound (also known as GS-9669) is an experimental, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] For routine handling and storage, the following conditions are recommended:
-
Short-term (days to weeks): Store as a dry powder in a dark, dry environment at 0 - 4°C.
-
Long-term (months to years): For optimal stability, store as a dry powder in a dark, dry environment at -20°C.
-
In Solution: Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use. For long-term storage in solution, -80°C is preferable to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What are the known solvents for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is reported to be insoluble in water.
Q3: Is this compound a prodrug?
Current literature does not classify this compound as a prodrug. Its mechanism of action involves direct, allosteric binding to the NS5B polymerase, rather than requiring metabolic activation to an active form.[3][4]
Q4: What potential chemical liabilities in the this compound structure could lead to instability?
The chemical structure of this compound contains several functional groups that could be susceptible to degradation under suboptimal conditions:
-
Thiophene-2-carboxylic acid: The thiophene ring can be susceptible to oxidation, potentially forming S-oxides or undergoing ring-opening reactions under strong oxidative stress.[5]
-
Amide Bond: The amide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to cleavage of the molecule.
-
Ether Linkage: The ether bond connected to the cyclohexyl ring could undergo cleavage under harsh acidic conditions.
-
Tertiary Alcohol: The hydroxyl group on the cyclohexyl ring could be prone to dehydration, especially at elevated temperatures in the presence of acid.
Troubleshooting Guide
Issue 1: I observe a significant loss of this compound potency in my assay after storing the stock solution.
-
Question: Was the stock solution stored at the correct temperature and protected from light?
-
Answer: this compound solutions should be stored at -20°C or -80°C. Exposure to ambient temperature or light can accelerate degradation. It is advisable to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
-
Question: What solvent was used for the stock solution?
-
Answer: DMSO is the recommended solvent. Using protic solvents or aqueous buffers for long-term storage is not recommended due to lower solubility and potential for hydrolysis.
-
-
Question: Have you checked for the appearance of new peaks in your analytical chromatogram?
-
Answer: The appearance of new, smaller peaks alongside the main this compound peak is a strong indicator of degradation. A stability-indicating method, such as the one detailed in the "Experimental Protocols" section, should be used to resolve the parent compound from any potential degradants.
-
Issue 2: I see a precipitate forming in my this compound stock solution upon thawing.
-
Question: What is the concentration of your stock solution?
-
Answer: this compound has limited solubility. If the concentration is too high, it may precipitate out of solution as the temperature changes. Try preparing a more dilute stock solution.
-
-
Question: How was the solution thawed?
-
Answer: Thaw the frozen stock solution completely at room temperature and ensure it is vortexed thoroughly before use to ensure homogeneity. Incomplete thawing or mixing can result in localized super-saturation and precipitation.
-
Issue 3: My experimental results are inconsistent, and I suspect compound instability in my assay buffer.
-
Question: What is the pH of your aqueous assay buffer?
-
Answer: Extreme pH values (highly acidic or basic) can promote the hydrolysis of the amide bond in this compound. It is recommended to work with buffers in the neutral pH range (pH 6.0-7.5) if possible. Perform a preliminary test by incubating this compound in the assay buffer for the duration of the experiment and analyzing the sample for degradation.
-
-
Question: Does your assay medium contain any oxidizing agents?
-
Answer: Strong oxidizing agents can degrade the thiophene ring.[5] If such agents are present, consider their compatibility with this compound or find alternative reagents.
-
Quantitative Data Summary
The following tables present illustrative, hypothetical data on this compound's stability under forced degradation conditions. This data is intended to provide a general expectation of degradation patterns and should be confirmed experimentally.
Table 1: Illustrative Degradation of this compound Under Various Stress Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products Observed |
| 0.1 M HCl (60°C) | 24 | 85.2% | DP-1 (Hydrolysis) |
| 0.1 M NaOH (60°C) | 24 | 78.5% | DP-1 (Hydrolysis) |
| 10% H₂O₂ (RT) | 24 | 89.7% | DP-2 (Oxidation) |
| Thermal (80°C, Solid) | 48 | 96.3% | Minor, unspecified |
| Photolytic (UV Light) | 24 | 92.1% | Minor, unspecified |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method designed to separate this compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with UV or PDA detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
4. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in DMSO.
-
Dilute the stock solution with the diluent to a final concentration of 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to validate the stability-indicating nature of the analytical method.[6][7]
1. Preparation of Stress Samples (Target concentration ~500 µg/mL):
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Store the solid powder of this compound in an oven at 80°C for 48 hours. Then, dissolve in diluent.
-
Photolytic Degradation: Expose a solution of this compound (in diluent) to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
2. Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the diluent to a final concentration of 50 µg/mL.
-
Analyze by the stability-indicating RP-HPLC method described above.
-
Characterize major degradation products using LC-MS/MS to propose degradation pathways.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
Validation & Comparative
A Comparative Analysis of Radalbuvir and Other NS5B Polymerase Inhibitors for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with the NS5B polymerase being a prime target for therapeutic intervention. This guide provides a comparative overview of the efficacy of Radalbuvir (GS-9669), an experimental non-nucleoside NS5B inhibitor, against other notable NS5B inhibitors, supported by available clinical trial data and experimental methodologies.
Introduction to NS5B Polymerase Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it an attractive target for antiviral drugs.[1][2] Inhibitors of NS5B are broadly classified into two categories:
-
Nucleoside/Nucleotide Analogue Inhibitors (NIs): These compounds mimic natural polymerase substrates. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the elongating viral RNA strand, leading to premature chain termination.[1][3] Sofosbuvir is a prominent example of this class.[4]
-
Non-Nucleoside Analogue Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing conformational changes that suppress its enzymatic activity.[1][3] NNIs do not require metabolic activation and do not compete with nucleotide substrates.[5] this compound, Dasabuvir (B606944), and Beclabuvir (B1262438) fall into this category.[6][7][8]
Mechanism of Action of NS5B Inhibitors
The distinct mechanisms of NIs and NNIs are crucial to their antiviral activity and resistance profiles.
Comparative Efficacy of NS5B Inhibitors
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA levels at 12 or 24 weeks after the completion of therapy. The following tables summarize key efficacy data for this compound and other selected NS5B inhibitors. It is important to note that this compound's development was discontinued (B1498344) after Phase 2 trials, limiting the availability of comparative late-stage clinical data.[8][9]
Table 1: Efficacy of this compound in Combination Therapies (Phase 2 Data)
| Trial Name / Regimen | HCV Genotype | Patient Population | Treatment Duration | SVR12 Rate |
| NCT01984294 (Sofosbuvir/Ledipasvir + this compound) | 1 | Treatment-naïve or experienced with cirrhosis | 12 weeks | Not yet reported in detail |
| NCT01826981 (Sofosbuvir-containing regimens) | 1, 2, 3 | - | 12 weeks | Not yet reported in detail |
Table 2: Efficacy of Other NS5B Inhibitors in Combination Therapies
| Inhibitor (Class) | Combination Regimen | HCV Genotype | Patient Population | Treatment Duration | SVR12 Rate |
| Sofosbuvir (NI) | Sofosbuvir + Ribavirin (B1680618) | 2, 3 | Treatment-naïve | 12 weeks | 97% (GT2), 56% (GT3)[10] |
| Sofosbuvir + Peginterferon + Ribavirin (NEUTRINO trial) | 1, 4, 5, 6 | Treatment-naïve | 12 weeks | 90%[4][11] | |
| Sofosbuvir/Velpatasvir ± Ribavirin | Decompensated Cirrhosis | 12 or 24 weeks | 83-94%[12] | ||
| Dasabuvir (NNI) | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin (PEARL-II, III, IV trials) | 1a, 1b | Treatment-naïve & experienced | 12 weeks | 90-100%[13] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + low-dose Ribavirin (GEODE-II study) | 1a | Treatment-naïve or experienced, without cirrhosis | 12 weeks | 89.5%[14] | |
| Beclabuvir (NNI) | Beclabuvir + Peginterferon + Ribavirin | 1 | Treatment-naïve | 48 weeks | 76.9% (75mg dose)[7] |
| Daclatasvir (B1663022) + Asunaprevir (B1667651) + Beclabuvir (UNITY trials) | 1 | Treatment-naïve | 12 weeks | 92-100%[15] | |
| Mericitabine (B1676298) (NI) | Mericitabine + Peginterferon + Ribavirin (PROPEL & JUMP-C trials) | 1, 4 | Treatment-naïve | 24 weeks | >80% (undetectable HCV RNA)[16] |
Experimental Protocols: Assessing Antiviral Efficacy
The determination of SVR is a standardized endpoint in HCV clinical trials. The general workflow for a Phase 3 clinical trial evaluating an NS5B inhibitor-containing regimen is outlined below.
Key Methodological Components:
-
Patient Population: Inclusion and exclusion criteria are rigorously defined, specifying HCV genotype, prior treatment experience, and the presence or absence of cirrhosis.
-
Treatment Regimen: The dosage and duration of the investigational drug in combination with other antivirals are clearly specified.
-
HCV RNA Quantification: A sensitive and validated assay, such as a real-time polymerase chain reaction (RT-PCR) with a lower limit of detection of <25 IU/mL, is used to measure viral load at baseline, during treatment, at the end of treatment, and at specified follow-up time points.
-
Primary Endpoint: The primary efficacy outcome is typically the SVR12 rate, with SVR24 often included as a secondary endpoint.
-
Safety and Tolerability: Adverse events are systematically recorded and graded throughout the trial to assess the safety profile of the treatment regimen.
Discussion and Conclusion
Direct comparisons of this compound's efficacy with approved NS5B inhibitors are challenging due to its discontinued development. However, the available data for other NNIs, such as Dasabuvir and Beclabuvir, demonstrate that when used in combination with other DAAs, high SVR rates can be achieved, particularly in patients with HCV genotype 1.[6][17][18]
Nucleoside inhibitors like Sofosbuvir have become a cornerstone of HCV therapy due to their pangenotypic activity, high barrier to resistance, and impressive SVR rates across diverse patient populations, including those with advanced liver disease.[4]
While this compound showed promise as an NS5B inhibitor, the field of HCV treatment has rapidly evolved with the approval of highly effective combination therapies. The data presented in this guide highlights the potent antiviral activity of targeting the NS5B polymerase and underscores the importance of combination therapy to achieve high cure rates and overcome resistance. Future research in this area may focus on developing pangenotypic inhibitors with even higher barriers to resistance and improved safety profiles for difficult-to-treat patient populations.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gilead reports positive results from two Phase III hepatitis C virus studies - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Sofosbuvir and Velpatasvir for HCV in Patients with Decompensated Cirrhosis - [medicinesresources.nhs.uk]
- 13. hepctip.ca [hepctip.ca]
- 14. Efficacy and safety of ombitasvir/paritaprevir/ritonavir and dasabuvir with low‐dose ribavirin in patients with chronic hepatitis C virus genotype 1a infection without cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Radalbuvir and Other NS5B Polymerase Inhibitors for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with the NS5B polymerase being a prime target for therapeutic intervention. This guide provides a comparative overview of the efficacy of Radalbuvir (GS-9669), an experimental non-nucleoside NS5B inhibitor, against other notable NS5B inhibitors, supported by available clinical trial data and experimental methodologies.
Introduction to NS5B Polymerase Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it an attractive target for antiviral drugs.[1][2] Inhibitors of NS5B are broadly classified into two categories:
-
Nucleoside/Nucleotide Analogue Inhibitors (NIs): These compounds mimic natural polymerase substrates. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the elongating viral RNA strand, leading to premature chain termination.[1][3] Sofosbuvir is a prominent example of this class.[4]
-
Non-Nucleoside Analogue Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing conformational changes that suppress its enzymatic activity.[1][3] NNIs do not require metabolic activation and do not compete with nucleotide substrates.[5] this compound, Dasabuvir, and Beclabuvir fall into this category.[6][7][8]
Mechanism of Action of NS5B Inhibitors
The distinct mechanisms of NIs and NNIs are crucial to their antiviral activity and resistance profiles.
Comparative Efficacy of NS5B Inhibitors
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA levels at 12 or 24 weeks after the completion of therapy. The following tables summarize key efficacy data for this compound and other selected NS5B inhibitors. It is important to note that this compound's development was discontinued after Phase 2 trials, limiting the availability of comparative late-stage clinical data.[8][9]
Table 1: Efficacy of this compound in Combination Therapies (Phase 2 Data)
| Trial Name / Regimen | HCV Genotype | Patient Population | Treatment Duration | SVR12 Rate |
| NCT01984294 (Sofosbuvir/Ledipasvir + this compound) | 1 | Treatment-naïve or experienced with cirrhosis | 12 weeks | Not yet reported in detail |
| NCT01826981 (Sofosbuvir-containing regimens) | 1, 2, 3 | - | 12 weeks | Not yet reported in detail |
Table 2: Efficacy of Other NS5B Inhibitors in Combination Therapies
| Inhibitor (Class) | Combination Regimen | HCV Genotype | Patient Population | Treatment Duration | SVR12 Rate |
| Sofosbuvir (NI) | Sofosbuvir + Ribavirin | 2, 3 | Treatment-naïve | 12 weeks | 97% (GT2), 56% (GT3)[10] |
| Sofosbuvir + Peginterferon + Ribavirin (NEUTRINO trial) | 1, 4, 5, 6 | Treatment-naïve | 12 weeks | 90%[4][11] | |
| Sofosbuvir/Velpatasvir ± Ribavirin | Decompensated Cirrhosis | 12 or 24 weeks | 83-94%[12] | ||
| Dasabuvir (NNI) | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin (PEARL-II, III, IV trials) | 1a, 1b | Treatment-naïve & experienced | 12 weeks | 90-100%[13] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + low-dose Ribavirin (GEODE-II study) | 1a | Treatment-naïve or experienced, without cirrhosis | 12 weeks | 89.5%[14] | |
| Beclabuvir (NNI) | Beclabuvir + Peginterferon + Ribavirin | 1 | Treatment-naïve | 48 weeks | 76.9% (75mg dose)[7] |
| Daclatasvir + Asunaprevir + Beclabuvir (UNITY trials) | 1 | Treatment-naïve | 12 weeks | 92-100%[15] | |
| Mericitabine (NI) | Mericitabine + Peginterferon + Ribavirin (PROPEL & JUMP-C trials) | 1, 4 | Treatment-naïve | 24 weeks | >80% (undetectable HCV RNA)[16] |
Experimental Protocols: Assessing Antiviral Efficacy
The determination of SVR is a standardized endpoint in HCV clinical trials. The general workflow for a Phase 3 clinical trial evaluating an NS5B inhibitor-containing regimen is outlined below.
Key Methodological Components:
-
Patient Population: Inclusion and exclusion criteria are rigorously defined, specifying HCV genotype, prior treatment experience, and the presence or absence of cirrhosis.
-
Treatment Regimen: The dosage and duration of the investigational drug in combination with other antivirals are clearly specified.
-
HCV RNA Quantification: A sensitive and validated assay, such as a real-time polymerase chain reaction (RT-PCR) with a lower limit of detection of <25 IU/mL, is used to measure viral load at baseline, during treatment, at the end of treatment, and at specified follow-up time points.
-
Primary Endpoint: The primary efficacy outcome is typically the SVR12 rate, with SVR24 often included as a secondary endpoint.
-
Safety and Tolerability: Adverse events are systematically recorded and graded throughout the trial to assess the safety profile of the treatment regimen.
Discussion and Conclusion
Direct comparisons of this compound's efficacy with approved NS5B inhibitors are challenging due to its discontinued development. However, the available data for other NNIs, such as Dasabuvir and Beclabuvir, demonstrate that when used in combination with other DAAs, high SVR rates can be achieved, particularly in patients with HCV genotype 1.[6][17][18]
Nucleoside inhibitors like Sofosbuvir have become a cornerstone of HCV therapy due to their pangenotypic activity, high barrier to resistance, and impressive SVR rates across diverse patient populations, including those with advanced liver disease.[4]
While this compound showed promise as an NS5B inhibitor, the field of HCV treatment has rapidly evolved with the approval of highly effective combination therapies. The data presented in this guide highlights the potent antiviral activity of targeting the NS5B polymerase and underscores the importance of combination therapy to achieve high cure rates and overcome resistance. Future research in this area may focus on developing pangenotypic inhibitors with even higher barriers to resistance and improved safety profiles for difficult-to-treat patient populations.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, placebo-controlled study of the NS5B inhibitor beclabuvir with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gilead reports positive results from two Phase III hepatitis C virus studies - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Sofosbuvir and Velpatasvir for HCV in Patients with Decompensated Cirrhosis - [medicinesresources.nhs.uk]
- 13. hepctip.ca [hepctip.ca]
- 14. Efficacy and safety of ombitasvir/paritaprevir/ritonavir and dasabuvir with low‐dose ribavirin in patients with chronic hepatitis C virus genotype 1a infection without cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daclatasvir, asunaprevir and beclabuvir fixed-dose combination for patients with genotype 1 chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatitis C viral kinetics with the nucleoside polymerase inhibitor mericitabine (RG7128) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beclabuvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beclabuvir in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Radalbuvir's Antiviral Efficacy in Primary Human Hepatocytes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental antiviral drug Radalbuvir (GS-9669) against other established direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. The focus is on the validation of antiviral activity within the most physiologically relevant in vitro model: primary human hepatocytes.
Executive Summary
Comparative Antiviral Activity
The following table summarizes the available in vitro efficacy data for this compound and its comparators. It is important to note the absence of specific data for this compound in primary human hepatocytes, highlighting a key area for future investigation.
| Drug/Combination | Target | Cell Type | Genotype | EC50 (nM) | Citation |
| This compound (GS-9669) | NS5B Polymerase (Non-Nucleoside Inhibitor) | Huh-7 (Hepatoma) | 1a | 3.1 | [2] |
| Huh-7 (Hepatoma) | 1b | 1.9 | [2] | ||
| Sofosbuvir | NS5B Polymerase (Nucleoside Inhibitor) | Replicon | 1b | 18 | [3] |
| Replicon | 2a | 40 | [3] | ||
| Replicon | 3a | 110 | [3] | ||
| Replicon | 4a | 30 | [3] | ||
| Glecaprevir/Pibrentasvir | NS3/4A Protease / NS5A | N/A | Pan-genotypic | High SVR rates in clinical trials | [4][5] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. SVR stands for Sustained Virologic Response, which is considered a cure for HCV.
Mechanism of Action and Signaling Pathways
This compound and Sofosbuvir: Targeting the Viral Polymerase
Both this compound and Sofosbuvir target the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for replicating the viral genome.[1][6] However, their mechanisms of inhibition differ significantly.
-
This compound is a non-nucleoside inhibitor (NNI). It binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders the enzyme inactive. This prevents the polymerase from synthesizing new viral RNA.
-
Sofosbuvir is a nucleoside analog prodrug. It is metabolized within the hepatocyte to its active triphosphate form. This active form mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase.[6] Once incorporated, it acts as a chain terminator, halting further RNA synthesis.
Figure 1. Inhibition of HCV NS5B Polymerase by this compound and Sofosbuvir.
Glecaprevir/Pibrentasvir: A Dual-Pronged Attack
The combination of Glecaprevir and Pibrentasvir targets two different essential HCV proteins:
-
Glecaprevir is an inhibitor of the NS3/4A protease. This enzyme is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By inhibiting this protease, Glecaprevir prevents the formation of the viral replication complex.
-
Pibrentasvir targets the NS5A protein. NS5A is a multi-functional protein involved in both viral RNA replication and the assembly of new virus particles.
The simultaneous inhibition of these two targets provides a high barrier to the development of drug resistance.
Experimental Protocols
The following section outlines a general workflow for assessing the antiviral activity of compounds like this compound in primary human hepatocytes.
Figure 2. Experimental workflow for antiviral activity assessment.
Detailed Methodology:
-
Isolation and Culture of Primary Human Hepatocytes:
-
Primary human hepatocytes are isolated from fresh liver tissue obtained from consented donors, typically through a two-step collagenase perfusion method.
-
Isolated hepatocytes are plated on collagen-coated plates in a specialized hepatocyte culture medium (e.g., Williams' E medium supplemented with growth factors and hormones).
-
Cells are allowed to attach and form a monolayer for 24-48 hours before infection.
-
-
HCV Infection:
-
Hepatocytes are infected with a cell culture-derived HCV (HCVcc) strain (e.g., Jc1) at a specific multiplicity of infection (MOI).
-
The virus inoculum is incubated with the cells for a defined period (e.g., 4-6 hours) to allow for viral entry.
-
After the incubation, the inoculum is removed, and the cells are washed to remove any unbound virus.
-
-
Antiviral Treatment:
-
Fresh culture medium containing serial dilutions of the antiviral compound (e.g., this compound, Sofosbuvir) is added to the infected cells. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
-
Quantification of HCV RNA:
-
Total RNA is extracted from the cells.
-
HCV RNA levels are quantified using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay targeting a conserved region of the HCV genome.
-
The results are normalized to an internal housekeeping gene (e.g., GAPDH).
-
-
Assessment of Cell Viability:
-
In parallel, the cytotoxicity of the antiviral compound is assessed in uninfected hepatocytes.
-
Cell viability is measured using a colorimetric assay such as MTS or MTT, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
-
The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The CC50 (50% cytotoxic concentration) is calculated similarly from the cell viability data.
-
The selectivity index (SI), a measure of the drug's therapeutic window, is calculated as the ratio of CC50 to EC50.
-
Conclusion
This compound represents a promising non-nucleoside inhibitor of the HCV NS5B polymerase. While in vitro data from hepatoma cell lines demonstrates its potency, further studies in primary human hepatocytes are crucial to fully validate its antiviral activity in a more physiologically relevant system. The comparative data and detailed protocols provided in this guide aim to facilitate such research, ultimately contributing to the development of more effective and diverse therapeutic options for HCV infection.
References
- 1. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 2. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 6. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Radalbuvir's Antiviral Efficacy in Primary Human Hepatocytes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental antiviral drug Radalbuvir (GS-9669) against other established direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection. The focus is on the validation of antiviral activity within the most physiologically relevant in vitro model: primary human hepatocytes.
Executive Summary
Comparative Antiviral Activity
The following table summarizes the available in vitro efficacy data for this compound and its comparators. It is important to note the absence of specific data for this compound in primary human hepatocytes, highlighting a key area for future investigation.
| Drug/Combination | Target | Cell Type | Genotype | EC50 (nM) | Citation |
| This compound (GS-9669) | NS5B Polymerase (Non-Nucleoside Inhibitor) | Huh-7 (Hepatoma) | 1a | 3.1 | [2] |
| Huh-7 (Hepatoma) | 1b | 1.9 | [2] | ||
| Sofosbuvir | NS5B Polymerase (Nucleoside Inhibitor) | Replicon | 1b | 18 | [3] |
| Replicon | 2a | 40 | [3] | ||
| Replicon | 3a | 110 | [3] | ||
| Replicon | 4a | 30 | [3] | ||
| Glecaprevir/Pibrentasvir | NS3/4A Protease / NS5A | N/A | Pan-genotypic | High SVR rates in clinical trials | [4][5] |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. SVR stands for Sustained Virologic Response, which is considered a cure for HCV.
Mechanism of Action and Signaling Pathways
This compound and Sofosbuvir: Targeting the Viral Polymerase
Both this compound and Sofosbuvir target the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for replicating the viral genome.[1][6] However, their mechanisms of inhibition differ significantly.
-
This compound is a non-nucleoside inhibitor (NNI). It binds to an allosteric site on the NS5B enzyme, inducing a conformational change that renders the enzyme inactive. This prevents the polymerase from synthesizing new viral RNA.
-
Sofosbuvir is a nucleoside analog prodrug. It is metabolized within the hepatocyte to its active triphosphate form. This active form mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase.[6] Once incorporated, it acts as a chain terminator, halting further RNA synthesis.
Figure 1. Inhibition of HCV NS5B Polymerase by this compound and Sofosbuvir.
Glecaprevir/Pibrentasvir: A Dual-Pronged Attack
The combination of Glecaprevir and Pibrentasvir targets two different essential HCV proteins:
-
Glecaprevir is an inhibitor of the NS3/4A protease. This enzyme is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. By inhibiting this protease, Glecaprevir prevents the formation of the viral replication complex.
-
Pibrentasvir targets the NS5A protein. NS5A is a multi-functional protein involved in both viral RNA replication and the assembly of new virus particles.
The simultaneous inhibition of these two targets provides a high barrier to the development of drug resistance.
Experimental Protocols
The following section outlines a general workflow for assessing the antiviral activity of compounds like this compound in primary human hepatocytes.
Figure 2. Experimental workflow for antiviral activity assessment.
Detailed Methodology:
-
Isolation and Culture of Primary Human Hepatocytes:
-
Primary human hepatocytes are isolated from fresh liver tissue obtained from consented donors, typically through a two-step collagenase perfusion method.
-
Isolated hepatocytes are plated on collagen-coated plates in a specialized hepatocyte culture medium (e.g., Williams' E medium supplemented with growth factors and hormones).
-
Cells are allowed to attach and form a monolayer for 24-48 hours before infection.
-
-
HCV Infection:
-
Hepatocytes are infected with a cell culture-derived HCV (HCVcc) strain (e.g., Jc1) at a specific multiplicity of infection (MOI).
-
The virus inoculum is incubated with the cells for a defined period (e.g., 4-6 hours) to allow for viral entry.
-
After the incubation, the inoculum is removed, and the cells are washed to remove any unbound virus.
-
-
Antiviral Treatment:
-
Fresh culture medium containing serial dilutions of the antiviral compound (e.g., this compound, Sofosbuvir) is added to the infected cells. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 72 hours).
-
-
Quantification of HCV RNA:
-
Total RNA is extracted from the cells.
-
HCV RNA levels are quantified using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay targeting a conserved region of the HCV genome.
-
The results are normalized to an internal housekeeping gene (e.g., GAPDH).
-
-
Assessment of Cell Viability:
-
In parallel, the cytotoxicity of the antiviral compound is assessed in uninfected hepatocytes.
-
Cell viability is measured using a colorimetric assay such as MTS or MTT, which measures mitochondrial metabolic activity.
-
-
Data Analysis:
-
The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The CC50 (50% cytotoxic concentration) is calculated similarly from the cell viability data.
-
The selectivity index (SI), a measure of the drug's therapeutic window, is calculated as the ratio of CC50 to EC50.
-
Conclusion
This compound represents a promising non-nucleoside inhibitor of the HCV NS5B polymerase. While in vitro data from hepatoma cell lines demonstrates its potency, further studies in primary human hepatocytes are crucial to fully validate its antiviral activity in a more physiologically relevant system. The comparative data and detailed protocols provided in this guide aim to facilitate such research, ultimately contributing to the development of more effective and diverse therapeutic options for HCV infection.
References
- 1. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 2. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 6. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Radalbuvir's Resistance Profile: A Comparative Analysis with Other HCV Inhibitors
For Immediate Release
Foster City, CA – November 20, 2025 – A comprehensive analysis of the non-nucleoside NS5B polymerase inhibitor Radalbuvir (GS-9669) demonstrates a distinct cross-resistance profile, positioning it as a potentially valuable component in combination therapies for Hepatitis C Virus (HCV) infection. This guide provides an in-depth comparison of this compound's performance against other classes of HCV inhibitors, supported by key experimental data on its activity against various resistance-associated substitutions (RASs).
This compound, an investigational agent developed by Gilead Sciences, targets the thumb site II allosteric pocket of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] Understanding its cross-resistance profile is critical for developing robust treatment regimens that can overcome the challenge of drug resistance, a common cause of treatment failure.
Comparative Analysis of In Vitro Antiviral Activity
The in vitro antiviral activity of this compound and other HCV inhibitors is typically assessed using HCV replicon assays. These assays measure the inhibitor's ability to suppress viral RNA replication in cultured human hepatoma cells (Huh-7) or their derivatives. The potency of an inhibitor is quantified by its 50% effective concentration (EC50), with lower values indicating higher potency.
This compound has demonstrated potent activity against HCV genotype 1a and 1b replicons, with EC50 values of 2.9 nM and 6.0 nM, respectively.[3] The emergence of resistance to antiviral drugs is a significant clinical challenge. For this compound, in vitro resistance selection studies have identified key amino acid substitutions in the NS5B polymerase that confer reduced susceptibility.
The primary resistance-associated substitutions (RASs) for this compound that emerge at lower drug concentrations involve the M423 residue, while at higher concentrations, substitutions at L419, R422, and I482 are more common.[4] A key finding is that this compound maintains significant activity against the M423T mutation, a common RAS for other thumb site II inhibitors.[3]
Cross-Resistance Profile of this compound
Cross-resistance occurs when a viral mutation that confers resistance to one drug also reduces the susceptibility to another, usually within the same class. Understanding the cross-resistance profile of an antiviral is crucial for sequencing or combining therapies.
NS5B Polymerase Inhibitors
The NS5B polymerase inhibitors are broadly categorized into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). The NNIs are further classified based on their binding sites on the polymerase: thumb site I, thumb site II, and palm site.
This compound, a thumb site II inhibitor, shows cross-resistance with other inhibitors that bind to the same site, such as lomibuvir.[4] However, it does not exhibit cross-resistance with inhibitors from other classes, including:
-
Nucleoside Inhibitors (NIs): Sofosbuvir, a widely used NI, is associated with the S282T resistance mutation. This compound remains fully active against replicons carrying the S282T mutation.[4][5]
-
Palm Site NNIs: Dasabuvir, which binds to the palm I site of NS5B, is associated with RASs like C316Y and S556G. This compound is not affected by these mutations.[6][7]
-
Thumb Site I NNIs: Inhibitors targeting this site are associated with the P495L mutation. This compound retains its activity against this mutant.[4]
The following tables summarize the in vitro activity of this compound and other representative HCV inhibitors against various RASs.
Table 1: In Vitro Activity of NS5B Inhibitors Against this compound-Associated RASs in HCV Genotype 1b Replicons
| Inhibitor Class | Inhibitor | Wild-Type EC50 (nM) | M423T Fold Change in EC50 | L419M Fold Change in EC50 | R422K Fold Change in EC50 | I482L Fold Change in EC50 |
| Thumb Site II NNI | This compound (GS-9669) | 2.7 | 3.0 | >370 | >370 | >370 |
| Thumb Site II NNI | Lomibuvir | 5.2 | 15.3 | 108.3 | - | 8.7 |
| Nucleoside Inhibitor | Sofosbuvir | 102 | ~1 | ~1 | ~1 | ~1 |
| Palm Site I NNI | Dasabuvir | 1.8 | ~1 | ~1 | ~1 | ~1 |
Data compiled from multiple sources. Fold change is calculated as the ratio of the EC50 for the mutant replicon to the EC50 for the wild-type replicon. A fold change of ~1 indicates no loss of activity.[4][5][7][8][9]
Table 2: In Vitro Activity of this compound Against RASs Associated with Other HCV Inhibitor Classes in HCV Genotype 1 Replicons
| Inhibitor Class of RAS | Resistance-Associated Substitution (RAS) | This compound Fold Change in EC50 |
| NS5B Nucleoside Inhibitor | S282T | ~1 |
| NS5B Palm Site I NNI | C316Y | ~1 |
| NS5B Palm Site I NNI | S556G | ~1 |
| NS3/4A Protease Inhibitor | R155K | ~1 |
| NS3/4A Protease Inhibitor | D168V | ~1 |
| NS5A Inhibitor | Y93H | ~1 |
Data compiled from multiple sources. A fold change of ~1 indicates no loss of activity.[4][5][6]
NS3/4A Protease and NS5A Inhibitors
This compound has demonstrated full activity against replicons harboring RASs for other major classes of HCV direct-acting antivirals (DAAs), including NS3/4A protease inhibitors (e.g., glecaprevir) and NS5A inhibitors (e.g., ledipasvir).[4] This lack of cross-resistance is expected as these drugs target different viral proteins.
Experimental Protocols
The data presented in this guide were primarily generated using HCV subgenomic replicon assays. The following is a generalized protocol for this methodology.
HCV Replicon-Based Drug Susceptibility Assay
-
Cell Culture: Huh-7 cells or their derivatives (e.g., Huh-7.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
HCV Replicon Constructs: Subgenomic HCV replicon plasmids are engineered to contain the viral non-structural proteins (NS3 to NS5B) necessary for replication, a selectable marker (e.g., neomycin phosphotransferase), and often a reporter gene (e.g., luciferase). Site-directed mutagenesis is used to introduce specific resistance-associated substitutions into the NS5B coding region.
-
In Vitro Transcription and RNA Transfection: The replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit. The purified replicon RNA is then introduced into Huh-7 cells via electroporation.
-
Drug Treatment and EC50 Determination: Transfected cells are seeded into 96-well plates. A serial dilution of the antiviral compound (e.g., this compound) is added to the wells. The cells are incubated for a defined period (typically 72 hours).
-
Quantification of HCV Replication: If a luciferase reporter is used, a lysis buffer and luciferase substrate are added to the wells, and the resulting luminescence is measured using a luminometer. The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Selection of Resistant Replicons: To identify resistance mutations, replicon-containing cells are cultured in the presence of the inhibitor at concentrations several-fold higher than its EC50. The concentration is gradually increased over several passages. Colonies of cells that survive and replicate in the presence of the drug are isolated.
-
Genotypic Analysis: RNA is extracted from the resistant cell colonies, and the NS5B region is amplified by RT-PCR and sequenced to identify the amino acid substitutions responsible for resistance.
Visualizing the Landscape of HCV Inhibition and Resistance
The following diagrams illustrate the mechanism of action of different HCV inhibitors and the workflow for identifying resistance.
Caption: Mechanism of Action of Different Classes of HCV Inhibitors.
Caption: Experimental Workflow for In Vitro Resistance Selection.
Conclusion
The preclinical data on this compound (GS-9669) indicate a favorable cross-resistance profile. Its high potency against wild-type HCV genotypes 1a and 1b, coupled with its retained activity against the M423T mutation and lack of cross-resistance with other classes of HCV inhibitors, underscores its potential as a component of future combination therapies. These findings provide a strong rationale for its continued clinical development in the pursuit of more effective and durable treatment options for patients with chronic HCV infection.
Contact: Scientific Communications Gilead Sciences, Inc. [email protected]
References
- 1. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Unraveling Radalbuvir's Resistance Profile: A Comparative Analysis with Other HCV Inhibitors
For Immediate Release
Foster City, CA – November 20, 2025 – A comprehensive analysis of the non-nucleoside NS5B polymerase inhibitor Radalbuvir (GS-9669) demonstrates a distinct cross-resistance profile, positioning it as a potentially valuable component in combination therapies for Hepatitis C Virus (HCV) infection. This guide provides an in-depth comparison of this compound's performance against other classes of HCV inhibitors, supported by key experimental data on its activity against various resistance-associated substitutions (RASs).
This compound, an investigational agent developed by Gilead Sciences, targets the thumb site II allosteric pocket of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] Understanding its cross-resistance profile is critical for developing robust treatment regimens that can overcome the challenge of drug resistance, a common cause of treatment failure.
Comparative Analysis of In Vitro Antiviral Activity
The in vitro antiviral activity of this compound and other HCV inhibitors is typically assessed using HCV replicon assays. These assays measure the inhibitor's ability to suppress viral RNA replication in cultured human hepatoma cells (Huh-7) or their derivatives. The potency of an inhibitor is quantified by its 50% effective concentration (EC50), with lower values indicating higher potency.
This compound has demonstrated potent activity against HCV genotype 1a and 1b replicons, with EC50 values of 2.9 nM and 6.0 nM, respectively.[3] The emergence of resistance to antiviral drugs is a significant clinical challenge. For this compound, in vitro resistance selection studies have identified key amino acid substitutions in the NS5B polymerase that confer reduced susceptibility.
The primary resistance-associated substitutions (RASs) for this compound that emerge at lower drug concentrations involve the M423 residue, while at higher concentrations, substitutions at L419, R422, and I482 are more common.[4] A key finding is that this compound maintains significant activity against the M423T mutation, a common RAS for other thumb site II inhibitors.[3]
Cross-Resistance Profile of this compound
Cross-resistance occurs when a viral mutation that confers resistance to one drug also reduces the susceptibility to another, usually within the same class. Understanding the cross-resistance profile of an antiviral is crucial for sequencing or combining therapies.
NS5B Polymerase Inhibitors
The NS5B polymerase inhibitors are broadly categorized into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). The NNIs are further classified based on their binding sites on the polymerase: thumb site I, thumb site II, and palm site.
This compound, a thumb site II inhibitor, shows cross-resistance with other inhibitors that bind to the same site, such as lomibuvir.[4] However, it does not exhibit cross-resistance with inhibitors from other classes, including:
-
Nucleoside Inhibitors (NIs): Sofosbuvir, a widely used NI, is associated with the S282T resistance mutation. This compound remains fully active against replicons carrying the S282T mutation.[4][5]
-
Palm Site NNIs: Dasabuvir, which binds to the palm I site of NS5B, is associated with RASs like C316Y and S556G. This compound is not affected by these mutations.[6][7]
-
Thumb Site I NNIs: Inhibitors targeting this site are associated with the P495L mutation. This compound retains its activity against this mutant.[4]
The following tables summarize the in vitro activity of this compound and other representative HCV inhibitors against various RASs.
Table 1: In Vitro Activity of NS5B Inhibitors Against this compound-Associated RASs in HCV Genotype 1b Replicons
| Inhibitor Class | Inhibitor | Wild-Type EC50 (nM) | M423T Fold Change in EC50 | L419M Fold Change in EC50 | R422K Fold Change in EC50 | I482L Fold Change in EC50 |
| Thumb Site II NNI | This compound (GS-9669) | 2.7 | 3.0 | >370 | >370 | >370 |
| Thumb Site II NNI | Lomibuvir | 5.2 | 15.3 | 108.3 | - | 8.7 |
| Nucleoside Inhibitor | Sofosbuvir | 102 | ~1 | ~1 | ~1 | ~1 |
| Palm Site I NNI | Dasabuvir | 1.8 | ~1 | ~1 | ~1 | ~1 |
Data compiled from multiple sources. Fold change is calculated as the ratio of the EC50 for the mutant replicon to the EC50 for the wild-type replicon. A fold change of ~1 indicates no loss of activity.[4][5][7][8][9]
Table 2: In Vitro Activity of this compound Against RASs Associated with Other HCV Inhibitor Classes in HCV Genotype 1 Replicons
| Inhibitor Class of RAS | Resistance-Associated Substitution (RAS) | This compound Fold Change in EC50 |
| NS5B Nucleoside Inhibitor | S282T | ~1 |
| NS5B Palm Site I NNI | C316Y | ~1 |
| NS5B Palm Site I NNI | S556G | ~1 |
| NS3/4A Protease Inhibitor | R155K | ~1 |
| NS3/4A Protease Inhibitor | D168V | ~1 |
| NS5A Inhibitor | Y93H | ~1 |
Data compiled from multiple sources. A fold change of ~1 indicates no loss of activity.[4][5][6]
NS3/4A Protease and NS5A Inhibitors
This compound has demonstrated full activity against replicons harboring RASs for other major classes of HCV direct-acting antivirals (DAAs), including NS3/4A protease inhibitors (e.g., glecaprevir) and NS5A inhibitors (e.g., ledipasvir).[4] This lack of cross-resistance is expected as these drugs target different viral proteins.
Experimental Protocols
The data presented in this guide were primarily generated using HCV subgenomic replicon assays. The following is a generalized protocol for this methodology.
HCV Replicon-Based Drug Susceptibility Assay
-
Cell Culture: Huh-7 cells or their derivatives (e.g., Huh-7.5) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.
-
HCV Replicon Constructs: Subgenomic HCV replicon plasmids are engineered to contain the viral non-structural proteins (NS3 to NS5B) necessary for replication, a selectable marker (e.g., neomycin phosphotransferase), and often a reporter gene (e.g., luciferase). Site-directed mutagenesis is used to introduce specific resistance-associated substitutions into the NS5B coding region.
-
In Vitro Transcription and RNA Transfection: The replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase kit. The purified replicon RNA is then introduced into Huh-7 cells via electroporation.
-
Drug Treatment and EC50 Determination: Transfected cells are seeded into 96-well plates. A serial dilution of the antiviral compound (e.g., this compound) is added to the wells. The cells are incubated for a defined period (typically 72 hours).
-
Quantification of HCV Replication: If a luciferase reporter is used, a lysis buffer and luciferase substrate are added to the wells, and the resulting luminescence is measured using a luminometer. The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Selection of Resistant Replicons: To identify resistance mutations, replicon-containing cells are cultured in the presence of the inhibitor at concentrations several-fold higher than its EC50. The concentration is gradually increased over several passages. Colonies of cells that survive and replicate in the presence of the drug are isolated.
-
Genotypic Analysis: RNA is extracted from the resistant cell colonies, and the NS5B region is amplified by RT-PCR and sequenced to identify the amino acid substitutions responsible for resistance.
Visualizing the Landscape of HCV Inhibition and Resistance
The following diagrams illustrate the mechanism of action of different HCV inhibitors and the workflow for identifying resistance.
Caption: Mechanism of Action of Different Classes of HCV Inhibitors.
Caption: Experimental Workflow for In Vitro Resistance Selection.
Conclusion
The preclinical data on this compound (GS-9669) indicate a favorable cross-resistance profile. Its high potency against wild-type HCV genotypes 1a and 1b, coupled with its retained activity against the M423T mutation and lack of cross-resistance with other classes of HCV inhibitors, underscores its potential as a component of future combination therapies. These findings provide a strong rationale for its continued clinical development in the pursuit of more effective and durable treatment options for patients with chronic HCV infection.
Contact: Scientific Communications Gilead Sciences, Inc. [email protected]
References
- 1. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Radalbuvir in Combination Therapy: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Combination therapy, a cornerstone of modern antiviral strategies, aims to enhance efficacy, shorten treatment duration, and combat the emergence of drug-resistant variants. Radalbuvir (GS-9669), an experimental non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, has been a subject of clinical investigation, particularly in combination with other DAAs. This guide provides a comprehensive comparison of this compound's performance in combination regimens, supported by available clinical and preclinical data.
Mechanism of Action: A Multi-Targeted Approach
This compound is a potent and selective inhibitor of the HCV NS5B polymerase, a critical enzyme for the replication of the viral genome.[1][2] It belongs to the class of non-nucleoside inhibitors (NNIs) that bind to an allosteric site on the polymerase, inducing a conformational change that renders the enzyme inactive.[3][4] This mechanism is distinct from that of nucleoside/nucleotide inhibitors (NIs) like sofosbuvir, which act as chain terminators during RNA synthesis.[5]
The rationale for combining this compound with other DAAs lies in targeting multiple, essential steps of the HCV life cycle simultaneously. This multi-pronged attack can lead to synergistic or additive antiviral effects, making it more difficult for the virus to develop resistance.
Caption: Mechanism of action for this compound in combination with other direct-acting antivirals against HCV.
Clinical Efficacy of this compound in Combination Therapy
A key clinical study evaluating the synergistic potential of this compound is the Phase 2 trial NCT01826981 (also referred to as GS-US-337-0133). This study assessed the efficacy and safety of an 8-week treatment regimen of the fixed-dose combination of ledipasvir/sofosbuvir with and without this compound in treatment-naive and treatment-experienced patients with genotype 1 HCV infection and cirrhosis.
Quantitative Data Summary
The primary endpoint of this study was the rate of Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is considered a cure for HCV. The results from the relevant treatment arms are summarized in the table below.
| Treatment Arm | Number of Patients (n) | SVR12 Rate (%) |
| Ledipasvir/Sofosbuvir + Ribavirin (B1680618) | 34 | 88.6% |
| Ledipasvir/Sofosbuvir + this compound (250 mg) | 32 | 90.6% |
| Ledipasvir/Sofosbuvir + this compound (500 mg) | 33 | 81.8% |
Data from clinical trial NCT01826981 / GS-US-337-0133[6]
The combination of ledipasvir/sofosbuvir with 250 mg of this compound resulted in a slightly higher SVR12 rate compared to the arm with ribavirin.[6] However, the 500 mg dose of this compound was associated with a lower SVR12 rate.[6]
Preclinical In Vitro Synergy Assessment
Preclinical studies are crucial for identifying promising drug combinations. In vitro experiments using HCV replicon systems are the standard for evaluating the synergistic, additive, or antagonistic effects of antiviral agents.
In Vitro Combination Studies with this compound
In vitro studies have shown that this compound exhibits at least additive to minor synergistic interactions when combined with other classes of HCV inhibitors.[7] This includes:
-
NS3 Protease Inhibitors: (e.g., tegobuvir, GS-9256, GS-9451)
-
NS5A Inhibitors: (e.g., GS-5885)
-
Nucleoside NS5B Inhibitors: (e.g., GS-6620)
-
Interferon-alpha (IFN-α)
-
Ribavirin (RBV)
Notably, a moderate synergistic effect was observed when this compound was combined with another non-nucleoside NS5B inhibitor, tegobuvir, which binds to a different allosteric site.[7]
| Combination | Interaction |
| This compound + Tegobuvir | Moderate Synergy |
| This compound + NS3 Protease Inhibitors | Additive to Minor Synergy |
| This compound + NS5A Inhibitors | Additive to Minor Synergy |
| This compound + Nucleoside NS5B Inhibitors | Additive to Minor Synergy |
| This compound + IFN-α | Additive to Minor Synergy |
| This compound + Ribavirin | Additive to Minor Synergy |
Data from in vitro combination studies.[7]
Experimental Protocols
Clinical Trial Protocol: NCT01826981 (GS-US-337-0133)
This Phase 2, randomized, open-label study evaluated the efficacy and safety of ledipasvir/sofosbuvir in combination with ribavirin or this compound (GS-9669) for 8 weeks in patients with genotype 1 HCV and cirrhosis.
Caption: Workflow of the NCT01826981 clinical trial.
In Vitro HCV Replicon Synergy Assay Protocol
The following is a representative protocol for assessing the in vitro synergy of antiviral compounds using an HCV replicon system.
1. Cell Culture and Reagents:
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene such as luciferase.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. G418 is included to maintain the replicon.
-
Compounds: this compound and other antiviral agents are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
2. Assay Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates at a predetermined density.
-
Compound Addition: Prepare serial dilutions of each compound individually and in combination at fixed ratios. Add the compounds to the cells. A checkerboard titration matrix is often used to assess a wide range of concentration combinations.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
3. Data Analysis:
-
Dose-Response Curves: Generate dose-response curves for each compound alone and in combination.
-
Synergy Calculation: Analyze the data using a synergy model such as the MacSynergy II or CalcuSyn software. These models calculate a synergy score or a combination index (CI) to quantify the interaction between the drugs.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Conclusion
This compound, as a non-nucleoside NS5B polymerase inhibitor, has demonstrated potential in combination therapy for HCV. Clinical data from the NCT01826981 trial suggest that the addition of 250 mg of this compound to a ledipasvir/sofosbuvir backbone can achieve a high SVR12 rate in patients with genotype 1 HCV and cirrhosis.[6] Preclinical in vitro studies support these findings, indicating additive to synergistic interactions with other classes of DAAs.[7] These results underscore the value of a multi-targeted approach in antiviral therapy. Further research and clinical trials are necessary to fully elucidate the optimal combination regimens and dosing for this compound to maximize its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Radalbuvir in Combination Therapy: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Combination therapy, a cornerstone of modern antiviral strategies, aims to enhance efficacy, shorten treatment duration, and combat the emergence of drug-resistant variants. Radalbuvir (GS-9669), an experimental non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, has been a subject of clinical investigation, particularly in combination with other DAAs. This guide provides a comprehensive comparison of this compound's performance in combination regimens, supported by available clinical and preclinical data.
Mechanism of Action: A Multi-Targeted Approach
This compound is a potent and selective inhibitor of the HCV NS5B polymerase, a critical enzyme for the replication of the viral genome.[1][2] It belongs to the class of non-nucleoside inhibitors (NNIs) that bind to an allosteric site on the polymerase, inducing a conformational change that renders the enzyme inactive.[3][4] This mechanism is distinct from that of nucleoside/nucleotide inhibitors (NIs) like sofosbuvir, which act as chain terminators during RNA synthesis.[5]
The rationale for combining this compound with other DAAs lies in targeting multiple, essential steps of the HCV life cycle simultaneously. This multi-pronged attack can lead to synergistic or additive antiviral effects, making it more difficult for the virus to develop resistance.
Caption: Mechanism of action for this compound in combination with other direct-acting antivirals against HCV.
Clinical Efficacy of this compound in Combination Therapy
A key clinical study evaluating the synergistic potential of this compound is the Phase 2 trial NCT01826981 (also referred to as GS-US-337-0133). This study assessed the efficacy and safety of an 8-week treatment regimen of the fixed-dose combination of ledipasvir/sofosbuvir with and without this compound in treatment-naive and treatment-experienced patients with genotype 1 HCV infection and cirrhosis.
Quantitative Data Summary
The primary endpoint of this study was the rate of Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is considered a cure for HCV. The results from the relevant treatment arms are summarized in the table below.
| Treatment Arm | Number of Patients (n) | SVR12 Rate (%) |
| Ledipasvir/Sofosbuvir + Ribavirin | 34 | 88.6% |
| Ledipasvir/Sofosbuvir + this compound (250 mg) | 32 | 90.6% |
| Ledipasvir/Sofosbuvir + this compound (500 mg) | 33 | 81.8% |
Data from clinical trial NCT01826981 / GS-US-337-0133[6]
The combination of ledipasvir/sofosbuvir with 250 mg of this compound resulted in a slightly higher SVR12 rate compared to the arm with ribavirin.[6] However, the 500 mg dose of this compound was associated with a lower SVR12 rate.[6]
Preclinical In Vitro Synergy Assessment
Preclinical studies are crucial for identifying promising drug combinations. In vitro experiments using HCV replicon systems are the standard for evaluating the synergistic, additive, or antagonistic effects of antiviral agents.
In Vitro Combination Studies with this compound
In vitro studies have shown that this compound exhibits at least additive to minor synergistic interactions when combined with other classes of HCV inhibitors.[7] This includes:
-
NS3 Protease Inhibitors: (e.g., tegobuvir, GS-9256, GS-9451)
-
NS5A Inhibitors: (e.g., GS-5885)
-
Nucleoside NS5B Inhibitors: (e.g., GS-6620)
-
Interferon-alpha (IFN-α)
-
Ribavirin (RBV)
Notably, a moderate synergistic effect was observed when this compound was combined with another non-nucleoside NS5B inhibitor, tegobuvir, which binds to a different allosteric site.[7]
| Combination | Interaction |
| This compound + Tegobuvir | Moderate Synergy |
| This compound + NS3 Protease Inhibitors | Additive to Minor Synergy |
| This compound + NS5A Inhibitors | Additive to Minor Synergy |
| This compound + Nucleoside NS5B Inhibitors | Additive to Minor Synergy |
| This compound + IFN-α | Additive to Minor Synergy |
| This compound + Ribavirin | Additive to Minor Synergy |
Data from in vitro combination studies.[7]
Experimental Protocols
Clinical Trial Protocol: NCT01826981 (GS-US-337-0133)
This Phase 2, randomized, open-label study evaluated the efficacy and safety of ledipasvir/sofosbuvir in combination with ribavirin or this compound (GS-9669) for 8 weeks in patients with genotype 1 HCV and cirrhosis.
Caption: Workflow of the NCT01826981 clinical trial.
In Vitro HCV Replicon Synergy Assay Protocol
The following is a representative protocol for assessing the in vitro synergy of antiviral compounds using an HCV replicon system.
1. Cell Culture and Reagents:
-
Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene such as luciferase.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. G418 is included to maintain the replicon.
-
Compounds: this compound and other antiviral agents are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
2. Assay Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates at a predetermined density.
-
Compound Addition: Prepare serial dilutions of each compound individually and in combination at fixed ratios. Add the compounds to the cells. A checkerboard titration matrix is often used to assess a wide range of concentration combinations.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.
3. Data Analysis:
-
Dose-Response Curves: Generate dose-response curves for each compound alone and in combination.
-
Synergy Calculation: Analyze the data using a synergy model such as the MacSynergy II or CalcuSyn software. These models calculate a synergy score or a combination index (CI) to quantify the interaction between the drugs.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Conclusion
This compound, as a non-nucleoside NS5B polymerase inhibitor, has demonstrated potential in combination therapy for HCV. Clinical data from the NCT01826981 trial suggest that the addition of 250 mg of this compound to a ledipasvir/sofosbuvir backbone can achieve a high SVR12 rate in patients with genotype 1 HCV and cirrhosis.[6] Preclinical in vitro studies support these findings, indicating additive to synergistic interactions with other classes of DAAs.[7] These results underscore the value of a multi-targeted approach in antiviral therapy. Further research and clinical trials are necessary to fully elucidate the optimal combination regimens and dosing for this compound to maximize its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Radalbuvir Against Different HCV Genotypes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the experimental antiviral drug Radalbuvir (GS-9669) against various Hepatitis C virus (HCV) genotypes. The product's performance is benchmarked against other leading direct-acting antivirals (DAAs), with a focus on in vitro efficacy and clinical trial data. Detailed experimental methodologies and signaling pathways are also provided to support further research and development.
Executive Summary
This compound is a non-nucleoside inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, an enzyme essential for viral replication[1][2]. Developed by Gilead Sciences, it has been evaluated in clinical trials, primarily for HCV genotype 1 infection[1][]. While showing potent in vitro activity against genotypes 1a and 1b, comprehensive clinical data on its efficacy across a broader range of HCV genotypes remains limited. This guide compares the available data for this compound with established pan-genotypic DAA regimens to provide a contextual understanding of its potential and limitations.
Data Presentation
In Vitro Efficacy of this compound (EC50)
The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in vitro. Lower EC50 values indicate higher potency.
| HCV Genotype | This compound (GS-9669) EC50 (nM) |
| Genotype 1a | 2.9[2] |
| Genotype 1b | 6.0[2] |
| Genotypes 2-6 | Data not publicly available |
Clinical Efficacy of this compound (SVR12)
Sustained Virologic Response at 12 weeks post-treatment (SVR12) is the primary endpoint in clinical trials for HCV therapies, signifying a cure.
| HCV Genotype | Treatment Regimen | SVR12 Rate (%) | Patient Population | Clinical Trial |
| Genotype 1 | This compound (GS-9669) 250 mg + Ledipasvir/Sofosbuvir | 90.6% | Treatment-naïve & experienced, with cirrhosis | Phase 2 (GS-US-337-0133) |
| Genotype 1 | This compound (GS-9669) 500 mg + Ledipasvir/Sofosbuvir | 81.8% | Treatment-naïve & experienced, with cirrhosis | Phase 2 (GS-US-337-0133) |
Comparative Clinical Efficacy of Leading DAA Regimens (SVR12)
The following tables provide a comparative overview of the SVR12 rates for currently recommended DAA regimens across all major HCV genotypes.
Sofosbuvir/Velpatasvir (Epclusa®)
| HCV Genotype | SVR12 Rate (%) | Patient Population |
| Genotype 1 | 98-99%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 2 | 99-100%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 3 | 95%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 4 | 100%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 5 | 97%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 6 | 100%[4] | Treatment-naïve & experienced, with or without cirrhosis |
Glecaprevir/Pibrentasvir (Mavyret®)
| HCV Genotype | SVR12 Rate (%) | Patient Population |
| Genotypes 1, 2, 4, 5, 6 | 98-100%[5][6][7] | Treatment-naïve, without cirrhosis (8-week treatment) |
| Genotype 3 | 95%[8] | Treatment-naïve & experienced, with cirrhosis (12 or 16-week treatment) |
Elbasvir/Grazoprevir (Zepatier®)
| HCV Genotype | SVR12 Rate (%) | Patient Population |
| Genotype 1a | 92-97%[9][10] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 1b | 99%[9][10] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 4 | 96-100%[9][10] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 6 | 80%[9] | Treatment-naïve |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The in vitro antiviral activity of this compound and other NS5B inhibitors is typically determined using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon.
Methodology:
-
Cell Seeding: Huh-7 cells containing the HCV replicon of a specific genotype are seeded in 96-well or 384-well plates.
-
Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication.
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, engineered into the replicon. The luciferase activity is measured using a luminometer, and the light output is proportional to the extent of HCV replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Sustained Virologic Response (SVR12) in Clinical Trials
SVR12 is the standard measure of treatment success in clinical trials of HCV therapies.
Methodology:
-
Patient Population: A defined population of patients with chronic HCV infection of a specific genotype is enrolled in the clinical trial. Key baseline characteristics such as prior treatment experience and the presence or absence of cirrhosis are documented.
-
Treatment Regimen: Patients are administered the investigational drug regimen (e.g., this compound in combination with other DAAs) for a specified duration (e.g., 8, 12, or 24 weeks).
-
Virologic Monitoring: Patients' HCV RNA levels are monitored at baseline, during treatment, at the end of treatment, and at 12 weeks after the completion of therapy.
-
SVR12 Assessment: SVR12 is defined as having undetectable HCV RNA in the blood 12 weeks after the end of treatment, as measured by a sensitive quantitative nucleic acid amplification test (NAT) with a lower limit of detection of ≤25 IU/mL[11][12][13].
Mandatory Visualization
Caption: HCV Replication Cycle and this compound's Mechanism of Action.
Caption: Workflow for Efficacy Assessment of HCV Antivirals.
Caption: Logical Flow from Drug Action to Clinical Outcome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High SVR12 with 8-week and 12-week glecaprevir/pibrentasvir therapy: An integrated analysis of HCV genotype 1-6 patients without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. join.hcplive.com [join.hcplive.com]
- 8. Glecaprevir/pibrentasvir for hepatitis C virus genotype 3 patients with cirrhosis and/or prior treatment experience: A partially randomized phase 3 clinical trial [natap.org]
- 9. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 10. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 12. Concordance of sustained virologic response at weeks 4, 12 and 24 post-treatment of hepatitis C in the era of new oral direct-acting antivirals: A concise review | Annals of Hepatology [elsevier.es]
- 13. jwatch.org [jwatch.org]
Comparative Analysis of Radalbuvir Against Different HCV Genotypes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the experimental antiviral drug Radalbuvir (GS-9669) against various Hepatitis C virus (HCV) genotypes. The product's performance is benchmarked against other leading direct-acting antivirals (DAAs), with a focus on in vitro efficacy and clinical trial data. Detailed experimental methodologies and signaling pathways are also provided to support further research and development.
Executive Summary
This compound is a non-nucleoside inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, an enzyme essential for viral replication[1][2]. Developed by Gilead Sciences, it has been evaluated in clinical trials, primarily for HCV genotype 1 infection[1][]. While showing potent in vitro activity against genotypes 1a and 1b, comprehensive clinical data on its efficacy across a broader range of HCV genotypes remains limited. This guide compares the available data for this compound with established pan-genotypic DAA regimens to provide a contextual understanding of its potential and limitations.
Data Presentation
In Vitro Efficacy of this compound (EC50)
The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication in vitro. Lower EC50 values indicate higher potency.
| HCV Genotype | This compound (GS-9669) EC50 (nM) |
| Genotype 1a | 2.9[2] |
| Genotype 1b | 6.0[2] |
| Genotypes 2-6 | Data not publicly available |
Clinical Efficacy of this compound (SVR12)
Sustained Virologic Response at 12 weeks post-treatment (SVR12) is the primary endpoint in clinical trials for HCV therapies, signifying a cure.
| HCV Genotype | Treatment Regimen | SVR12 Rate (%) | Patient Population | Clinical Trial |
| Genotype 1 | This compound (GS-9669) 250 mg + Ledipasvir/Sofosbuvir | 90.6% | Treatment-naïve & experienced, with cirrhosis | Phase 2 (GS-US-337-0133) |
| Genotype 1 | This compound (GS-9669) 500 mg + Ledipasvir/Sofosbuvir | 81.8% | Treatment-naïve & experienced, with cirrhosis | Phase 2 (GS-US-337-0133) |
Comparative Clinical Efficacy of Leading DAA Regimens (SVR12)
The following tables provide a comparative overview of the SVR12 rates for currently recommended DAA regimens across all major HCV genotypes.
Sofosbuvir/Velpatasvir (Epclusa®)
| HCV Genotype | SVR12 Rate (%) | Patient Population |
| Genotype 1 | 98-99%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 2 | 99-100%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 3 | 95%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 4 | 100%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 5 | 97%[4] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 6 | 100%[4] | Treatment-naïve & experienced, with or without cirrhosis |
Glecaprevir/Pibrentasvir (Mavyret®)
| HCV Genotype | SVR12 Rate (%) | Patient Population |
| Genotypes 1, 2, 4, 5, 6 | 98-100%[5][6][7] | Treatment-naïve, without cirrhosis (8-week treatment) |
| Genotype 3 | 95%[8] | Treatment-naïve & experienced, with cirrhosis (12 or 16-week treatment) |
Elbasvir/Grazoprevir (Zepatier®)
| HCV Genotype | SVR12 Rate (%) | Patient Population |
| Genotype 1a | 92-97%[9][10] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 1b | 99%[9][10] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 4 | 96-100%[9][10] | Treatment-naïve & experienced, with or without cirrhosis |
| Genotype 6 | 80%[9] | Treatment-naïve |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
The in vitro antiviral activity of this compound and other NS5B inhibitors is typically determined using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon.
Methodology:
-
Cell Seeding: Huh-7 cells containing the HCV replicon of a specific genotype are seeded in 96-well or 384-well plates.
-
Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication.
-
Quantification of HCV Replication: The level of HCV RNA replication is quantified. A common method involves a reporter gene, such as luciferase, engineered into the replicon. The luciferase activity is measured using a luminometer, and the light output is proportional to the extent of HCV replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Sustained Virologic Response (SVR12) in Clinical Trials
SVR12 is the standard measure of treatment success in clinical trials of HCV therapies.
Methodology:
-
Patient Population: A defined population of patients with chronic HCV infection of a specific genotype is enrolled in the clinical trial. Key baseline characteristics such as prior treatment experience and the presence or absence of cirrhosis are documented.
-
Treatment Regimen: Patients are administered the investigational drug regimen (e.g., this compound in combination with other DAAs) for a specified duration (e.g., 8, 12, or 24 weeks).
-
Virologic Monitoring: Patients' HCV RNA levels are monitored at baseline, during treatment, at the end of treatment, and at 12 weeks after the completion of therapy.
-
SVR12 Assessment: SVR12 is defined as having undetectable HCV RNA in the blood 12 weeks after the end of treatment, as measured by a sensitive quantitative nucleic acid amplification test (NAT) with a lower limit of detection of ≤25 IU/mL[11][12][13].
Mandatory Visualization
Caption: HCV Replication Cycle and this compound's Mechanism of Action.
Caption: Workflow for Efficacy Assessment of HCV Antivirals.
Caption: Logical Flow from Drug Action to Clinical Outcome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High SVR12 with 8-week and 12-week glecaprevir/pibrentasvir therapy: An integrated analysis of HCV genotype 1-6 patients without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. join.hcplive.com [join.hcplive.com]
- 8. Glecaprevir/pibrentasvir for hepatitis C virus genotype 3 patients with cirrhosis and/or prior treatment experience: A partially randomized phase 3 clinical trial [natap.org]
- 9. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 10. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatitisc.uw.edu [hepatitisc.uw.edu]
- 12. Concordance of sustained virologic response at weeks 4, 12 and 24 post-treatment of hepatitis C in the era of new oral direct-acting antivirals: A concise review | Annals of Hepatology [elsevier.es]
- 13. jwatch.org [jwatch.org]
Benchmarking Radalbuvir's Safety Profile: A Comparative Guide for Researchers
An In-depth Analysis of the Investigational HCV NS5B Inhibitor Against Other Antiviral Agents
For researchers and drug development professionals vested in the landscape of antiviral therapies, understanding the safety profiles of emerging compounds is as critical as evaluating their efficacy. This guide provides a comparative analysis of the safety profile of Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, against other prominent antiviral agents. Due to the discontinuation of this compound's clinical development, publicly available safety data is limited. This guide, therefore, synthesizes the available information and draws comparisons with established direct-acting antivirals (DAAs) for HCV, providing a valuable resource for contextualizing the safety of this class of inhibitors.
Comparative Safety Analysis of this compound and Other Antivirals
While specific quantitative adverse event data from this compound's Phase 1 and Phase 2 clinical trials (NCT01431898 and NCT01984294) have not been extensively published, the general safety profile of direct-acting antivirals for HCV is well-characterized. The following tables summarize the known safety profiles of this compound, based on available information and the general profile of its class, and compares it with other widely used HCV antivirals.
Table 1: Comparison of Common Adverse Events of this compound and Other Selected HCV Direct-Acting Antivirals
| Adverse Event | This compound (GS-9669) (Expected for Class) | Sofosbuvir (B1194449) (NS5B Nucleoside Inhibitor) | Daclatasvir (NS5A Inhibitor) | Ledipasvir/Sofosbuvir | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir |
| Fatigue | Likely | Common[1] | Common[2] | Common[3][4][5] | Common[6][7][8] |
| Headache | Likely | Common[1] | Common[2] | Common[3][4][5] | Common[6][7][8] |
| Nausea | Likely | Common[1] | Common[2] | Common[3][4] | Common[6][7][8] |
| Diarrhea | Possible | Less Common | Common | Common[3] | Less Common |
| Insomnia | Possible | Common | Possible | Common[5] | Common[6][7][8] |
| Rash | Possible | Less Common | Less Common | Less Common | Common (Pruritus)[6][7] |
| Anemia | Unlikely | With Ribavirin | With Ribavirin | With Ribavirin | With Ribavirin |
Note: The safety profile for this compound is inferred from the general class of non-nucleoside NS5B inhibitors and common DAA side effects, as specific data is not widely available.
Table 2: Serious Adverse Events and Special Warnings for Selected HCV Antivirals
| Antiviral Agent(s) | Serious Adverse Events and Warnings |
| This compound (GS-9669) | Data not available due to discontinued (B1498344) development. |
| Sofosbuvir-containing regimens | Symptomatic bradycardia when co-administered with amiodarone. Reactivation of Hepatitis B virus (HBV) in co-infected patients.[9] |
| Daclatasvir | Symptomatic bradycardia when co-administered with sofosbuvir and amiodarone. HBV reactivation in co-infected patients.[2] |
| Ledipasvir/Sofosbuvir | Symptomatic bradycardia when co-administered with amiodarone. HBV reactivation in co-infected patients.[3][4] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir | Hepatic decompensation and hepatic failure in patients with underlying advanced liver disease. Risk of ALT elevations. Numerous drug-drug interactions. HBV reactivation in co-infected patients.[8][10] |
Mechanism of Action and Potential for Off-Target Effects
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication. This mechanism is distinct from nucleoside inhibitors like sofosbuvir, which act as chain terminators. The high specificity for the viral polymerase is a key factor in the generally favorable safety profile of NS5B inhibitors.
Figure 1: Mechanism of this compound's inhibition of HCV replication.
Experimental Protocols for Safety and Toxicity Assessment
While specific protocols for this compound are not publicly available, the preclinical and clinical safety evaluation of antiviral drugs follows a standardized pathway.
Preclinical Toxicology Studies:
A battery of in vitro and in vivo studies are conducted to assess the safety of a new antiviral candidate before it enters human trials.
Figure 2: Generalized workflow for preclinical safety assessment.
-
In vitro Cytotoxicity Assays: Initial screening is performed on various cell lines to determine the compound's potential to cause cell death. A common method is the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
In vivo Toxicology Studies: These studies involve administering the drug to animal models (e.g., rodents and non-rodents) to evaluate its effects on various organ systems. This includes single-dose and repeated-dose toxicity studies to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology Studies: These investigate the potential undesirable pharmacodynamic effects of a substance on vital functions such as the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Assays: A series of tests are conducted to assess the potential of a compound to damage genetic material. These typically include the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicokinetic Studies: These studies characterize the disposition of the drug in the body and its relationship to the toxicological findings.
Clinical Trial Safety Monitoring:
In human clinical trials, safety is rigorously monitored through:
-
Adverse Event (AE) Reporting: All adverse events, regardless of their perceived relationship to the study drug, are recorded and graded for severity.
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters.
-
Vital Signs and Physical Examinations: Regular checks of vital signs and physical examinations are conducted.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
Signaling Pathways and Potential for Toxicity
The specific signaling pathways that might be perturbed by this compound leading to toxicity are not well-documented. However, for antiviral drugs, potential toxicity can arise from off-target effects on host cellular processes. For NS5B inhibitors, a key consideration is the potential for interaction with human DNA and RNA polymerases. Preclinical studies for this class of drugs typically include assessments to ensure high selectivity for the viral polymerase over host enzymes.
Figure 3: Selectivity of this compound for viral vs. host polymerases.
Conclusion
This compound, as a representative of the non-nucleoside HCV NS5B polymerase inhibitors, was part of a class of direct-acting antivirals that have revolutionized the treatment of Hepatitis C. While the discontinuation of its development program limits the availability of a comprehensive and comparative safety database, the general safety profile of DAAs is well-established and considered favorable. The most commonly reported adverse events for approved DAAs are generally mild and include fatigue, headache, and nausea. Serious adverse events are rare but can include hepatic and cardiac issues, particularly in patients with pre-existing conditions or when co-administered with certain medications.
For researchers in the field, the key takeaway is that the high specificity of NS5B inhibitors for the viral polymerase generally translates to a good safety profile. Future drug development in this area will continue to focus on maintaining this high selectivity while optimizing potency and pharmacokinetic properties. The lessons learned from the development and subsequent discontinuation of compounds like this compound underscore the critical importance of rigorous and transparent safety evaluation throughout the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Safety and Effectiveness of Ledipasvir and Sofosbuvir, With or Without Ribavirin, in Treatment-Experienced Patients with Genotype 1 Hepatitis C Virus Infection and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir Tablets; Dasabuvir Tablets): All-Oral Fixed Combination Approved for Genotype 1 Chronic Hepatitis C Infection [ahdbonline.com]
- 8. Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. efda.gov.et [efda.gov.et]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Benchmarking Radalbuvir's Safety Profile: A Comparative Guide for Researchers
An In-depth Analysis of the Investigational HCV NS5B Inhibitor Against Other Antiviral Agents
For researchers and drug development professionals vested in the landscape of antiviral therapies, understanding the safety profiles of emerging compounds is as critical as evaluating their efficacy. This guide provides a comparative analysis of the safety profile of Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, against other prominent antiviral agents. Due to the discontinuation of this compound's clinical development, publicly available safety data is limited. This guide, therefore, synthesizes the available information and draws comparisons with established direct-acting antivirals (DAAs) for HCV, providing a valuable resource for contextualizing the safety of this class of inhibitors.
Comparative Safety Analysis of this compound and Other Antivirals
While specific quantitative adverse event data from this compound's Phase 1 and Phase 2 clinical trials (NCT01431898 and NCT01984294) have not been extensively published, the general safety profile of direct-acting antivirals for HCV is well-characterized. The following tables summarize the known safety profiles of this compound, based on available information and the general profile of its class, and compares it with other widely used HCV antivirals.
Table 1: Comparison of Common Adverse Events of this compound and Other Selected HCV Direct-Acting Antivirals
| Adverse Event | This compound (GS-9669) (Expected for Class) | Sofosbuvir (NS5B Nucleoside Inhibitor) | Daclatasvir (NS5A Inhibitor) | Ledipasvir/Sofosbuvir | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir |
| Fatigue | Likely | Common[1] | Common[2] | Common[3][4][5] | Common[6][7][8] |
| Headache | Likely | Common[1] | Common[2] | Common[3][4][5] | Common[6][7][8] |
| Nausea | Likely | Common[1] | Common[2] | Common[3][4] | Common[6][7][8] |
| Diarrhea | Possible | Less Common | Common | Common[3] | Less Common |
| Insomnia | Possible | Common | Possible | Common[5] | Common[6][7][8] |
| Rash | Possible | Less Common | Less Common | Less Common | Common (Pruritus)[6][7] |
| Anemia | Unlikely | With Ribavirin | With Ribavirin | With Ribavirin | With Ribavirin |
Note: The safety profile for this compound is inferred from the general class of non-nucleoside NS5B inhibitors and common DAA side effects, as specific data is not widely available.
Table 2: Serious Adverse Events and Special Warnings for Selected HCV Antivirals
| Antiviral Agent(s) | Serious Adverse Events and Warnings |
| This compound (GS-9669) | Data not available due to discontinued development. |
| Sofosbuvir-containing regimens | Symptomatic bradycardia when co-administered with amiodarone. Reactivation of Hepatitis B virus (HBV) in co-infected patients.[9] |
| Daclatasvir | Symptomatic bradycardia when co-administered with sofosbuvir and amiodarone. HBV reactivation in co-infected patients.[2] |
| Ledipasvir/Sofosbuvir | Symptomatic bradycardia when co-administered with amiodarone. HBV reactivation in co-infected patients.[3][4] |
| Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir | Hepatic decompensation and hepatic failure in patients with underlying advanced liver disease. Risk of ALT elevations. Numerous drug-drug interactions. HBV reactivation in co-infected patients.[8][10] |
Mechanism of Action and Potential for Off-Target Effects
This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication. This mechanism is distinct from nucleoside inhibitors like sofosbuvir, which act as chain terminators. The high specificity for the viral polymerase is a key factor in the generally favorable safety profile of NS5B inhibitors.
Figure 1: Mechanism of this compound's inhibition of HCV replication.
Experimental Protocols for Safety and Toxicity Assessment
While specific protocols for this compound are not publicly available, the preclinical and clinical safety evaluation of antiviral drugs follows a standardized pathway.
Preclinical Toxicology Studies:
A battery of in vitro and in vivo studies are conducted to assess the safety of a new antiviral candidate before it enters human trials.
Figure 2: Generalized workflow for preclinical safety assessment.
-
In vitro Cytotoxicity Assays: Initial screening is performed on various cell lines to determine the compound's potential to cause cell death. A common method is the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
In vivo Toxicology Studies: These studies involve administering the drug to animal models (e.g., rodents and non-rodents) to evaluate its effects on various organ systems. This includes single-dose and repeated-dose toxicity studies to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology Studies: These investigate the potential undesirable pharmacodynamic effects of a substance on vital functions such as the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Assays: A series of tests are conducted to assess the potential of a compound to damage genetic material. These typically include the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test in mammalian cells, and in vivo micronucleus test in rodents.
-
ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicokinetic Studies: These studies characterize the disposition of the drug in the body and its relationship to the toxicological findings.
Clinical Trial Safety Monitoring:
In human clinical trials, safety is rigorously monitored through:
-
Adverse Event (AE) Reporting: All adverse events, regardless of their perceived relationship to the study drug, are recorded and graded for severity.
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters.
-
Vital Signs and Physical Examinations: Regular checks of vital signs and physical examinations are conducted.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
Signaling Pathways and Potential for Toxicity
The specific signaling pathways that might be perturbed by this compound leading to toxicity are not well-documented. However, for antiviral drugs, potential toxicity can arise from off-target effects on host cellular processes. For NS5B inhibitors, a key consideration is the potential for interaction with human DNA and RNA polymerases. Preclinical studies for this class of drugs typically include assessments to ensure high selectivity for the viral polymerase over host enzymes.
Figure 3: Selectivity of this compound for viral vs. host polymerases.
Conclusion
This compound, as a representative of the non-nucleoside HCV NS5B polymerase inhibitors, was part of a class of direct-acting antivirals that have revolutionized the treatment of Hepatitis C. While the discontinuation of its development program limits the availability of a comprehensive and comparative safety database, the general safety profile of DAAs is well-established and considered favorable. The most commonly reported adverse events for approved DAAs are generally mild and include fatigue, headache, and nausea. Serious adverse events are rare but can include hepatic and cardiac issues, particularly in patients with pre-existing conditions or when co-administered with certain medications.
For researchers in the field, the key takeaway is that the high specificity of NS5B inhibitors for the viral polymerase generally translates to a good safety profile. Future drug development in this area will continue to focus on maintaining this high selectivity while optimizing potency and pharmacokinetic properties. The lessons learned from the development and subsequent discontinuation of compounds like this compound underscore the critical importance of rigorous and transparent safety evaluation throughout the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Safety and Effectiveness of Ledipasvir and Sofosbuvir, With or Without Ribavirin, in Treatment-Experienced Patients with Genotype 1 Hepatitis C Virus Infection and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir Tablets; Dasabuvir Tablets): All-Oral Fixed Combination Approved for Genotype 1 Chronic Hepatitis C Infection [ahdbonline.com]
- 8. Ombitasvir/Paritaprevir/Ritonavir and Dasabuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. efda.gov.et [efda.gov.et]
- 10. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Review of the Pharmacokinetics of Radalbuvir and Other Non-Nucleoside Inhibitors of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, and other NNIs in the same class: Dasabuvir, Beclabuvir, and Setrobuvir. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a concise summary of key pharmacokinetic parameters, detailed experimental methodologies, and a discussion of metabolic pathways and potential drug-drug interactions.
Introduction to Non-Nucleoside NS5B Inhibitors
Non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase are a critical class of direct-acting antivirals (DAAs).[1] Unlike their nucleoside counterparts, NNIs bind to allosteric sites on the polymerase, inducing a conformational change that ultimately inhibits viral RNA replication.[2] this compound, developed by Gilead Sciences, is a potent NNI that has undergone Phase 1 clinical trials.[3][4] This guide compares its pharmacokinetic properties with those of other notable NNIs to provide a broader understanding of this important therapeutic class.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and a selection of other HCV NS5B non-nucleoside inhibitors. It is important to note that the data for this compound are primarily based on preclinical predictions, as detailed human pharmacokinetic data from clinical trials are not extensively available in the public domain.
| Parameter | This compound (GS-9669) | Dasabuvir | Beclabuvir | Setrobuvir |
| Mechanism of Action | NNI of HCV NS5B Polymerase | NNI of HCV NS5B Polymerase | NNI of HCV NS5B Polymerase | NNI of HCV NS5B Polymerase |
| Tmax (hours) | Not Available | ~4 | Not Available | Not Available |
| Half-life (t½) (hours) | Predicted to be long | 5.5 - 8 | Not Available | 22 - 31 |
| Bioavailability | Predicted to be good | ~70% | Good (in rats)[5] | Not Available |
| Protein Binding | Not Available | >99.5%[6] | Not Available | Not Available |
| Metabolism | Predicted to have high metabolic stability[7] | Primarily CYP2C8, minor CYP3A[6][8] | Not Available | Not Available |
| Excretion | Not Available | Primarily feces (94.4%), minor urine (2%)[6] | Biliary (major route) | Not Available |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through rigorous clinical trials. Below is a generalized experimental protocol for a Phase 1, single-ascending dose and multiple-dose study to evaluate the pharmacokinetics of an oral NNI in healthy volunteers.
Study Design: A randomized, single-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.
Participants: Healthy male and female subjects, typically between the ages of 18 and 55, with a body mass index (BMI) within a specified range. All participants provide written informed consent.
Procedure:
-
Single-Ascending Dose (SAD) Phase:
-
Subjects are enrolled in sequential cohorts, with each cohort receiving a single oral dose of the investigational drug or a placebo.
-
Doses are escalated in subsequent cohorts pending safety and tolerability data from the previous cohort.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Multiple-Ascending Dose (MAD) Phase:
-
Following the SAD phase, new cohorts of subjects receive multiple doses of the investigational drug or placebo (e.g., once or twice daily for 7 to 14 days).
-
Serial blood samples are collected after the first dose and at steady-state (e.g., on the last day of dosing) at the same time points as in the SAD phase.
-
Trough plasma concentrations may be measured before dosing on specified days to assess drug accumulation.
-
Pharmacokinetic Analysis:
-
Plasma concentrations of the drug and any major metabolites are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[9][10][11][12][13] Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Oral Clearance): The rate at which the drug is cleared from the body after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from subject recruitment to data analysis.
Metabolism and Drug-Drug Interactions
The metabolism of NNIs is a critical factor influencing their pharmacokinetic profiles and potential for drug-drug interactions.
-
Dasabuvir is primarily metabolized by CYP2C8, with a minor contribution from CYP3A.[6][8] Consequently, co-administration with strong inhibitors of CYP2C8 can significantly increase Dasabuvir exposure, while strong inducers of CYP3A can decrease its levels.[8]
-
This compound is predicted to have high metabolic stability based on in vitro human liver microsomal assays, which suggests a potentially lower risk of metabolism-based drug-drug interactions.[7]
-
General Considerations for NNIs: As a class, non-nucleoside inhibitors of HCV polymerase can be substrates and/or modulators of cytochrome P450 enzymes and drug transporters like P-glycoprotein.[14][15][16] Therefore, a thorough evaluation of the drug-drug interaction potential is essential during the development of any new NNI. It is recommended to review concomitant medications for potential interactions before initiating therapy with these agents.[17]
Conclusion
This comparative guide provides an overview of the pharmacokinetics of this compound and other non-nucleoside inhibitors of HCV NS5B polymerase. While comprehensive clinical pharmacokinetic data for this compound remains limited in the public domain, preclinical data suggest a favorable profile. In contrast, more extensive clinical data are available for Dasabuvir, Beclabuvir, and Setrobuvir, offering valuable insights into the pharmacokinetic properties of this class of antiviral agents. The provided experimental protocol and workflow diagram offer a foundational understanding of how these critical data are generated. For researchers and drug development professionals, a thorough understanding of the comparative pharmacokinetics, metabolism, and potential for drug-drug interactions is paramount for the successful development of novel and effective antiviral therapies.
References
- 1. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allucent.com [allucent.com]
- 10. Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapharmaustralia.com [datapharmaustralia.com]
- 12. pharmdguru.com [pharmdguru.com]
- 13. gdddrjournal.com [gdddrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug–drug interactions during antiviral therapy for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug‐drug interactions in hepatitis C virus treatment: Do they really matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hepcguidelines.org.au [hepcguidelines.org.au]
A Comparative Review of the Pharmacokinetics of Radalbuvir and Other Non-Nucleoside Inhibitors of HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, and other NNIs in the same class: Dasabuvir, Beclabuvir, and Setrobuvir. This document is intended to serve as a resource for researchers and professionals in the field of antiviral drug development, offering a concise summary of key pharmacokinetic parameters, detailed experimental methodologies, and a discussion of metabolic pathways and potential drug-drug interactions.
Introduction to Non-Nucleoside NS5B Inhibitors
Non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase are a critical class of direct-acting antivirals (DAAs).[1] Unlike their nucleoside counterparts, NNIs bind to allosteric sites on the polymerase, inducing a conformational change that ultimately inhibits viral RNA replication.[2] this compound, developed by Gilead Sciences, is a potent NNI that has undergone Phase 1 clinical trials.[3][4] This guide compares its pharmacokinetic properties with those of other notable NNIs to provide a broader understanding of this important therapeutic class.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and a selection of other HCV NS5B non-nucleoside inhibitors. It is important to note that the data for this compound are primarily based on preclinical predictions, as detailed human pharmacokinetic data from clinical trials are not extensively available in the public domain.
| Parameter | This compound (GS-9669) | Dasabuvir | Beclabuvir | Setrobuvir |
| Mechanism of Action | NNI of HCV NS5B Polymerase | NNI of HCV NS5B Polymerase | NNI of HCV NS5B Polymerase | NNI of HCV NS5B Polymerase |
| Tmax (hours) | Not Available | ~4 | Not Available | Not Available |
| Half-life (t½) (hours) | Predicted to be long | 5.5 - 8 | Not Available | 22 - 31 |
| Bioavailability | Predicted to be good | ~70% | Good (in rats)[5] | Not Available |
| Protein Binding | Not Available | >99.5%[6] | Not Available | Not Available |
| Metabolism | Predicted to have high metabolic stability[7] | Primarily CYP2C8, minor CYP3A[6][8] | Not Available | Not Available |
| Excretion | Not Available | Primarily feces (94.4%), minor urine (2%)[6] | Biliary (major route) | Not Available |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through rigorous clinical trials. Below is a generalized experimental protocol for a Phase 1, single-ascending dose and multiple-dose study to evaluate the pharmacokinetics of an oral NNI in healthy volunteers.
Study Design: A randomized, single-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.
Participants: Healthy male and female subjects, typically between the ages of 18 and 55, with a body mass index (BMI) within a specified range. All participants provide written informed consent.
Procedure:
-
Single-Ascending Dose (SAD) Phase:
-
Subjects are enrolled in sequential cohorts, with each cohort receiving a single oral dose of the investigational drug or a placebo.
-
Doses are escalated in subsequent cohorts pending safety and tolerability data from the previous cohort.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Multiple-Ascending Dose (MAD) Phase:
-
Following the SAD phase, new cohorts of subjects receive multiple doses of the investigational drug or placebo (e.g., once or twice daily for 7 to 14 days).
-
Serial blood samples are collected after the first dose and at steady-state (e.g., on the last day of dosing) at the same time points as in the SAD phase.
-
Trough plasma concentrations may be measured before dosing on specified days to assess drug accumulation.
-
Pharmacokinetic Analysis:
-
Plasma concentrations of the drug and any major metabolites are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[9][10][11][12][13] Key parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Oral Clearance): The rate at which the drug is cleared from the body after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from subject recruitment to data analysis.
Metabolism and Drug-Drug Interactions
The metabolism of NNIs is a critical factor influencing their pharmacokinetic profiles and potential for drug-drug interactions.
-
Dasabuvir is primarily metabolized by CYP2C8, with a minor contribution from CYP3A.[6][8] Consequently, co-administration with strong inhibitors of CYP2C8 can significantly increase Dasabuvir exposure, while strong inducers of CYP3A can decrease its levels.[8]
-
This compound is predicted to have high metabolic stability based on in vitro human liver microsomal assays, which suggests a potentially lower risk of metabolism-based drug-drug interactions.[7]
-
General Considerations for NNIs: As a class, non-nucleoside inhibitors of HCV polymerase can be substrates and/or modulators of cytochrome P450 enzymes and drug transporters like P-glycoprotein.[14][15][16] Therefore, a thorough evaluation of the drug-drug interaction potential is essential during the development of any new NNI. It is recommended to review concomitant medications for potential interactions before initiating therapy with these agents.[17]
Conclusion
This comparative guide provides an overview of the pharmacokinetics of this compound and other non-nucleoside inhibitors of HCV NS5B polymerase. While comprehensive clinical pharmacokinetic data for this compound remains limited in the public domain, preclinical data suggest a favorable profile. In contrast, more extensive clinical data are available for Dasabuvir, Beclabuvir, and Setrobuvir, offering valuable insights into the pharmacokinetic properties of this class of antiviral agents. The provided experimental protocol and workflow diagram offer a foundational understanding of how these critical data are generated. For researchers and drug development professionals, a thorough understanding of the comparative pharmacokinetics, metabolism, and potential for drug-drug interactions is paramount for the successful development of novel and effective antiviral therapies.
References
- 1. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allucent.com [allucent.com]
- 10. Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datapharmaustralia.com [datapharmaustralia.com]
- 12. pharmdguru.com [pharmdguru.com]
- 13. gdddrjournal.com [gdddrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug–drug interactions during antiviral therapy for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug‐drug interactions in hepatitis C virus treatment: Do they really matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hepcguidelines.org.au [hepcguidelines.org.au]
Safety Operating Guide
Essential Safety and Logistics for Handling Radalbuvir
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Radalbuvir is paramount. This guide provides immediate safety protocols, operational plans, and disposal procedures to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is an experimental antiviral drug.[1] While a specific occupational exposure limit (OEL) has not been established, it is prudent to treat it as a potent compound. The available Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, a comprehensive risk assessment should be conducted before handling, considering the quantity of the compound being used, the frequency of handling, and the specific procedures being performed.
Personal Protective Equipment (PPE)
Based on the potential hazards, a stringent PPE protocol is required at all stages of handling this compound, from receipt to disposal. The following table summarizes the recommended PPE.
| Activity | Required PPE | Specifications & Best Practices |
| Receipt and Storage | - Single pair of chemotherapy gloves- Lab coat | Inspect containers for any damage or leakage upon receipt. Store in a designated, clearly labeled area away from incompatible materials.[2] |
| Weighing and Aliquoting (Powder) | - Double pair of chemotherapy gloves- Disposable gown (solid front, long sleeves)- Eye protection (safety goggles with side shields)- Respiratory protection (NIOSH-approved respirator) | All handling of powdered this compound should be performed in a containment ventilated enclosure (CVE) or a Class I Biological Safety Cabinet (BSC) to prevent aerosolization.[2] |
| Compounding and Solution Preparation | - Double pair of chemotherapy gloves- Disposable gown- Eye protection (safety goggles or face shield)- Respiratory protection (if not in a CVE/BSC) | Use a closed system drug-transfer device (CSTD) where feasible to minimize exposure during transfers. Work should be performed in a well-ventilated area.[2] |
| Administration and In-vitro/In-vivo Studies | - Single pair of chemotherapy gloves (double if risk of splashing)- Lab coat or disposable gown- Eye protection (safety glasses with side shields) | Handle with care to avoid splashes and aerosol generation. |
| Spill Cleanup | - Double pair of chemotherapy gloves- Disposable gown- Eye protection (safety goggles and face shield)- NIOSH-approved respirator | Have a spill kit readily available. For powders, gently cover with wetted absorbent material before wiping to avoid raising dust. |
| Waste Disposal | - Single pair of chemotherapy gloves- Lab coat | All contaminated materials must be disposed of as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Operational Plan:
-
Segregation: All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated from regular laboratory trash.
-
Containment: Contaminated waste should be placed in clearly labeled, leak-proof hazardous waste containers. Sharps must be disposed of in designated sharps containers.
-
Labeling: Waste containers must be labeled as "Hazardous Waste" and include the name "this compound".
-
Storage: Store hazardous waste in a designated, secure area with limited access, awaiting pickup by a certified hazardous waste disposal vendor.
-
Disposal Method: The primary method of disposal for investigational drugs like this compound should be high-temperature incineration through a licensed waste management facility to ensure complete destruction.[1][3]
The following logical relationship diagram illustrates the decision-making process for the disposal of materials associated with this compound.
Caption: Disposal decision pathway for this compound waste.
References
Essential Safety and Logistics for Handling Radalbuvir
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Radalbuvir is paramount. This guide provides immediate safety protocols, operational plans, and disposal procedures to minimize risk and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is an experimental antiviral drug.[1] While a specific occupational exposure limit (OEL) has not been established, it is prudent to treat it as a potent compound. The available Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, a comprehensive risk assessment should be conducted before handling, considering the quantity of the compound being used, the frequency of handling, and the specific procedures being performed.
Personal Protective Equipment (PPE)
Based on the potential hazards, a stringent PPE protocol is required at all stages of handling this compound, from receipt to disposal. The following table summarizes the recommended PPE.
| Activity | Required PPE | Specifications & Best Practices |
| Receipt and Storage | - Single pair of chemotherapy gloves- Lab coat | Inspect containers for any damage or leakage upon receipt. Store in a designated, clearly labeled area away from incompatible materials.[2] |
| Weighing and Aliquoting (Powder) | - Double pair of chemotherapy gloves- Disposable gown (solid front, long sleeves)- Eye protection (safety goggles with side shields)- Respiratory protection (NIOSH-approved respirator) | All handling of powdered this compound should be performed in a containment ventilated enclosure (CVE) or a Class I Biological Safety Cabinet (BSC) to prevent aerosolization.[2] |
| Compounding and Solution Preparation | - Double pair of chemotherapy gloves- Disposable gown- Eye protection (safety goggles or face shield)- Respiratory protection (if not in a CVE/BSC) | Use a closed system drug-transfer device (CSTD) where feasible to minimize exposure during transfers. Work should be performed in a well-ventilated area.[2] |
| Administration and In-vitro/In-vivo Studies | - Single pair of chemotherapy gloves (double if risk of splashing)- Lab coat or disposable gown- Eye protection (safety glasses with side shields) | Handle with care to avoid splashes and aerosol generation. |
| Spill Cleanup | - Double pair of chemotherapy gloves- Disposable gown- Eye protection (safety goggles and face shield)- NIOSH-approved respirator | Have a spill kit readily available. For powders, gently cover with wetted absorbent material before wiping to avoid raising dust. |
| Waste Disposal | - Single pair of chemotherapy gloves- Lab coat | All contaminated materials must be disposed of as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Operational Plan:
-
Segregation: All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated from regular laboratory trash.
-
Containment: Contaminated waste should be placed in clearly labeled, leak-proof hazardous waste containers. Sharps must be disposed of in designated sharps containers.
-
Labeling: Waste containers must be labeled as "Hazardous Waste" and include the name "this compound".
-
Storage: Store hazardous waste in a designated, secure area with limited access, awaiting pickup by a certified hazardous waste disposal vendor.
-
Disposal Method: The primary method of disposal for investigational drugs like this compound should be high-temperature incineration through a licensed waste management facility to ensure complete destruction.[1][3]
The following logical relationship diagram illustrates the decision-making process for the disposal of materials associated with this compound.
Caption: Disposal decision pathway for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
